1-Dodecylpyridin-1-ium chloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-dodecylpyridin-1-ium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGGUWSWAKGEGH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583484 | |
| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207234-02-4 | |
| Record name | 1-Dodecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecylpyridinium chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridin-1-ium Chloride Hydrate
Introduction
1-Dodecylpyridin-1-ium chloride (DPC), a cationic surfactant, is a compound of significant interest across various scientific and industrial domains, from pharmaceutical formulations to materials science.[1][2] Its amphiphilic nature, characterized by a hydrophilic pyridinium head group and a long hydrophobic dodecyl tail, dictates its behavior in solution, most notably its self-assembly into micelles above a certain concentration. This guide provides a comprehensive overview of the core physicochemical properties of 1-dodecylpyridin-1-ium chloride hydrate, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristics and the experimental methodologies used for their determination. The purity of DPC hydrate is a critical parameter, as impurities can significantly influence experimental outcomes by altering reaction pathways and reducing yields.[3]
Chemical and Molecular Characteristics
1-Dodecylpyridin-1-ium chloride is a quaternary ammonium compound. The hydrated form, specifically the monohydrate, has been structurally characterized, revealing important insights into its solid-state arrangement.[4][5]
The crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate shows that the hydrocarbon chains are aligned in a parallel fashion, interlinking to form a bimolecular layer.[4] The dodecyl chain predominantly adopts a stable, all-trans conformation.[5] This organized packing in the solid state is governed by a combination of electrostatic interactions and van der Waals forces.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₀ClN (anhydrous) | [1] |
| Molecular Weight | 283.88 g/mol (anhydrous basis) | [1] |
| CAS Number | 207234-02-4 (for hydrate) | [1] |
| Appearance | White to light yellow powder or crystals | [6] |
Solubility Profile
The solubility of a surfactant is a fundamental property that governs its application. This compound is known to be soluble in water and other polar solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a gold standard for determining the equilibrium solubility of a compound.[7] The underlying principle is to create a saturated solution by allowing excess solute to equilibrate with the solvent over a defined period.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.[8]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to accelerate this process.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. It is critical to filter the sample using a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[8] The choice of filter material should be inert to the solute and solvent.
-
Quantification: Analyze the concentration of the dissolved 1-dodecylpyridin-1-ium chloride in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a pre-prepared calibration curve.[7]
-
Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Thermal Properties
The melting point of this compound is a key indicator of its purity. It is typically reported as a range, reflecting the transition from solid to liquid crystal or liquid phase.
| Property | Reported Value(s) | Source(s) |
| Melting Point | 66-70 °C | [1] |
| 87-93 °C | [6] |
The variation in reported melting points can be attributed to differences in the hydration state and purity of the sample.
Micellization and Critical Micelle Concentration (CMC)
A defining characteristic of surfactants is their ability to self-assemble into micelles in solution above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, which are thermodynamically stable structures with a hydrophobic core and a hydrophilic shell.[9] This phenomenon leads to abrupt changes in various physical properties of the solution, such as conductivity, surface tension, and osmotic pressure.[10]
The thermodynamics of micellization for 1-dodecylpyridin-1-ium chloride indicate that the process is spontaneous.[11][12] The Gibbs free energy of micellization (ΔG°mic) is negative, and the process can be either enthalpy- or entropy-driven depending on the temperature.[11][13]
Determination of Critical Micelle Concentration (CMC) by Conductometry
For ionic surfactants like 1-dodecylpyridin-1-ium chloride, conductometry is a highly effective and widely used method for determining the CMC.[10][14] The rationale behind this technique is the change in the mobility of charge carriers upon micelle formation. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant monomers.[15] Above the CMC, the newly formed micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counterions. This results in a change in the slope of the conductivity versus concentration plot. The point of intersection of the two linear portions of the plot corresponds to the CMC.[16]
Experimental Workflow for CMC Determination by Conductometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the conductometry method.
Detailed Step-by-Step Protocol:
-
Materials and Equipment:
-
This compound
-
High-purity deionized water
-
Conductivity meter with a temperature probe
-
Thermostatic water bath
-
Calibrated volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water (e.g., a concentration well above the expected CMC).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. A common approach is to start with a high concentration and perform serial dilutions directly in the conductivity measurement vessel to minimize waste and ensure accuracy.
-
Temperature Control: Place the conductivity cell containing the solution in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.
-
Conductivity Measurement:
-
Start with the most concentrated solution.
-
Immerse the calibrated conductivity probe into the solution.
-
Allow the reading to stabilize while gently stirring.
-
Record the conductivity.
-
To obtain the next data point, accurately remove a specific volume of the solution and replace it with the same volume of deionized water. This creates a new, more dilute concentration.
-
Repeat this process to obtain conductivity readings across a range of concentrations that brackets the expected CMC.
-
-
-
Data Analysis:
-
Plotting: Plot the measured specific conductivity (κ) as a function of the molar concentration of 1-dodecylpyridin-1-ium chloride.
-
Linear Fitting: Identify the two distinct linear regions in the plot, corresponding to the pre-micellar and post-micellar regions.
-
CMC Determination: Perform a linear regression for each region. The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).[16]
-
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] It is also toxic if swallowed and harmful in contact with skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound possesses a rich set of physicochemical properties that are crucial for its application as a cationic surfactant. A thorough understanding of its molecular structure, solubility, thermal behavior, and micellization characteristics is essential for researchers and developers. The experimental protocols outlined in this guide provide a framework for the reliable determination of these key parameters, ensuring data integrity and facilitating the effective utilization of this versatile compound in scientific research and industrial applications.
References
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Vongbupnimit, K., Noguchi, K., & Okuyama, K. (1995). 1-Dodecylpyridinium Chloride Monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 51(9), 1940-1941. Available at: [Link]
-
Okuyama, K. (2017). 1-Dodecylpyridinium Chloride Monohydrate. ResearchGate. Available at: [Link]
-
Akbaş, H., & Batıgöç, Ç. (2008). Micellization of dodecylpyridinium chloride in water-ethanol solutions. Colloid Journal, 70, 127–133. Available at: [Link]
-
Figueroa-García, J. C., et al. (2012). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. Available at: [Link]
-
Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality Chemical Intermediates: The Case for 1-Dodecylpyridinium Chloride Hydrate. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Scribd. (n.d.). EXPERIMENT 1 - Determination of cmc Using Conductivity. Scribd. Available at: [Link]
-
Abo Gabal, R., et al. (2023). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic sodium dodecyl sulfate mixed micelles with fluorometry. Journal of Fluorescence, 33, 2365–2374. Available at: [Link]
-
Lee, S. H., et al. (2014). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central. Available at: [Link]
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Wikipedia. (n.d.). Thermodynamics of micellization. Wikipedia. Available at: [Link]
-
Lin, T.-J. (2023). Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. Available at: [Link]
-
Maria Curie-Skłodowska University. (n.d.). DETERMINATION OF CRITICAL MICELLE CONCENTRATION VIA CONDUCTIVITY MEASUREMENT. UMCS. Available at: [Link]
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Vd-Praxis. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Vd-Praxis. Available at: [Link]
-
Khan, A. M., et al. (2022). Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid. ResearchGate. Available at: [Link]
-
TEGEWA. (2020). Determination of CMCs. TEGEWA. Available at: [Link]
-
Comenius University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Comenius University. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of 1-dodecylpyridinium chloride. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Critical Micelle Concentration of Dodecylpyridinium Chloride
Abstract
This technical guide provides a comprehensive exploration of the critical micelle concentration (CMC) of dodecylpyridinium chloride (DPC), a cationic surfactant of significant interest in pharmaceutical sciences and chemical research. We delve into the fundamental principles of micellization, systematically examine the physicochemical factors that modulate the CMC of DPC, and present validated, step-by-step protocols for its empirical determination. This document is structured to provide researchers, scientists, and drug development professionals with not only procedural knowledge but also the underlying scientific rationale, ensuring robust and reproducible experimental outcomes. Methodologies covered include conductometric titration, surface tensiometry, and fluorescence probe spectroscopy, each presented as a self-validating system for accurate CMC determination.
Introduction: Dodecylpyridinium Chloride as a Prototypical Cationic Surfactant
Dodecylpyridinium chloride (DPC), with the chemical structure C₁₇H₃₀ClN, is a quaternary ammonium compound featuring a positively charged pyridinium headgroup and a 12-carbon hydrophobic alkyl chain (dodecyl).[1][2] This amphiphilic architecture classifies it as a cationic surfactant, granting it excellent water solubility and surface-active properties.[3] In aqueous solutions, DPC monomers exist in equilibrium with spherical aggregates known as micelles. The transition from a solution predominantly containing monomers to one where micelles are spontaneously formed occurs at a specific concentration known as the Critical Micelle Concentration (CMC).
The CMC is a fundamental and critical parameter of any surfactant.[4][5] It dictates the onset of key functionalities such as solubilization of hydrophobic agents, detergency, and formation of microemulsions, which are vital in drug delivery systems, formulation science, and antimicrobial applications. An accurate understanding and determination of the CMC are therefore paramount for harnessing the full potential of DPC in advanced applications. In pure water at 25°C, the CMC of DPC is typically reported in the range of 14.5 to 16.0 millimolar (mM).[6]
The Phenomenon of Micellization: A Thermodynamic Perspective
Micelle formation is a spontaneous, thermodynamically driven self-assembly process governed by the hydrophobic effect.[7] Below the CMC, DPC monomers are dispersed in the bulk water, where the hydrophobic dodecyl chains disrupt the hydrogen-bonding network of water molecules, creating a structured, high-energy "cage" of water around them. This state is entropically unfavorable.
As the surfactant concentration increases, the system seeks a lower energy state. By aggregating to form micelles, the hydrophobic tails are sequestered from the aqueous environment into a nonpolar core, while the hydrophilic pyridinium headgroups remain exposed to the water. This process liberates the ordered water molecules, leading to a significant increase in the overall entropy of the system, which is the primary driving force for micellization.[7] The standard Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process.[8][9][10]
Key Factors Influencing the CMC of DPC
The precise CMC value is not an immutable constant but is highly sensitive to the composition of the medium. Understanding these influences is crucial for designing formulations and interpreting experimental results.
Effect of Electrolytes
The addition of inorganic salts, such as sodium chloride (NaCl), has a profound effect on the CMC of ionic surfactants like DPC. The added counter-ions (Cl⁻) reduce the electrostatic repulsion between the positively charged pyridinium headgroups at the micelle surface.[11] This electrostatic shielding lowers the energy barrier for aggregation, promoting micelle formation at a lower surfactant concentration. Consequently, the CMC of DPC decreases significantly with increasing salt concentration.[6] For example, the CMC can decrease from approximately 15.3 mM in pure water to 8.1 mM in the presence of 100 mM NaCl.[6]
Effect of Temperature
The relationship between temperature and the CMC of DPC is non-linear, typically exhibiting a U-shaped curve with a minimum value.[8][10] Initially, increasing the temperature enhances the hydrophobic effect by further disrupting the water structure around the alkyl chains, which favors micellization and lowers the CMC. However, beyond a certain temperature (the minimum point, often around 25-35°C for DPC), further increases in thermal energy can disrupt the stability of the micelles themselves and increase monomer solubility, leading to an increase in the CMC.[8][10]
Effect of Organic Additives (Co-solvents)
The presence of polar organic solvents, such as ethanol, generally increases the CMC of DPC.[8] These co-solvents increase the solubility of the surfactant monomers in the bulk solution, making the aqueous environment less "unfavorable" for the hydrophobic tails. This reduces the thermodynamic driving force for micellization, requiring a higher concentration of DPC to initiate micelle formation.[8]
Data Summary: Influence of Additives on DPC CMC
| Condition | Additive Concentration | Approximate CMC of DPC (mM) | Primary Mechanism |
| Pure Water (25°C) | N/A | 15.0 - 16.0 | Baseline |
| NaCl Solution | 10 mM | ~15.0 | Electrostatic Shielding |
| NaCl Solution | 100 mM | ~8.1 | Enhanced Electrostatic Shielding |
| Ethanol Solution | 10% (v/v) | > 16.0 (Increased) | Increased Monomer Solubilization |
(Note: Values are compiled from literature and may vary slightly based on experimental method and purity of materials.[6][8])
Core Methodologies for Accurate CMC Determination
The determination of the CMC relies on detecting an abrupt change in a concentration-dependent physical property of the solution.[6][11] We present three robust methods, each with its own underlying principles and domain of applicability.
Mandatory Visualization: General Workflow for CMC Determination
The following diagram illustrates the universal workflow for determining the CMC, applicable to all subsequent protocols.
Caption: General workflow for CMC determination.
Protocol 1: Conductometric Titration
Principle: This method is ideal for ionic surfactants like DPC.[11] It relies on the change in molar conductivity of the solution. Below the CMC, DPC exists as dissociated monomers (dodecylpyridinium⁺ and Cl⁻), which are efficient charge carriers. As micelles form, the dodecylpyridinium⁺ ions are incorporated into a larger, slower-moving aggregate. Although the micelle itself is charged, its mobility is much lower than that of the free monomers. Furthermore, a fraction of the counter-ions (Cl⁻) become associated with the micelle, further reducing the number of free charge carriers. This leads to a distinct decrease in the slope of the conductivity versus concentration plot.[3][6] The intersection of the two linear regions (pre- and post-micellar) indicates the CMC.
Experimental Protocol:
-
Reagent & Equipment Preparation:
-
Prepare a 100 mM stock solution of DPC in high-purity deionized water.
-
Calibrate a laboratory conductivity meter using standard KCl solutions.
-
Use a thermostatically controlled water bath to maintain the temperature at 25.0 ± 0.1 °C.[12]
-
-
Measurement Procedure:
-
Place a known volume (e.g., 50 mL) of deionized water into a jacketed beaker connected to the water bath.
-
Immerse the conductivity probe and a magnetic stir bar. Allow the system to equilibrate for 15 minutes.
-
Record the initial conductivity of the water.
-
Using a calibrated micropipette or burette, make sequential additions of the DPC stock solution into the water.
-
After each addition, allow the solution to stir for 2-3 minutes to ensure homogeneity and temperature equilibrium before recording the conductivity.
-
-
Data Analysis:
-
Correct the measured conductivity for the volume change at each addition.
-
Plot the final conductivity (in µS/cm) as a function of the DPC concentration (in mM).
-
Fit two separate linear regression lines to the data points well below and well above the transition region.
-
The concentration at which these two lines intersect is the CMC.[3]
-
Mandatory Visualization: Conductometric Data Analysis
This diagram shows the logical relationship in analyzing conductivity data to find the CMC.
Caption: Logical flow for CMC determination from conductivity data.
Protocol 2: Surface Tensiometry
Principle: Surfactant monomers are surface-active; they adsorb at the air-water interface, disrupting the cohesive forces between water molecules and thus lowering the surface tension. As the DPC concentration increases, the interface becomes progressively saturated with monomers. At the CMC, the interface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution rather than populating the surface. Consequently, the surface tension ceases to decrease and remains relatively constant.[4][13][14] The CMC is identified as the concentration at which this plateau begins.
Experimental Protocol:
-
Reagent & Equipment Preparation:
-
Prepare a series of DPC solutions in deionized water with concentrations spanning the expected CMC (e.g., from 1 mM to 30 mM).
-
Use a force tensiometer equipped with a Du Noüy ring or Wilhelmy plate.
-
Thoroughly clean the ring or plate before each measurement by rinsing with high-purity water and flaming to red heat (for platinum apparatus) to remove organic contaminants.[15]
-
-
Measurement Procedure:
-
Ensure the instrument is calibrated and the sample vessel is clean.
-
Pour the lowest concentration DPC solution into the vessel and place it on the sample stage.
-
Measure the surface tension according to the instrument's operating procedure, ensuring the measurement is taken on a quiescent surface.
-
Repeat the measurement for each DPC concentration, moving from lowest to highest to minimize cross-contamination. Perform multiple readings for each concentration to ensure accuracy.[6]
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) versus the logarithm of the DPC concentration.[6][13]
-
The resulting plot will show a sharp decrease followed by a plateau.
-
Fit two linear regression lines to the steeply sloped region and the plateau region.
-
The concentration corresponding to the intersection of these two lines is the CMC.[6]
-
Protocol 3: Fluorescence Probe Spectroscopy
Principle: This highly sensitive method utilizes a hydrophobic fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[5][6] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the nonpolar, hydrocarbon-like core of the micelles.[5] This change in environment causes a distinct change in the vibrational fine structure of its emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I₃, ~383 nm) to the first (I₁, ~372 nm) is highly sensitive to polarity. The I₃/I₁ ratio is low in polar environments and significantly increases as pyrene moves into the nonpolar micellar core. A plot of the I₃/I₁ ratio versus surfactant concentration yields a sigmoidal curve, with the inflection point corresponding to the CMC.[16]
Experimental Protocol:
-
Reagent & Equipment Preparation:
-
Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM).
-
Prepare a series of DPC solutions in deionized water.
-
Use a spectrofluorometer.
-
-
Measurement Procedure:
-
For each DPC concentration, add a small, fixed amount of the pyrene stock solution to a cuvette and evaporate the solvent completely under a gentle stream of nitrogen. This step is critical to avoid co-solvent effects.
-
Add the DPC solution to the cuvette, resulting in a final pyrene concentration that is very low (e.g., 0.5 - 1.0 µM) to prevent pyrene excimer formation.[5]
-
Mix thoroughly and allow the solution to equilibrate.
-
Set the excitation wavelength to ~334 nm and record the emission spectrum from 350 nm to 450 nm.[5][16]
-
Record the fluorescence intensities at the first (~372 nm) and third (~383 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the intensity ratio I₃/I₁ for each DPC concentration.
-
Plot the I₃/I₁ ratio as a function of the DPC concentration (or log concentration).
-
The data will form a sigmoidal curve. The CMC can be determined from the inflection point of this curve, often calculated as the concentration at the maximum of the first derivative of the curve or by fitting to a Boltzmann sigmoidal equation.[17]
-
Conclusion
The critical micelle concentration is a cornerstone parameter for the application of dodecylpyridinium chloride in scientific research and industrial formulations. Its value is dictated by a delicate interplay of thermodynamic forces that are sensitive to temperature, ionic strength, and the presence of co-solvents. Accurate determination of the CMC is therefore essential and can be reliably achieved through several complementary techniques. The conductometric, tensiometric, and fluorescence probe methods, when executed with meticulous attention to procedural detail and data analysis, provide a robust and cross-validating framework for characterizing the self-assembly behavior of DPC. This guide provides the foundational knowledge and field-proven protocols to empower researchers to measure this critical parameter with confidence and precision.
References
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Wikipedia. (n.d.). Critical micelle concentration. [Link]
-
Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. [Link]
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Akbaş, H., & Batıgöç, Ç. (2008). Micellization of dodecylpyridinium chloride in water-ethanol solutions. Colloid Journal, 70, 127–133. [Link]
-
Al-Soufi, W. (2018). Determination of the critical micelle concentration (cmc) with the integrated "APN" concentration model. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Dodecylpyridinium chloride. PubChem Compound Database. [Link]
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Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity. [Link]
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]
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The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). [Link]
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DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. [Link]
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González G., E. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. [Link]
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Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements. [Link]
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Lazzara, G., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. [Link]
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Li, H., et al. (2020). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. Royal Society Open Science. [Link]
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Slideshare. (n.d.). Method of Determination of CMC. [Link]
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Scribd. (n.d.). CMC Determination - 1. [Link]
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Wikipedia. (n.d.). Thermodynamics of micellization. [Link]
-
Abo Gabal, R., et al. (2023). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic sodium dodecyl sulfate mixed micelles with fluorometry. Journal of Fluorescence. [Link]
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Introduction: The Versatility and Promise of Pyridinium-Based Ionic Liquids
An In-Depth Technical Guide to the Synthesis and Characterization of Pyridinium-Based Ionic Liquids
Ionic Liquids (ILs) are a class of salts with melting points below 100 °C, composed entirely of ions.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "designer" solvents and materials for a vast range of applications, including catalysis, electrochemistry, and separation science.[1][2][3] Among the diverse families of ILs, pyridinium-based structures hold a privileged position.
The pyridinium cation, derived from pyridine, offers a unique combination of aromaticity and chemical stability. The properties of pyridinium ILs can be meticulously tuned by modifying the substituents on the pyridine ring and, most significantly, by pairing the cation with a wide variety of anions.[2] This "tunability" allows for the rational design of ILs with specific characteristics, such as hydrophobicity, viscosity, conductivity, and thermal stability, tailored for a given application.[2][4]
This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing pyridinium-based ionic liquids. It is designed for researchers and scientists, offering not just protocols, but also the underlying scientific principles and field-proven insights to ensure successful and reliable outcomes.
Part 1: The Synthesis of Pyridinium-Based Ionic Liquids
The synthesis of pyridinium ILs is typically a two-step process: first, the formation of the pyridinium cation via quaternization, which usually results in a halide salt, and second, the exchange of the halide for a different, task-specific anion through a metathesis reaction.[3]
Core Synthetic Strategy: Quaternization of Pyridine
The foundational step in creating a pyridinium IL is the quaternization of a pyridine derivative. This is a classic SN2 (bimolecular nucleophilic substitution) reaction, often referred to as the Menschutkin reaction.[5]
The Causality Behind the Choices:
-
The Nucleophile: The nitrogen atom of the pyridine ring acts as the nucleophile, donating its lone pair of electrons. The choice of pyridine derivative (e.g., pyridine, 3-methylpyridine, 4-dimethylaminopyridine) determines the basic structure of the cation.
-
The Electrophile: An alkyl halide (e.g., butyl bromide, hexyl iodide) serves as the electrophile. The alkyl group dictates the length of the N-alkyl side chain, which is a critical factor influencing properties like viscosity and hydrophobicity.[2] Longer alkyl chains generally increase viscosity and decrease water solubility.
-
The Solvent: Polar aprotic solvents like acetonitrile or acetone are often favored as they can stabilize the charged transition state of the SN2 reaction without competing as nucleophiles, thus promoting higher reaction yields.[5]
-
Reaction Conditions: The reaction is often performed under reflux to increase the reaction rate.[6][7] Reaction times can vary from several hours to days to ensure maximum conversion.[6]
The general workflow for synthesizing pyridinium-based ionic liquids is depicted below.
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Classification and Fundamental Properties of 1-Dodecylpyridinium Chloride
<_ _> An In-Depth Technical Guide to 1-Dodecylpyridinium Chloride Hydrate: Classification, Properties, and Pharmaceutical Applications
Executive Summary
1-Dodecylpyridinium chloride (DPC), a quaternary ammonium salt, is a prominent cationic surfactant with extensive applications in the pharmaceutical and drug development sectors. Its amphiphilic molecular structure, comprising a hydrophilic pyridinium head and a hydrophobic dodecyl tail, underpins its surface-active and potent antimicrobial properties. This guide provides a comprehensive technical overview of DPC, detailing its classification, physicochemical characteristics, mechanism of action, and key experimental protocols for its evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support innovation and application.
1-Dodecylpyridinium chloride (DPC) is unequivocally classified as a cationic surfactant.[1][2] This classification stems from its molecular architecture: the pyridinium group constitutes the positively charged, hydrophilic head, while the 12-carbon alkyl chain (dodecyl group) serves as the hydrophobic tail.[3][4] This dual-natured, or amphiphilic, structure is the foundation of its functionality, driving its tendency to adsorb at interfaces and to self-assemble in solution.[3]
DPC is a quaternary ammonium compound, a class of chemicals known for their antimicrobial efficacy.[3][5] The permanent positive charge on the nitrogen atom of the pyridinium ring is crucial for its interaction with negatively charged surfaces, such as the cell membranes of microorganisms.[3]
Molecular Structure and Amphiphilicity
The distinct separation of hydrophilic and hydrophobic regions within the DPC molecule dictates its behavior in aqueous solutions. The long hydrocarbon tail avoids contact with water, while the charged pyridinium head readily interacts with it. This intrinsic property is visualized below.
Caption: Fig. 2: Stepwise mechanism of antimicrobial action of DPC.
Applications in Pharmaceutical Development
The unique properties of DPC lend themselves to a variety of pharmaceutical applications:
-
Antimicrobial Agent: It is used as a preservative in topical formulations, eye drops, and mouthwashes to prevent microbial contamination. [3][4]Its bactericidal and bacteriostatic properties are highly valuable in these contexts. [4]* Topical Antiseptics: DPC is an active ingredient in antiseptic solutions for wound care due to its broad-spectrum antimicrobial activity. [3][4]* Drug Delivery: As a surfactant, DPC can be used to solubilize poorly water-soluble drugs, enhancing their formulation and bioavailability. Its ability to interact with biological membranes is also being explored to improve drug permeation.
-
Therapeutic Potential: Research suggests that long-chain 1-alkylpyridinium salts can inhibit key enzymes in the biosynthesis of bacterial fatty acids, presenting a potential target for new antibacterial agents. [6]
Key Experimental Protocols
Protocol: Determination of Critical Micelle Concentration (CMC) by Conductometry
Rationale: The conductivity of an ionic surfactant solution changes distinctly at the CMC. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added. [7]Above the CMC, monomers form micelles. While the micelles are charged, their mobility is much lower than that of the individual monomers, and they bind counter-ions, leading to a change in the slope of the conductivity versus concentration plot. [8]The intersection of the two linear portions of this plot indicates the CMC. [9] Methodology:
-
Preparation of DPC Stock Solution: Accurately prepare a stock solution of DPC in deionized water (e.g., 20 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC (e.g., 0.1 mM to 15 mM).
-
Conductivity Measurement:
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Measure the conductivity of each dilution at a constant, controlled temperature (e.g., 25°C). Ensure the probe is rinsed with deionized water and then with the sample solution before each measurement.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of DPC concentration (C).
-
Identify the two linear regions in the plot (pre-micellar and post-micellar).
-
Perform a linear regression for each region to obtain two equations.
-
The concentration at which the two lines intersect is the CMC.
-
Caption: Fig. 3: Experimental workflow for determining the CMC.
Protocol: Evaluation of Antimicrobial Activity by Minimum Inhibitory Concentration (MIC) Assay
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [10]The broth microdilution method is a standard technique for determining the MIC and is considered a gold standard for susceptibility testing. [10][11] Methodology:
-
Prepare Bacterial Inoculum:
-
Culture a test microorganism (e.g., Staphylococcus aureus or Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB). [11] * Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells. [11]2. Prepare DPC Dilutions:
-
In a 96-well polypropylene microtiter plate, perform serial two-fold dilutions of DPC in MHB to cover a broad concentration range (e.g., 256 µg/mL down to 0.5 µg/mL). [11]3. Inoculation:
-
Add the standardized bacterial inoculum to each well containing the DPC dilutions.
-
Include a positive control well (bacteria in broth without DPC) and a negative control well (broth only).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [11]5. Determine MIC:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of DPC in which there is no visible growth. [11]
-
Conclusion
1-Dodecylpyridinium chloride hydrate is a classic and versatile cationic surfactant whose utility in pharmaceutical sciences is well-established. Its amphiphilic nature not only defines its surface activity but also forms the basis of its potent antimicrobial efficacy through membrane disruption. For researchers and developers, a thorough understanding of its physicochemical properties, particularly the critical micelle concentration, and its mechanism of action is paramount for designing effective formulations and novel applications. The standardized protocols provided herein offer a robust framework for the characterization and evaluation of DPC, ensuring reliable and reproducible results in a research and development setting.
References
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Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]
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Salimi, A., Makhmal Zadeh, B. S., & Kazemi, M. (2019). Determination of critical micelle concentration. Bio-protocol. Retrieved from [Link]
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Specialty Chemicals. (2025). Dodecylpyridinium Chloride: An Essential Chemical for Industry. Retrieved from [Link]
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ChemBK. (2024). 1-dodecylpyridinium chloride. Retrieved from [Link]
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Domínguez, A., Fernández, A., González, N., Iglesias, E., & Montenegro, L. (1997). Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. Journal of Chemical Education, 74(10), 1227. Retrieved from [Link]
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Kaibara, K., Nakahara, T., Moroi, Y., & Matuura, R. (1983). Micellar Properties of 1-Dodecylpyridinium Chloride as Studied by the Ion-selective Electrodes. Bulletin of the Chemical Society of Japan, 56(6), 1914-1915. Retrieved from [Link]
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Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dodecylpyridinium chloride. PubChem Compound Database. Retrieved from [Link]
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Xiamen Aeco Chemical Co., Ltd. (n.d.). 1-Dodecylpyridinium Chloride CAS 104-74-5: A Versatile Cationic Surfactant Supplier. Retrieved from [Link]
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Bhat, M. A., & Alam, M. S. (2008). Co- and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. ResearchGate. Retrieved from [Link]
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Fomina, M., et al. (2020). ANTIBACTERIAL ACTIVITY OF 1-DODECYLPYRIDINIUM TETRAFLUOROBORATE AND ITS INCLUSION COMPLEX WITH SULFOBUTYL ETHER. Semantic Scholar. Retrieved from [Link]
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Mao, X., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. PubMed Central. Retrieved from [Link]
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Khan, D. D., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PubMed Central. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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An In-depth Technical Guide to the Thermodynamics of Micellization for Dodecylpyridinium Chloride
Abstract
Dodecylpyridinium chloride (DPC), a cationic surfactant, is a subject of significant interest in pharmaceutical sciences and materials research due to its self-assembly into micelles in aqueous solutions.[1][2] This guide provides a comprehensive exploration of the thermodynamic principles governing the micellization of DPC. We delve into the core thermodynamic parameters—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—that dictate the spontaneity and mechanism of this process. This document offers field-proven, step-by-step protocols for key experimental techniques, including conductometry and isothermal titration calorimetry (ITC), enabling researchers to reliably determine these parameters. By synthesizing theoretical foundations with practical methodologies, this guide serves as an essential resource for scientists and drug development professionals aiming to harness the physicochemical properties of DPC for advanced applications.
Foundational Principles of Micellization Thermodynamics
The self-assembly of amphiphilic molecules like dodecylpyridinium chloride into micelles is a thermodynamically driven process governed by a delicate balance of forces.[3] In an aqueous environment, the surfactant's hydrophobic dodecyl tail disrupts the hydrogen-bonding network of water, creating an energetically unfavorable ordered "cage" of water molecules around it. The spontaneous formation of micelles above a specific concentration, known as the critical micelle concentration (CMC), is primarily driven by the hydrophobic effect .[4] This effect involves the sequestration of the hydrophobic tails into the micellar core, which liberates the ordered water molecules, leading to a significant increase in the overall entropy of the system.[5]
The thermodynamic spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic), which is always negative for a spontaneous process. The relationship between Gibbs free energy, enthalpy (ΔH°mic), and entropy (ΔS°mic) is described by the Gibbs-Helmholtz equation:[6]
ΔG°mic = ΔH°mic - TΔS°mic [5]
-
ΔG°mic (Gibbs Free Energy): Represents the overall driving force for micellization. A negative value indicates a spontaneous process. For ionic surfactants like DPC, it can be calculated from the CMC using the pseudo-phase separation model.[7][8]
-
ΔH°mic (Enthalpy): Reflects the heat change associated with the process. It includes the energy required to break water-water hydrogen bonds and desolvate the hydrocarbon tail, as well as the energy released from van der Waals interactions between the tails in the micelle core.[5] For many surfactants, this process is slightly endothermic (positive ΔH°mic) at lower temperatures.[9]
-
ΔS°mic (Entropy): Represents the change in the system's disorder. The large, positive entropy change from the release of structured water molecules is typically the dominant driving force for micellization, outweighing the negative entropy change from the aggregation of surfactant monomers.[4][5]
The interplay between these parameters is highly dependent on external factors, most notably temperature, which can shift the balance between enthalpic and entropic contributions.[10][11]
Experimental Determination of Thermodynamic Parameters
Accurate determination of the CMC and thermodynamic parameters is crucial for understanding and manipulating DPC micellar systems. Several robust techniques are available, each with distinct advantages.[12]
Conductometry
Conductometry is a widely used, straightforward, and inexpensive method for determining the CMC of ionic surfactants like DPC.[12]
Principle of Causality: The method relies on the change in molar conductivity as a function of surfactant concentration. Below the CMC, DPC exists as individual ions (dodecylpyridinium⁺ and Cl⁻), which are efficient charge carriers. As the concentration increases, the specific conductivity rises linearly.[13][14] Upon micelle formation at the CMC, the newly formed aggregates are much larger and less mobile than the individual monomers. Furthermore, a fraction of the counterions (Cl⁻) becomes associated with the micelle surface, reducing the total number of effective charge carriers. This leads to a distinct change—a decrease in the slope—of the conductivity versus concentration plot. The intersection of the two linear segments below and above this transition point is defined as the CMC.[10]
-
Stock Solution Preparation: Prepare a concentrated stock solution of DPC (e.g., 50 mM) in deionized water with high purity. Ensure the DPC is fully dissolved.
-
Apparatus Setup: Place a known volume of deionized water (e.g., 50 mL) into a thermostated vessel maintained at the desired temperature (e.g., 298.15 K). Immerse a calibrated conductivity probe connected to a conductometer.
-
Titration & Measurement:
-
Allow the system to equilibrate thermally and record the initial conductivity of the pure water.
-
Using a precision burette or micropipette, add small, known aliquots of the DPC stock solution to the water.
-
Stir gently after each addition to ensure homogeneity, avoiding foam formation, and allow the conductivity reading to stabilize before recording.
-
Continue this process well beyond the expected CMC to obtain sufficient data points for both linear regions.
-
-
Data Analysis:
-
Plot the measured specific conductivity (κ) as a function of the DPC concentration (C).
-
Identify the two distinct linear portions of the graph.
-
Perform a linear regression on the data points for each segment. The concentration at which these two lines intersect is the CMC.[13]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful and highly sensitive technique that provides a complete thermodynamic profile of micellization in a single experiment. It directly measures the heat change (enthalpy) associated with the process, from which the CMC, ΔH°mic, and ΔS°mic can be determined.[9][15][16]
Principle of Causality: An ITC experiment involves titrating a concentrated surfactant solution into a sample cell containing pure solvent (or a very dilute surfactant solution). When the injected surfactant concentration is below the CMC, the heat change corresponds to the enthalpy of dilution. As the concentration in the cell surpasses the CMC, the injected surfactant partitions into newly formed micelles. This micellization process is accompanied by a distinct heat change, which is the enthalpy of micellization (ΔH°mic). The resulting thermogram—a plot of heat change per injection versus total concentration—shows a transition centered at the CMC.
-
Sample Preparation:
-
Prepare a concentrated solution of DPC (typically 10-15 times the expected CMC) in the desired buffer or deionized water.
-
Fill the ITC sample cell (e.g., 1.4 mL) with the same buffer or deionized water.
-
Crucial Insight: Thoroughly degas both the titrant (DPC solution) and the sample cell solution for at least 10 minutes to prevent the formation of air bubbles, which would introduce significant noise into the sensitive heat measurements.[16]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 298.15 K) and allow the instrument to thermally equilibrate until a stable baseline is achieved (e.g., drift < 100 nW over 10 minutes).[16]
-
Load the DPC solution into the injection syringe (e.g., 270 µL).
-
-
Titration:
-
Program a series of small injections (e.g., 3-15 µL) with sufficient time between each injection (e.g., 5 minutes) to allow the signal to return to the baseline.[9]
-
The experiment will automatically record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.
-
Plot these values against the total DPC concentration in the cell.
-
Fit the resulting isotherm to a suitable micellization model (often a sigmoidal curve). The inflection point of the curve corresponds to the CMC, and the difference in enthalpy between the pre- and post-transition regions gives the standard enthalpy of micellization (ΔH°mic).
-
The Gibbs free energy (ΔG°mic) can then be calculated from the CMC, and the entropy (ΔS°mic) can be determined using the Gibbs-Helmholtz equation.
-
Fluorescence Spectroscopy
This technique uses a hydrophobic fluorescent probe, such as pyrene, to report on the formation of micelles.[17][18]
Principle of Causality: Pyrene exhibits low solubility in water but readily partitions into the hydrophobic core of micelles.[19] The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is significantly higher in a polar environment (water) than in a nonpolar one (micelle core). By monitoring the I₁/I₃ ratio as a function of DPC concentration, a sharp decrease is observed as micelles form and sequester the pyrene probe, with the inflection point of the sigmoidal curve indicating the CMC.[20][21]
Visualizing the Thermodynamic Workflow
The logical flow from experimental measurement to the final thermodynamic parameters can be visualized as follows.
Caption: Experimental workflow for determining the thermodynamic parameters of micellization.
Quantitative Data & Interpretation
The micellization of DPC is significantly influenced by temperature. Generally, for ionic surfactants, the CMC value exhibits a U-shaped dependence on temperature, decreasing to a minimum before increasing again.[11]
Table 1: Illustrative CMC Data for Dodecylpyridinium Chloride (DPC) at Various Temperatures
| Temperature (°C) | Temperature (K) | CMC of DPC (mM) |
| 15 | 288.15 | ~15.6 |
| 25 | 298.15 | ~14.7 |
| 35 | 308.15 | ~14.5 |
| 45 | 318.15 | ~14.9 |
Note: Data is compiled for illustrative purposes based on available literature.[10][20] The exact values can vary with experimental conditions and purity.
Thermodynamic Parameters
From the temperature dependence of the CMC, the key thermodynamic parameters can be calculated.[7][10]
-
Gibbs Free Energy (ΔG°mic): Is consistently negative across the temperature range, confirming the spontaneity of the process. It shows only a weak dependence on temperature.[10]
-
Enthalpy (ΔH°mic): The micellization of DPC is typically endothermic (positive ΔH°mic) at lower temperatures and becomes less endothermic or even exothermic (negative ΔH°mic) as the temperature rises.[5][10] This shift is attributed to the increased strength of hydrophobic interactions and van der Waals forces in the micelle core at higher temperatures.
-
Entropy (ΔS°mic): Is positive and large, confirming that the process is predominantly entropy-driven, especially at lower temperatures where the TΔS°mic term dominates the Gibbs-Helmholtz equation.[5][10]
The relationship between enthalpy and entropy often exhibits a linear correlation known as enthalpy-entropy compensation .[7][19] This phenomenon indicates a unifying underlying physical process, in this case, the role of water reorganization in the micellization process.
Caption: The balance of thermodynamic forces driving DPC micellization.
Implications for Drug Development
Understanding the thermodynamics of DPC micellization is paramount for its application in drug delivery.[1] The ability of micelles to encapsulate hydrophobic drugs is directly linked to the stability and energetics of the micellar core.[15]
-
Solubilization Capacity: A more negative ΔG°mic (and lower CMC) implies greater stability of the micelles, which often correlates with a higher capacity to solubilize poorly water-soluble active pharmaceutical ingredients (APIs).
-
Temperature-Dependent Formulation: The strong temperature dependence of ΔH°mic and ΔS°mic is critical for designing formulations that remain stable across various storage and administration temperatures.
-
Controlled Release: By modifying the surfactant structure or adding co-solvents/salts, the thermodynamics of micellization can be tuned.[10][22] This allows for the rational design of micellar carriers with specific drug loading and release kinetics, as the partitioning of a drug into the micelle is itself a thermodynamic process.
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Laurylpyridinium chloride physical and chemical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of Laurylpyridinium Chloride
Introduction
Laurylpyridinium chloride (LPC), also known as dodecylpyridinium chloride, is a cationic surfactant belonging to the quaternary ammonium compound family.[1] Its amphiphilic nature, characterized by a positively charged pyridinium head group and a long hydrophobic alkyl chain, underpins its diverse applications.[2] This guide provides a comprehensive overview of the core physical and chemical properties of laurylpyridinium chloride, offering insights into its behavior and functionality for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Nomenclature and Identifiers
Systematic and common identifiers for laurylpyridinium chloride are crucial for accurate documentation and research.
-
IUPAC Name : 1-dodecylpyridin-1-ium chloride[3]
-
Synonyms : Dodecylpyridinium chloride, N-laurylpyridinium chloride, Eltren, Dehyquart C[3][10][11]
Molecular Structure
The structure of laurylpyridinium chloride consists of a hydrophilic pyridinium ring, which carries a positive charge on the nitrogen atom, and a hydrophobic 12-carbon alkyl chain (lauryl group).[2][12] This distinct separation of polar and non-polar regions is the basis for its surface-active properties.
Caption: Chemical structure of laurylpyridinium chloride.
Physicochemical Properties
The key physicochemical properties of laurylpyridinium chloride are summarized in the table below. These properties are fundamental to its application in various formulations.
| Property | Value | Source(s) |
| Molecular Weight | 283.88 g/mol | [4][8][10] |
| Appearance | White to off-white crystalline powder | [1][13] |
| Melting Point | 66-70 °C (lit.) or 88-90 °C | [9][13][] |
| Solubility | Freely soluble in water, alcohol, and acetone | [1][9][15] |
| Water Solubility | 600 g/L at 20 °C | [9] |
Chemical Behavior and Reactivity
Surfactant Properties and Micelle Formation
As a cationic surfactant, laurylpyridinium chloride reduces the surface tension of liquids.[12] In aqueous solutions, above a certain concentration known as the Critical Micelle Concentration (CMC), the individual molecules (monomers) aggregate to form micelles. In these structures, the hydrophobic lauryl tails orient towards the core, away from the water, while the hydrophilic pyridinium heads form the outer surface, interacting with the surrounding water. This behavior is crucial for its emulsifying and cleansing properties.[12]
Caption: Micelle formation of laurylpyridinium chloride in aqueous solution.
Antimicrobial and Antistatic Activity
Laurylpyridinium chloride exhibits broad-spectrum antimicrobial activity against bacteria and some fungi.[1][11] Its cationic nature allows it to disrupt the negatively charged cell membranes of microorganisms, leading to cell content leakage and death.[1] This property makes it a valuable antiseptic and preservative in various formulations.[2] Additionally, its ability to neutralize electrical charges on surfaces makes it an effective antistatic agent, particularly in hair care products.[7][11][12]
Stability and Decomposition
Laurylpyridinium chloride is generally stable under standard storage conditions, which recommend keeping it in a cool, dry place away from light and moisture.[1] Decomposition can occur at high temperatures, and upon combustion, it may produce hazardous substances like carbon oxides.[16]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
The CMC is a critical parameter for any surfactant. The following protocol outlines its determination using the conductivity method, which relies on the change in the molar conductivity of the solution as micelles are formed.
Principle
Below the CMC, laurylpyridinium chloride exists as individual ions (dodecylpyridinium⁺ and Cl⁻), and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot because the micelles have a lower mobility than the individual ions. The intersection of the two linear portions of the plot indicates the CMC.
Materials and Equipment
-
Laurylpyridinium chloride
-
Deionized water
-
Conductivity meter and probe
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bar
Step-by-Step Procedure (Conductivity Method)
-
Prepare a stock solution: Accurately weigh a known amount of laurylpyridinium chloride and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 20 mM).
-
Prepare a series of dilutions: Use the stock solution to prepare a series of solutions with decreasing concentrations of laurylpyridinium chloride in volumetric flasks.
-
Calibrate the conductivity meter: Calibrate the instrument according to the manufacturer's instructions using standard solutions.
-
Measure conductivity: a. Start with the most dilute solution. b. Place the solution in a beaker with a magnetic stir bar and allow it to equilibrate to a constant temperature. c. Immerse the conductivity probe into the solution and record the conductivity reading once it stabilizes. d. Repeat the measurement for all the prepared solutions, moving from the most dilute to the most concentrated.
-
Clean the probe: Thoroughly rinse the conductivity probe with deionized water between each measurement.
Data Analysis
-
Plot the data: Plot the measured conductivity as a function of the laurylpyridinium chloride concentration.
-
Identify the linear regions: The resulting graph should show two distinct linear regions with different slopes.
-
Determine the CMC: The concentration at which the two lines intersect is the Critical Micelle Concentration.
Applications in Research and Drug Development
The unique properties of laurylpyridinium chloride make it useful in several areas relevant to drug development:
-
Antimicrobial Agent: It is used as an antiseptic and preservative in topical and oral care products like mouthwashes and skin cleansers.[1][11]
-
Surfactant and Emulsifier: Its surface-active properties are utilized in the formulation of various cosmetic and pharmaceutical products to ensure even distribution of ingredients.[7][12]
-
Drug Delivery: As a cationic surfactant, it has been explored in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.
Safety and Handling
Laurylpyridinium chloride is classified as toxic if swallowed and harmful in contact with skin.[8][17] It can cause skin and serious eye irritation and may lead to an allergic skin reaction.[8][17] Therefore, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[17] It is also very toxic to aquatic life with long-lasting effects, so release into the environment should be avoided.[17] For detailed safety information, always refer to the current Safety Data Sheet (SDS) provided by the supplier.[8][16][17][18][19]
References
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- The Good Scents Company. laurylpyridinium chloride, 104-74-5. [URL: http://www.thegoodscentscompany.
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- HPC Standards. Laurylpyridinium chloride | 1X250MG | C17H30ClN | 688143 | 104-74-5. [URL: https://www.hpc-standards.com/en/ecotox-standards/pharmaceuticals-veterinary-products/laurylpyridinium-chloride/p/688143]
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- Australian Industrial Chemicals Introduction Scheme. Alkyl pyridinium surfactants - Evaluation statement - 14 September 2021. [URL: https://www.industrialchemicals.gov.au/sites/default/files/2021-12/EVA00014%20-%20Alkyl%20pyridinium%20surfactants.pdf]
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1-Dodecylpyridin-1-ium chloride hydrate melting point and stability
An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecylpyridin-1-ium Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Dodecylpyridin-1-ium chloride, a cationic surfactant belonging to the quaternary ammonium compound family, is utilized in a diverse range of applications, from biochemical research to industrial formulations.[1] Its hydrated form, this compound, presents specific physicochemical characteristics that are critical for its handling, formulation, and application. This guide provides a detailed examination of two core properties: its melting point and overall stability. We will explore the nuances of reported data, present validated experimental protocols for characterization, and offer insights into the causality behind these analytical choices to ensure reliable and reproducible results.
The Critical Nature of the Melting Point in Hydrated Compounds
The melting point is a fundamental thermal property used to identify a pure crystalline compound and assess its purity.[2] For a hydrated salt like this compound, the melting process is often accompanied or preceded by dehydration (the loss of water molecules). This can result in a wider melting range or the observation of multiple thermal events, making precise determination crucial.[3]
Reported Melting Point Data: A Comparative Analysis
A review of commercially available data reveals a notable variance in the reported melting point for 1-dodecylpyridin-1-ium chloride and its hydrate. This discrepancy is likely attributable to differences in the degree of hydration, sample purity, and the analytical methodology employed.[1][4][5][6][7]
| Reported Melting Point Range (°C) | CAS Number | Likely Form | Source(s) |
| 66-70 | 139549-68-1 | Hydrate | [1][5][8] |
| ≥62 – ≤65.6 | 104-74-5 | Anhydrous | [4] |
| 87-93 | 207234-02-4 | Hydrate | [7] |
| 87-89 | 104-74-5 | Anhydrous | |
| 88-90 | 207234-02-4 | Hydrate | [9] |
Expert Insight: The significant spread in values, particularly between the 66-70°C and 87-93°C ranges, underscores the importance of verifying the material's properties upon receipt. The anhydrous form (CAS 104-74-5) and the hydrate (CAS 139549-68-1, 207234-02-4) are distinct chemical entities, and their thermal behavior differs. The presence of water molecules in the crystal lattice of the hydrate typically influences the melting temperature.
Experimental Protocols for Melting Point Determination
To obtain accurate and reliable melting point data, standardized experimental protocols are essential.
This is a classical and widely accessible technique for determining the melting range of a crystalline solid.[10]
Principle: A small, powdered sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are visually observed.[11] A narrow melting range (typically < 2°C) is indicative of high purity.[2]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Capillary Loading: Tap the open end of a capillary tube into the powder until a 2-3 mm column of the sample is packed into the sealed end.[10]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Initial Heating: Heat the sample rapidly to approximately 20°C below the expected melting point (e.g., based on the lower range of reported values).[10]
-
Slow Final Heating: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid phase has liquefied (T2). The melting range is reported as T1-T2.
Caption: Capillary Melting Point Determination Workflow.
DSC is a powerful thermo-analytical technique that provides more quantitative data than the capillary method.[3] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Principle: Thermal events such as melting or dehydration result in an endothermic (heat absorbing) or exothermic (heat releasing) process, which is detected as a peak in the DSC thermogram. This allows for the precise determination of transition temperatures and the enthalpy of these transitions.[11]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to create a controlled atmosphere. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program: Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the expected melting point (e.g., 120°C).
-
Data Analysis: Analyze the resulting thermogram. An endothermic peak corresponds to the melting transition. The onset temperature of this peak is typically reported as the melting point. A preceding peak may indicate the loss of water of hydration.
Caption: Thermogravimetric Analysis (TGA) Workflow.
Hygroscopic Stability
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. Many pyridinium-based ionic liquids and quaternary ammonium salts are known to be hygroscopic. [12][13][14][15]This is a critical parameter, as water absorption can alter the material's physical state, melting point, and chemical stability. [3]The hydrate form exists in equilibrium with a certain level of ambient humidity.
Expert Insight: The sensitivity of this compound to moisture necessitates careful handling. [9]Exposure to very low humidity may cause it to lose its water of hydration, while exposure to high humidity could lead to the absorption of excess water, potentially causing the solid to become deliquescent. The stability of the hydrated crystal lattice is dependent on the partial pressure of water vapor in its environment.
Assessment Methodology: Dynamic Vapor Sorption (DVS) DVS is the gold-standard technique for characterizing hygroscopicity. It measures the mass of a sample as the relative humidity (RH) in the sample chamber is precisely controlled at a constant temperature. A DVS experiment can reveal:
-
The critical RH at which the hydrate becomes unstable and dehydrates.
-
The extent and rate of water sorption at various humidity levels.
-
Whether the hydration/dehydration process is reversible.
Chemical Stability and Storage
Quaternary ammonium compounds are generally chemically stable under neutral conditions. [16]However, their stability can be influenced by environmental factors.
-
Influence of pH: In highly alkaline (high pH) aqueous solutions, quaternary ammonium cations can be susceptible to degradation. [17]* Effect of Temperature and Ions: The degradation kinetics in aqueous solutions can be dependent on temperature and the presence of other ions. [18]* Incompatible Materials: The compound should be stored away from strong oxidizing agents. [19] Recommended Storage and Handling: Based on its physicochemical properties, the following storage conditions are recommended to ensure the long-term integrity of this compound:
-
Container: Store in a tightly sealed, airtight container to prevent moisture ingress or loss. [16]* Atmosphere: For maximum stability, especially for analytical standards, store under an inert atmosphere (e.g., nitrogen or argon). [1][5][20]* Temperature: Keep in a cool, dry place at room temperature. [5][20]Avoid exposure to high temperatures or direct sunlight. [16]
Conclusion
A thorough understanding of the melting point and stability of this compound is paramount for its effective use in research and development. The variability in reported melting points highlights the necessity for in-house characterization using standardized techniques like DSC and TGA. These methods provide a comprehensive picture of the material's thermal behavior, including its dehydration profile and decomposition temperature. Furthermore, its hygroscopic nature demands controlled storage conditions to maintain its physical and chemical integrity. By employing the protocols and considering the insights outlined in this guide, researchers can ensure the quality and consistency of their work with this versatile compound.
References
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Chemos GmbH&Co.KG. (2020). Safety Data Sheet: 1-dodecylpyridinium chloride. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubMed. (2024). Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties. Retrieved from [Link]
-
ResearchGate. (2024). Moisture Sorption by Low‐Cost Pyridinium‐Based Protic Ionic Liquids: Kinetics and Physico‐Electrochemical Properties. Retrieved from [Link]
-
ACS Publications. (2018). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. Chemistry of Materials. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Dodecylpyridinium chloride. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Design and production of environmentally degradable quaternary ammonium salts. Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceuticals (Basel). Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of quaternary ammonium compounds (QACs) at various temperatures over time. Retrieved from [Link]
-
Blog. (n.d.). How should quaternary ammonium salts be stored?. Retrieved from [Link]
-
ChemBK. (n.d.). 1-dodecylpyridinium chloride. Retrieved from [Link]
-
MDPI. (2022). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Dodecylpyridinium Chloride Monohydrate. Retrieved from [Link]
-
ResearchGate. (2022). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Water sorption in protic ionic liquids: correlation between hygroscopicity and polarity. New Journal of Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermal stability of deep eutectic solvents by TGA/FTIR-ATR. Retrieved from [Link]
-
Element B. (n.d.). This compound, 95% Purity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Dodecylpyridinium chloride. PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 1-Dodecylpyridin-1-ium Chloride Hydrate for Advanced Nanoparticle Synthesis
Introduction: A Multifaceted Tool for Nanoscale Engineering
In the landscape of nanomaterials science, the precise control over nanoparticle size, shape, and stability is paramount. These physical characteristics dictate the material's ultimate functionality, from catalytic activity and optical properties to biocompatibility and therapeutic efficacy. 1-Dodecylpyridin-1-ium chloride hydrate (DPC), a cationic surfactant and room-temperature ionic liquid, has emerged as a versatile and powerful agent in the synthesis of well-defined nanoparticles.[1][2]
Its molecular structure, featuring a positively charged pyridinium head group and a long, non-polar twelve-carbon (dodecyl) tail, imparts amphiphilic properties that are central to its function in nanoparticle synthesis.[2] This guide provides an in-depth exploration of the mechanisms by which DPC directs nanoparticle formation and offers detailed, field-proven protocols for the synthesis of silver, gold, and magnetic nanoparticles.
The Core Mechanism: Electrostatic and Steric Stabilization
The efficacy of this compound in nanoparticle synthesis stems from its dual-function role as both a stabilizing and a capping agent. Understanding this mechanism is crucial for optimizing reaction conditions and tailoring nanoparticle outcomes. The prevention of over-growth and coagulation of nanoparticles is achieved through the production of a steric effect, which is vital for stabilizing the interface.[3]
-
Initial Nucleation Control: During the initial reduction of metal salts, DPC molecules can form micelles in the aqueous solution.[2] These micelles can act as "nano-reactors," compartmentalizing the precursor ions and controlling the initial nucleation rate, which is a critical step in achieving a narrow size distribution.
-
Surface Adsorption and Electrostatic Repulsion: Once nascent nanoparticles form, the positively charged pyridinium head groups of DPC adsorb onto the nanoparticle surface. This creates a positively charged corona around each nanoparticle. The resulting electrostatic repulsion between particles effectively prevents them from aggregating, a common failure point in colloidal synthesis.[3][4]
-
Steric Hindrance: The long dodecyl tails extend from the nanoparticle surface into the surrounding solvent. These hydrocarbon chains provide a physical, steric barrier that further prevents nanoparticles from approaching one another and coalescing. This steric hindrance is a key factor in ensuring the long-term stability of the colloidal suspension.[3]
This combined electrostatic and steric stabilization mechanism allows for exquisite control over the final nanoparticle morphology. By modulating the concentration of DPC, researchers can influence the particle size; higher concentrations typically lead to smaller, more uniform nanoparticles due to more efficient surface capping.[4]
Caption: Mechanism of nanoparticle stabilization by 1-Dodecylpyridin-1-ium chloride.
Application Protocol: Silver Nanoparticle (AgNP) Synthesis
This protocol details a one-phase method for synthesizing uniform, crystalline silver nanoparticles where DPC acts as the primary stabilizing agent.[5][6] This approach is noted for its simplicity and the high stability of the resulting nanoparticle colloid.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | Purity ≥97% | Stabilizing & Capping Agent |
| Silver Nitrate (AgNO₃) | ACS Grade, ≥99% | Silver Precursor |
| Hydrazine hydrate (N₂H₄·H₂O) | 35 wt. % in H₂O | Reducing Agent |
| Deionized (DI) Water | 18.2 MΩ·cm | Solvent |
| Magnetic Stirrer with Hotplate | --- | Mixing and Heating |
| Centrifuge | --- | Nanoparticle Collection |
| UV-Vis Spectrophotometer | --- | Characterization |
| Transmission Electron Microscope (TEM) | --- | Size/Morphology Analysis |
Step-by-Step Synthesis Protocol
-
Preparation of DPC Solution: Prepare a 10 mM aqueous solution of this compound in a 50 mL Erlenmeyer flask. Stir at room temperature until fully dissolved.
-
Addition of Silver Precursor: To the DPC solution, add 1 mmole of silver nitrate aqueous solution. Continue to stir the entire solution for 10 minutes to ensure the formation of a stable microemulsion, where silver ions are entrapped within DPC micelles.[6]
-
Reduction Step: After 10 minutes of mixing, add 1 mL of dilute hydrazine hydrate to the solution while stirring vigorously.
-
Causality: Hydrazine hydrate is a strong reducing agent that will reduce Ag⁺ ions to Ag⁰, initiating nanoparticle nucleation. The DPC micelles help control the rate of this reduction.
-
-
Observation: The solution will turn from colorless to a pale yellow and then to a yellow-brown color. This color change is indicative of the formation of silver nanoparticles due to the surface plasmon resonance (SPR) effect.[6]
-
Completion and Collection: Add a slight excess of hydrazine hydrate to ensure the complete reduction of silver ions. The resulting product can be collected by centrifugation.
-
Characterization:
-
UV-Vis Spectroscopy: Confirm AgNP formation by scanning the colloid. A characteristic SPR peak should be observed around 420 nm.[6]
-
TEM Analysis: To analyze the morphology and size distribution, place a drop of the diluted nanoparticle solution onto a TEM grid. The expected result is uniform, monodispersed spherical nanoparticles.
-
Caption: Workflow for the synthesis of silver nanoparticles using DPC.
Application Protocol: Gold Nanoparticle (AuNP) Synthesis
This protocol adapts the well-known Turkevich method by incorporating DPC to gain enhanced control over particle size and stability.
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | Purity ≥97% | Stabilizing & Capping Agent |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS Grade, ≥99% | Gold Precursor |
| Sodium Citrate Dihydrate | ACS Grade, ≥99% | Reducing & Capping Agent |
| Deionized (DI) Water | 18.2 MΩ·cm | Solvent |
Step-by-Step Synthesis Protocol
-
Prepare Gold Precursor Solution: In a 250 mL round-bottom flask, prepare a 0.01% (w/v) solution of HAuCl₄ in DI water. Add a specific concentration of DPC (e.g., 0.1 mM to 1 mM) to this solution.
-
Causality: The concentration of DPC can be varied to tune the final nanoparticle size. Higher concentrations will result in smaller nanoparticles.
-
-
Heating: Bring the solution to a rolling boil while stirring vigorously.
-
Reduction: To the boiling solution, rapidly inject a 1% (w/v) solution of sodium citrate. The volume added is typically 1/100th of the gold solution volume.
-
Observation: The solution will undergo a series of color changes, from yellow to colorless, then to a deep wine-red.[7] This final color indicates the formation of spherical AuNPs.
-
Completion: Continue boiling for 15 minutes, then allow the solution to cool to room temperature with continued stirring.
-
Characterization:
-
UV-Vis Spectroscopy: The resulting colloid should exhibit a strong SPR peak around 520-530 nm.[8]
-
TEM Analysis: Confirm the presence of spherical, monodispersed nanoparticles.
-
Application Protocol: Magnetite (Fe₃O₄) Nanoparticle Synthesis
This protocol uses a co-precipitation method, where DPC is added to ensure the formation of a stable, well-dispersed ferrofluid.[9][10]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | Purity ≥97% | Stabilizing & Capping Agent |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | ACS Grade, ≥98% | Iron Precursor |
| Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | ACS Grade, ≥98% | Iron Precursor |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Precipitating Agent |
| Deionized (DI) Water | 18.2 MΩ·cm | Solvent |
Step-by-Step Synthesis Protocol
-
Prepare Iron Salt Solution: Dissolve FeCl₃ and FeCl₂ in DI water at a 2:1 molar ratio (Fe³⁺:Fe²⁺) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[9]
-
Add Stabilizer: Add this compound to the iron salt solution (e.g., 5% w/v) and stir until fully dissolved.
-
Co-precipitation: Heat the solution to 80°C. While stirring vigorously, rapidly add ammonium hydroxide.
-
Causality: The base will cause the co-precipitation of Fe³⁺ and Fe²⁺ ions to form black magnetite (Fe₃O₄) nanoparticles.[10] The DPC immediately adsorbs to the surface, preventing aggregation.
-
-
Observation: The solution will immediately turn black upon the addition of the base, indicating the formation of magnetite.
-
Washing and Collection: Age the mixture for 1-2 hours at 80°C. Cool the solution and collect the black precipitate using a strong magnet. Decant the supernatant and wash the nanoparticles several times with DI water until the pH is neutral.
-
Characterization:
-
TEM/XRD: Confirm the size, spherical shape, and crystalline (inverse spinel) structure of the Fe₃O₄ nanoparticles.
-
Magnetic Properties: Use a magnetometer to confirm the superparamagnetic behavior of the nanoparticles.
-
References
- Google. (n.d.). Current time in NA.
-
ResearchGate. (2025). A novel one step synthesis of silver nanoparticles using room temperature ionic liquid and their biocidal activity | Request PDF. Retrieved January 7, 2026, from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). A novel one step synthesis of silver nanoparticles using room temperature ionic liquid and their biocidal activity. Retrieved January 7, 2026, from [Link]
-
Studia Universitatis Babes-Bolyai Chemia. (2015). ONE-POT SYNTHESIS AND CHARACTERIZATION OF NANO-SIZE SILVER CHLORIDE. Retrieved January 7, 2026, from [Link]
-
Okchem. (n.d.). Optimizing Chemical Synthesis with 1-Dodecylpyridinium Chloride as a Catalyst. Retrieved January 7, 2026, from [Link]
-
Hindawi. (n.d.). Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods—A Review. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and antimicrobial effects of silver nanoparticles produced by chemical reduction method - PMC. Retrieved January 7, 2026, from [Link]
-
Appchem. (n.d.). This compound | 139549-68-1 | C17H32ClNO. Retrieved January 7, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Magnetic Nanoparticles: Synthesis, Characterization, and Their Use in Biomedical Field. Retrieved January 7, 2026, from [Link]
-
MDPI. (n.d.). Microfluidic Synthesis of Magnetite Nanoparticles for the Controlled Release of Antibiotics. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). (PDF) 1-Dodecylpyridinium Chloride Monohydrate. Retrieved January 7, 2026, from [Link]
-
Springer. (n.d.). Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium. Retrieved January 7, 2026, from [Link]
-
Royal Society of Chemistry (RSC). (n.d.). Novel synthesis and SPR characterization of gold nanoparticles. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Magnetite Nanoparticles via Co-precipitation Method. Retrieved January 7, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC. Retrieved January 7, 2026, from [Link]
-
MDPI. (2022). Magnetite Nanoparticles: Synthesis and Applications in Optics and Nanophotonics. Retrieved January 7, 2026, from [Link]
-
MDPI. (2020). Synthesis of Silver Nanoparticles with Gemini Surfactants as Efficient Capping and Stabilizing Agents. Retrieved January 7, 2026, from [Link]
-
PubMed. (2017). Gold nanoparticles as an efficient drug delivery system for GLP-1 peptides. Retrieved January 7, 2026, from [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Stabilization with Dodecylpyridinium Chloride
Introduction: The Imperative of Protein Stability in Research and Drug Development
The functional integrity of proteins is the bedrock of countless biological processes and the cornerstone of protein-based therapeutics and diagnostics. However, proteins are inherently fragile molecules, susceptible to denaturation and aggregation when removed from their native cellular environment. This instability presents a significant hurdle for researchers, scientists, and drug development professionals, leading to loss of biological activity, compromised experimental results, and challenges in formulation and storage.
Surfactants are widely employed as excipients to mitigate these challenges by preventing aggregation and stabilizing protein structure.[1] Among these, cationic surfactants like Dodecylpyridinium Chloride (DPC) offer a unique set of properties for specific applications. This document provides a comprehensive guide to the principles and a detailed protocol for utilizing DPC to enhance protein stability.
The Mechanistic Underpinnings of DPC-Mediated Protein Stabilization
Dodecylpyridinium Chloride is a cationic surfactant characterized by a positively charged pyridinium head group and a 12-carbon hydrophobic tail.[2] Its ability to stabilize proteins stems from a combination of physicochemical interactions:
-
Interfacial Competition: Proteins, particularly those with exposed hydrophobic regions, tend to adsorb at air-water or solid-liquid interfaces. This adsorption can induce conformational changes and subsequent aggregation. DPC, being surface-active, preferentially occupies these interfaces, thereby preventing protein adsorption and aggregation.[1]
-
Direct Protein Interaction: DPC can directly interact with protein molecules. The hydrophobic tail can associate with exposed hydrophobic patches on the protein surface, shielding them from the aqueous environment and preventing protein-protein aggregation. The cationic head group can engage in electrostatic interactions with negatively charged amino acid residues on the protein surface. This interplay of hydrophobic and electrostatic forces can help maintain a protein's native or near-native conformation.[3]
It is crucial to understand that the interaction between cationic surfactants and proteins can be complex. While stabilizing at certain concentrations, higher concentrations can lead to partial unfolding of the protein.[3] Therefore, careful optimization of the DPC concentration is paramount to achieving the desired stabilizing effect without compromising protein integrity.
Critical Micelle Concentration (CMC): A Key Parameter
A fundamental property of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to self-assemble into spherical structures called micelles. For DPC, the CMC in aqueous solutions is typically in the range of 1.5-1.8 x 10⁻² M at 25°C.[4] The presence of salts, such as sodium chloride, can lower the CMC. Operating above the CMC ensures a reservoir of DPC monomers is available to interact with proteins and interfaces.
Experimental Protocol: A Step-by-Step Guide to Protein Stabilization with DPC
This protocol provides a robust framework for determining the optimal conditions for stabilizing a target protein using DPC. It is designed as a self-validating system, incorporating analytical checkpoints to assess protein integrity throughout the process.
Materials and Reagents
-
Dodecylpyridinium Chloride (DPC): High-purity (>98%)
-
Target Protein: Purified and in a suitable buffer
-
Buffer System: A buffer in which the target protein is stable and soluble (e.g., Phosphate, Tris, HEPES). The pH of the buffer should be chosen to maintain the desired charge state of the protein.
-
Additives (Optional): Sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or salts (e.g., NaCl) can be included to further enhance stability.[5]
-
Analytical Equipment: UV-Vis Spectrophotometer, Dynamic Light Scattering (DLS) instrument, Circular Dichroism (CD) Spectropolarimeter, and/or Fluorescence Spectrophotometer.
Workflow for Optimizing DPC Concentration
The following workflow is designed to empirically determine the optimal DPC concentration for your specific protein.
Figure 1. Workflow for determining the optimal DPC concentration for protein stabilization.
Detailed Protocol Steps
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your target protein at a known concentration in the chosen buffer.
-
Prepare a concentrated stock solution of DPC (e.g., 100 mM or 10% w/v) in the same buffer. Ensure complete dissolution.
-
-
Determining the Optimal DPC Concentration (Screening):
-
Set up a series of test samples with a constant protein concentration and varying concentrations of DPC. A good starting range is from below to above the CMC.
-
Example Concentration Range: 0 mM (control), 1 mM, 5 mM, 10 mM, 20 mM, 50 mM DPC.
-
Incubate the samples at a relevant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours).
-
-
Initial Assessment of Stability:
-
Visual Inspection: Observe the samples for any signs of precipitation or turbidity, which would indicate protein aggregation.
-
UV-Vis Spectroscopy: Measure the absorbance at 340 nm or 600 nm to quantify turbidity. An increase in absorbance indicates aggregation.
-
-
In-depth Biophysical Characterization:
-
Dynamic Light Scattering (DLS): Analyze the particle size distribution in your samples. A significant increase in the hydrodynamic radius or the appearance of multiple peaks suggests aggregation.
-
Circular Dichroism (CD) Spectroscopy: Use far-UV CD to monitor the secondary structure of your protein. Significant changes in the CD spectrum may indicate that DPC is causing conformational changes.
-
Intrinsic Tryptophan Fluorescence: Monitor the fluorescence emission spectrum of tryptophan residues. A shift in the emission maximum can indicate changes in the local environment of these residues, suggesting conformational alterations.
-
-
Selection of Optimal DPC Concentration and Validation:
-
Based on the results from the screening and characterization steps, select the lowest concentration of DPC that effectively prevents aggregation without causing significant structural changes to the protein.
-
Perform stress tests on the protein in the presence of the optimal DPC concentration. This can include thermal stress (e.g., incubation at an elevated temperature) or mechanical stress (e.g., agitation). Compare the stability of the DPC-containing sample to a control without DPC.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| DPC Concentration | 0.01% - 0.5% (w/v) | This range typically spans the CMC of DPC, allowing for both monomeric and micellar interactions with the protein. The optimal concentration is protein-dependent. |
| Protein Concentration | Up to 10 mg/mL | Higher protein concentrations are more prone to aggregation and may require higher DPC concentrations for stabilization. |
| Buffer pH | 6.0 - 8.0 | The pH should be chosen to maintain the native structure and solubility of the target protein. Avoid pH extremes that could denature the protein. |
| Incubation Time | 1 - 24 hours | Allows for equilibration of the protein-surfactant interactions. |
| Temperature | 4°C to 37°C | Dependent on the thermal stability of the target protein. |
Compatibility with Downstream Analytical Techniques
The presence of DPC can interfere with some common protein quantification assays. It is essential to consider this when planning your experiments.
| Assay | Compatibility with DPC | Notes |
| Bradford Assay | Poor | DPC, like many detergents, can interfere with the Coomassie dye binding, leading to inaccurate results.[6][7] |
| BCA Assay | Fair to Good | The BCA assay is generally more tolerant to detergents than the Bradford assay.[8][9] However, it is still advisable to perform a buffer blank with DPC. |
| Lowry Assay | Poor | Cationic detergents can interfere with this assay. |
| UV Absorbance (A280) | Good | DPC does not significantly absorb at 280 nm. This is a reliable method for protein quantification in the presence of DPC. |
| SDS-PAGE | Good | DPC is a cationic detergent and will be displaced by the anionic SDS in the loading buffer. |
| Mass Spectrometry | Requires Removal | DPC is non-volatile and can suppress ionization. It should be removed prior to analysis using methods like dialysis, gel filtration, or specialized detergent removal columns. |
Conclusion: A Powerful Tool for Protein Stabilization
Dodecylpyridinium chloride can be a highly effective tool for stabilizing proteins against aggregation and degradation. By understanding its mechanism of action and following a systematic optimization protocol, researchers can significantly improve the quality and longevity of their protein preparations. The key to success lies in the empirical determination of the optimal DPC concentration that provides maximal stabilization with minimal impact on the protein's native structure and function. This application note provides the foundational knowledge and a practical framework to achieve this goal, empowering researchers to overcome the challenges of protein instability in their critical work.
References
-
Du, B. (2014). Role of surfactants in the stabilization of protein formulations. University of Connecticut. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Dodecylpyridinium chloride. PubChem. Retrieved from [Link]
-
Singh, S. K., & Aswal, V. K. (2018). Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants. Langmuir, 34(33), 9776–9787. Retrieved from [Link]
-
Zheng, L., & Li, Y. (2015). Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects. International journal of molecular sciences, 16(6), 13190–13209. Retrieved from [Link]
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Thorn, K., & Arkin, M. R. (2015). Stabilization of Native Protein-Protein Interactions with Molecular Glues: A 14-3-3 Case Study. Accounts of chemical research, 48(9), 2840–2851. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Jha, R. K. (2016, February 20). How to prevent aggregation of proteins during the expression and purification? [Online forum post]. Retrieved from [Link]
-
Rakotonirina, Z., et al. (1987). Aggregation in the aqueous solutions of alkylpyridinium chlorides. Colloid and Polymer Science, 265(5), 444-449. Retrieved from [Link]
-
Hrenovic, J., & Ivankovic, T. (2008). Toxicity of dodecylpyridinium and cetylpyridinium clorides against phosphate-accumulating bacterium. Central European Journal of Biology, 3(2), 163-169. Retrieved from [Link]
-
Sterling, A. T., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Molecular pharmaceutics, 20(12), 6033–6048. Retrieved from [Link]
-
Musil, M., et al. (2021). Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms. Journal of chemical information and modeling, 61(8), 4064–4076. Retrieved from [Link]
-
Lu, M. C., et al. (2008). Evaluating the compatibility of three colorimetric protein assays for two-dimensional electrophoresis experiments. Proteomics, 8(10), 2008–2012. Retrieved from [Link]
-
Heidler, V. (2021). Stability of Proteins in the Presence of Anionic Additives. University of Regensburg. Retrieved from [Link]
-
Hennig, J., et al. (2017). Stabilization of protein-protein interactions in drug discovery. Expert opinion on drug discovery, 12(8), 791–800. Retrieved from [Link]
-
Peppas, N. A., & Little, S. R. (2015). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of controlled release : official journal of the Controlled Release Society, 219, 11–18. Retrieved from [Link]
-
Interchim. (n.d.). BC Protein Assay compatibility. Retrieved from [Link]
-
Okuyama, K., et al. (1991). 1-Dodecylpyridinium Chloride Monohydrate. Acta Crystallographica Section C Crystal Structure Communications, 47(9), 1940-1942. Retrieved from [Link]
-
Coriolis Pharma. (n.d.). Therapeutic Protein Development. Retrieved from [Link]
-
Azure Biosystems. (2023, June 5). Which protein assay is best for you?. Retrieved from [Link]
-
Wang, W., & Chen, B. (2023). Practical advice in the development of a lyophilized protein drug product. Journal of pharmaceutical analysis, 13(5), 441–451. Retrieved from [Link]
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Application Notes and Protocols: 1-Dodecylpyridin-1-ium Chloride Hydrate in Micellar Catalysis
Foreword: The Imperative of Green Chemistry in Modern Synthesis
The contemporary chemical, pharmaceutical, and materials science landscapes are increasingly shaped by the principles of green chemistry. The drive to minimize hazardous waste, reduce energy consumption, and utilize renewable resources is not merely an ethical consideration but a scientific and economic necessity. Among the most promising strategies to emerge from this movement is the use of aqueous micellar catalysis, a technique that harnesses the unique properties of surfactants to facilitate organic reactions in water. This approach obviates the need for volatile and often toxic organic solvents, which constitute a significant portion of the waste generated in chemical processes.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-dodecylpyridin-1-ium chloride hydrate as a versatile and efficient catalyst in micellar catalysis. We will delve into the fundamental principles of micellar catalysis, explore the specific advantages of this cationic surfactant, and provide detailed, field-proven protocols for its use in a range of pivotal organic transformations, including Knoevenagel condensations, Suzuki-Miyaura couplings, and Heck reactions. The protocols herein are designed to be self-validating, with a focus on the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.
The Principle of Micellar Catalysis: Harnessing the Power of Amphiphiles
At the heart of micellar catalysis lies the phenomenon of self-assembly exhibited by surfactants in aqueous solutions. Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This compound is a prime example of a cationic surfactant, featuring a positively charged pyridinium head group and a long, nonpolar dodecyl hydrocarbon chain.[1]
Above a certain concentration, known as the Critical Micelle Concentration (CMC) , surfactant monomers spontaneously aggregate to form spherical structures called micelles.[2] In these micelles, the hydrophobic tails cluster together to form a nonpolar core, while the hydrophilic head groups are exposed to the aqueous bulk solution. This creates a microenvironment that can solubilize nonpolar organic reactants, effectively creating nanoreactors within the aqueous phase.[3] The CMC is a critical parameter for any surfactant and for 1-dodecylpyridin-1-ium chloride, it has been reported to be in the range of 1.5 x 10⁻² mol dm⁻³ at 298 K.[2]
The catalytic effect of micelles stems from several factors:
-
Concentration Effect: The encapsulation of reactants within the small volume of the micellar core significantly increases their effective concentration, leading to accelerated reaction rates.
-
Microenvironment Polarity: The micellar core provides a nonpolar environment akin to an organic solvent, which can be favorable for many organic reactions.
-
Electrostatic Interactions: For ionic surfactants like 1-dodecylpyridin-1-ium chloride, the charged interface of the micelle can stabilize charged transition states or intermediates, thereby lowering the activation energy of the reaction. The positively charged pyridinium head groups can, for instance, stabilize anionic intermediates.[4]
-
Orientation Effects: The ordered structure of the micelle can orient the reactants in a way that is favorable for the desired reaction pathway.
The choice of surfactant is paramount in designing an efficient micellar catalytic system. The structure of the surfactant, including the nature of the head group and the length of the hydrophobic tail, influences the size, shape, and polarity of the micelles, and consequently, the catalytic efficiency.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in micellar catalysis.
| Property | Value | Source |
| CAS Number | 139549-68-1 (hydrate) | |
| Molecular Formula | C₁₇H₃₀ClN · xH₂O | |
| Molecular Weight | 283.88 g/mol (anhydrous basis) | |
| Appearance | White to yellow powder or crystals | [1] |
| Melting Point | 66-70 °C | |
| Solubility | Soluble in water | [5] |
| Critical Micelle Concentration (CMC) | ~1.5 x 10⁻² mol/L | [2] |
Application in Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone.[6] It is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymers. The reaction is often catalyzed by a base.
In an aqueous micellar system using 1-dodecylpyridin-1-ium chloride, the surfactant plays a dual role. Firstly, it forms micelles that solubilize the often water-insoluble aromatic aldehydes. Secondly, the interface of the cationic micelles can facilitate the deprotonation of the active methylene compound, a key step in the reaction mechanism. While specific protocols for 1-dodecylpyridin-1-ium chloride are not abundant in the literature, a general protocol can be adapted from procedures using other cationic surfactants.[7][8]
Logical Workflow for Knoevenagel Condensation
Caption: Workflow for Knoevenagel Condensation in Micellar Media.
Detailed Protocol: Synthesis of 2-Cyano-3-phenylacrylic Acid
This protocol is an adapted procedure based on general principles of Knoevenagel condensations in aqueous media.
Materials:
-
Benzaldehyde
-
Cyanoacetic acid
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Micellar Solution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.284 g (1.0 mmol) of this compound in 10 mL of deionized water. Stir until a clear solution is obtained. This concentration is well above the CMC, ensuring the presence of micelles.
-
Addition of Reactants: To the micellar solution, add 0.53 g (5.0 mmol) of benzaldehyde and 0.43 g (5.0 mmol) of cyanoacetic acid.
-
Initiation of Reaction: Add 0.69 g (5.0 mmol) of potassium carbonate to the reaction mixture. The base will catalyze the condensation.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature (25 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-cyano-3-phenylacrylic acid.
Expected Outcome: This procedure is expected to yield the desired product in good to excellent yields. The use of the micellar system enhances the reaction rate and facilitates the use of water as the bulk solvent.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron compound.[9] This reaction is typically catalyzed by a palladium complex. The use of micellar catalysis has rendered this powerful transformation more environmentally friendly.[10]
In this context, 1-dodecylpyridin-1-ium chloride not only serves to solubilize the organic substrates and the palladium catalyst in water but the cationic nature of the pyridinium head group can also play a role in stabilizing the anionic intermediates in the catalytic cycle. While specific protocols with this exact surfactant are scarce, the principles from other micellar Suzuki-Miyaura couplings can be applied.[9]
Catalytic Cycle of Suzuki-Miyaura Coupling in Micelles
Caption: Simplified Suzuki-Miyaura catalytic cycle within a micelle.
Detailed Protocol: Synthesis of 4-Methylbiphenyl
This is an adapted protocol for the Suzuki-Miyaura coupling in an aqueous micellar medium.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄)
-
Deionized water
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst and Surfactant Solution: In a Schlenk tube, add 0.0022 g (0.01 mmol) of palladium(II) acetate and 0.057 g (0.2 mmol) of this compound.
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add 10 mL of deionized water (degassed), 0.171 g (1.0 mmol) of 4-bromotoluene, 0.146 g (1.2 mmol) of phenylboronic acid, and 0.424 g (2.0 mmol) of potassium phosphate.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring for 6-12 hours. Monitor the reaction by GC-MS or TLC.
-
Work-up: After cooling to room temperature, extract the reaction mixture with toluene (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to afford pure 4-methylbiphenyl.
Application in Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[11] It is a powerful tool for the synthesis of substituted alkenes. Performing the Heck reaction in water using micellar catalysis offers significant green chemistry advantages.[12][13]
The role of 1-dodecylpyridin-1-ium chloride in the Heck reaction is analogous to its function in the Suzuki-Miyaura coupling: to create a nonpolar microenvironment for the reactants and the palladium catalyst within the aqueous phase.[14]
Experimental Workflow for the Heck Reaction
Caption: General workflow for a micellar-catalyzed Heck reaction.
Detailed Protocol: Synthesis of Butyl Cinnamate
This protocol is adapted from general procedures for Heck reactions in aqueous media.
Materials:
-
Iodobenzene
-
Butyl acrylate
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Triethylamine (Et₃N)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealable reaction tube, combine 0.204 g (1.0 mmol) of iodobenzene, 0.192 g (1.5 mmol) of butyl acrylate, 0.0018 g (0.01 mmol) of palladium(II) chloride, and 0.202 g (2.0 mmol) of triethylamine.
-
Micellar Medium: Add a solution of 0.057 g (0.2 mmol) of this compound in 5 mL of deionized water.
-
Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 8-16 hours with vigorous stirring. Monitor the reaction's progress by TLC or GC.
-
Work-up: Cool the reaction to room temperature and extract with diethyl ether (3 x 20 mL).
-
Isolation and Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to give pure butyl cinnamate.
Concluding Remarks and Future Outlook
This compound has demonstrated its potential as a versatile and effective cationic surfactant for micellar catalysis in a range of important organic transformations. Its ability to form nanoreactors in water provides a green and efficient alternative to traditional organic solvent-based synthesis. The protocols provided in this guide serve as a starting point for researchers to explore and optimize these reactions for their specific applications.
The field of micellar catalysis is continually evolving, with ongoing research into novel surfactant designs, the development of catalyst systems that are compatible with aqueous media, and the expansion of the reaction scope. Future work in this area will likely focus on enhancing the recyclability of the catalytic systems, further improving reaction efficiencies, and applying these green methodologies to the synthesis of increasingly complex and valuable molecules in the pharmaceutical and materials science industries. The principles and protocols outlined in this document provide a solid foundation for contributing to these exciting advancements.
References
- Optimizing Chemical Synthesis with 1-Dodecylpyridinium Chloride as a C
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Multicomponent Reactions Accelerated by Aqueous Micelles - PMC - NIH. [Link]
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Synthesis of 1-dodecylpyridinium chloride ionic liquid - ResearchGate. [Link]
- [AcMIm]Cl-Catalyzed One-Pot Multicomponent Synthesis of Pyran Chromene Deriv
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Knoevenagel condensation in aqueous micellar media using EDAHS as a new Bronsted acidic ionic liquid | Request PDF - ResearchGate. [Link]
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A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions - ACS Publications. [Link]
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Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Aldol condensation - Wikipedia. [Link]
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N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions | Organic Letters - ACS Publications. [Link]
-
1-DODECYLPYRIDINIUM CHLORIDE HYDRATE, 98 % Three Chongqing Chemdad Co. [Link]
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-
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-
Sourcing High-Quality Chemical Intermediates: The Case for 1-Dodecylpyridinium Chloride Hydrate - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Microscale Heck Reaction In Water | Green Chemistry Teaching and Learning Community (GCTLC). [Link]
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Micellar Properties of Cationic Surfactants in Pure and Mixed States | The Journal of Physical Chemistry - ACS Publications. [Link]
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A Reusable Palladium/Cationic 2,2′-Bipyridyl System-Catalyzed Double Mizoroki-Heck Reaction in Water - MDPI. [Link]
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The Aldol Condensation - Magritek. [Link]
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Suzuki–Miyaura Micellar Cross-Coupling in Water, at Room Temperature, and under Aerobic Atmosphere | Request PDF - ResearchGate. [Link]
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(PDF) Multicomponent Reactions Accelerated by Aqueous Micelles - ResearchGate. [Link]
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Aldol Condensation - Chemistry LibreTexts. [Link]
-
Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. [Link]
-
Ligandless Suzuki–Miyaura reaction in neat water with or without native β-cyclodextrin as additive | Request PDF - ResearchGate. [Link]
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Application Notes and Protocols for Dodecylpyridinium Chloride as an Antimicrobial Agent
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Dodecylpyridinium Chloride (DPC) as a potent antimicrobial agent. It delves into the fundamental principles of its action and offers detailed, field-proven protocols for its evaluation.
Introduction to Dodecylpyridinium Chloride (DPC)
Dodecylpyridinium chloride (CAS No. 104-74-5) is a quaternary ammonium compound (QAC) that has garnered significant attention for its dual functionality as both a cationic surfactant and a broad-spectrum antimicrobial agent.[1][2] Its molecular structure is amphiphilic, featuring a positively charged pyridinium head group and a long, hydrophobic 12-carbon (dodecyl) alkyl chain.[1][2][3] This unique chemical architecture is the cornerstone of its potent biological activity and its utility across diverse industries, including pharmaceuticals, cosmetics, and industrial disinfection.[1][2]
In pharmaceutical and personal care formulations, DPC is utilized in topical antiseptics, mouthwashes, and as a preservative to ensure microbial control.[1][2] Its efficacy against a wide range of bacteria and fungi makes it a valuable tool in the development of new antimicrobial therapies and products.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of Dodecylpyridinium Chloride is primarily attributed to its ability to disrupt microbial cell membranes.[1][4] The process is initiated by an electrostatic interaction between the positively charged pyridinium head of the DPC molecule and the negatively charged components of the microbial cell surface, such as phospholipids in bacteria.[4]
This initial binding facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer of the cell membrane. This penetration disrupts the structural integrity and fluidity of the membrane, leading to several detrimental consequences for the microorganism:
-
Increased Membrane Permeability: The insertion of the alkyl chain creates pores or channels in the membrane, compromising its function as a selective barrier.[4]
-
Leakage of Intracellular Components: Essential ions, metabolites, ATP, and nucleic acids leak from the cytoplasm, leading to a collapse of the cellular metabolic machinery.[4]
-
Inhibition of Key Enzymes: DPC has been shown to inhibit enzymes crucial for bacterial growth, such as p-nitrophenyl phosphate reductase, which is involved in ATP production and protein synthesis.[5]
-
Cell Lysis: The extensive damage to the cell membrane ultimately leads to cell lysis and death.[4]
This multi-targeted assault on the cell membrane makes it difficult for microorganisms to develop resistance, a significant advantage in the current landscape of rising antimicrobial resistance.
Visualizing the Mechanism of Action
Caption: Workflow for Broth Microdilution MIC Testing.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [6][7]It is a critical parameter for determining whether an agent is bactericidal or bacteriostatic.
Protocol: Subculturing from MIC Assay
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
-
Subculturing:
-
From the wells showing no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). [6] * It is also advisable to plate from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours. [6]
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of DPC that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. [7][8] * An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. [6]
Parameter Description Bacteriostatic Inhibits bacterial growth (MBC/MIC > 4) | Bactericidal | Kills bacteria (MBC/MIC ≤ 4) |
-
Time-Kill Kinetics Assay
This dynamic assay evaluates the rate and extent of bacterial killing over time when exposed to different concentrations of an antimicrobial agent. [9][10]It provides valuable insights into the pharmacodynamics of the compound.
Protocol: Time-Kill Curve Analysis
-
Preparation:
-
Prepare a standardized bacterial inoculum in the mid-logarithmic phase of growth (~5 x 10⁵ CFU/mL) in a larger volume of CAMHB.
-
Prepare sterile tubes containing CAMHB with various concentrations of DPC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without DPC.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Immediately after inoculation (T=0), and at subsequent predefined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each tube. [9]
-
-
Quantification of Viable Bacteria:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates that yield between 30 and 300 colonies for statistical accuracy.
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each DPC concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [11][12]
-
Data Presentation: Representative Results
The following tables summarize hypothetical data for DPC against common bacterial pathogens. Disclaimer: These values are for illustrative purposes and should be determined experimentally for specific strains and conditions.
Table 1: Hypothetical MIC and MBC Values for DPC
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | 25922 | 4 | 8 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 8 | 32 | 4 | Bactericidal |
| Candida albicans | 10231 | 1 | 4 | 4 | Fungicidal |
Table 2: Hypothetical Time-Kill Assay Data for DPC against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC DPC (log₁₀ CFU/mL) | 4x MIC DPC (log₁₀ CFU/mL) |
| 0 | 5.70 | 5.68 | 5.69 |
| 2 | 6.85 | 4.10 | 3.21 |
| 4 | 7.92 | 3.05 | <2.00 |
| 8 | 8.81 | 2.15 | <2.00 |
| 24 | 9.10 | <2.00 | <2.00 |
Applications and Considerations
Dodecylpyridinium chloride's potent, broad-spectrum antimicrobial activity makes it a versatile compound in various applications:
-
Pharmaceuticals: As an active ingredient in antiseptic lozenges and topical formulations. [2]* Personal Care: A preservative and conditioning agent in cosmetics, shampoos, and mouthwashes. [1][2]* Disinfection: In surface sanitizers and industrial cleaning formulations. [2]* Anti-Biofilm Research: DPC has shown efficacy against bacterial biofilms, which are notoriously difficult to eradicate. [13][14] Key Considerations:
-
Cytotoxicity: Like many effective biocides, DPC can exhibit toxicity at higher concentrations. [5]It is crucial to determine the therapeutic index by evaluating its cytotoxicity against relevant mammalian cell lines in parallel with its antimicrobial activity.
-
Regulatory Compliance: The use of DPC in pharmaceutical and personal care products is subject to regulatory guidelines from agencies like the FDA and EMA. [15][16]Researchers must adhere to these standards in their development programs.
-
Formulation Stability: The efficacy of DPC can be influenced by the formulation. Interactions with other ingredients can impact its bioavailability and antimicrobial activity.
Conclusion
Dodecylpyridinium chloride is a powerful and versatile antimicrobial agent with a well-defined mechanism of action. By employing rigorous and standardized protocols such as MIC, MBC, and time-kill assays, researchers and drug development professionals can accurately characterize its efficacy and harness its potential in a wide array of applications. A thorough understanding of its properties and a systematic approach to its evaluation are paramount for successful product development and contribution to the fight against microbial threats.
References
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plotka, rabah. boukherroub. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Dakota. (2025). Dodecylpyridinium Chloride: An Essential Chemical for Industry. [Link]
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RAPS. (2022). EMA releases final guideline on antibacterial drug development. [Link]
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MDPI. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
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Dakota. (n.d.). The Role of Dodecylpyridinium Chloride in Modern Formulations. [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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FDA. (2023). Antimicrobial Resistance Guidances. [Link]
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Hrenovic, J., & Ivankovic, T. (2008). Toxicity of dodecylpyridinium and cetylpyridinium clorides against phosphate-accumulating bacterium. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Original article ANTIBACTERIAL ACTIVITY OF 1-DODECYLPYRIDINIUM TETRAFLUOROBORATE AND ITS INCLUSION COMPLEX WITH SULFOBUTYL ETHER. [Link]
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NIH. (n.d.). Navigating the New Antimicrobial Stewardship Regulations. [Link]
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Autechaux. (n.d.). The Chemical Properties and Research Applications of Dodecylpyridinium Chloride. [Link]
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Pharmacy.gov.my. (2024). National Antimicrobial Guideline (NAG) 2024, 4th Edition. [Link]
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National Centre for Antimicrobial Stewardship. (n.d.). Antimicrobial formulary and restrictions. [Link]
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Oral Biology Research. (2022). Effect of cetylpyridinium chloride on dental unit waterline biofilms in-vitro. [Link]
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MDPI. (2024). Continuous Flow Multigram-Scale Synthesis of Cetylpyridinium Chloride. [Link]
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ResearchGate. (n.d.). Mean minimal inhibitory concentration (MIC) values for quaternary ammonium compounds (QACs). [Link]
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ChemBK. (2024). DODECYLPYRIDINIUM CHLORIDE. [Link]
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PubMed. (2011). Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Cetylpyridinium?. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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NIH. (2020). Effect of subinhibitory exposure to quaternary ammonium compounds on the ciprofloxacin susceptibility of Escherichia coli strains in animal husbandry. [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 1-dodecylpyridinium chloride. [Link]
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PubChem. (n.d.). Dodecylpyridinium chloride. [Link]
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PubMed. (2021). Anti-biofilm activity of dodecyltrimethylammonium chloride microcapsules against Salmonella enterica serovar Enteritidis and Staphylococcus aureus. [Link]
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ResearchGate. (2025). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. [Link]
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How to prepare 1-Dodecylpyridin-1-ium chloride hydrate solutions
An Application Note and Protocol for the Preparation of 1-Dodecylpyridin-1-ium Chloride Hydrate Solutions
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the preparation of aqueous solutions of this compound (DPC hydrate), a versatile cationic surfactant. Intended for researchers, scientists, and professionals in drug development, these protocols emphasize safety, accuracy, and an understanding of the physicochemical principles governing the behavior of this compound in solution. We will delve into the critical aspects of its properties, the rationale behind each step of the preparation process, and methods for ensuring solution quality and stability.
Introduction to 1-Dodecylpyridin-1-ium Chloride
1-Dodecylpyridin-1-ium chloride, also known as 1-Laurylpyridinium Chloride, is a quaternary ammonium compound characterized by a hydrophilic pyridinium head group and a hydrophobic 12-carbon alkyl (dodecyl) tail.[1] This amphiphilic structure allows it to act as a potent cationic surfactant, reducing surface tension at interfaces. In its solid form, it is often supplied as a monohydrate.[2]
Due to its surfactant properties, DPC has found wide-ranging applications, including:
-
Biochemistry and Drug Formulation: Used to stabilize proteins and nucleic acids, and as an excipient in formulations to enhance the solubility of hydrophobic substances.[3]
-
Antimicrobial Agent: Exhibits antimicrobial properties, making it a useful component in disinfectants and preservatives.[3][4]
-
Materials Science: Acts as a stabilizing agent in the synthesis of nanoparticles and in the preparation of luminescent materials.[3][5]
-
Industrial Applications: Employed as a detergent, emulsifier, and cleaning agent.[3][4]
A key characteristic of surfactants like DPC is the formation of micelles above a specific concentration known as the Critical Micelle Concentration (CMC).[6] Above the CMC, individual surfactant molecules aggregate into spherical structures, a phenomenon that drastically alters the properties of the solution.[6][7] Understanding and controlling the concentration relative to the CMC is often critical for its application.
Physicochemical and Safety Data
Accurate solution preparation begins with a thorough understanding of the reagent's properties and associated hazards.
Physicochemical Properties
The properties of this compound are summarized below. Note that the molecular weight and formula correspond to the monohydrate form, which is commonly supplied.
| Property | Value | Source(s) |
| CAS Number | 139549-68-1 (Hydrate) | [3][4][5] |
| 104-74-5 (Anhydrous) | [1][4] | |
| Molecular Formula | C₁₇H₃₂ClNO (Hydrate) | [3][8] |
| Molecular Weight | 301.90 g/mol (Hydrate) | [3][9] |
| Appearance | White to yellow powder or crystals | [3] |
| Melting Point | 66-70 °C | [3][4][5] |
| Solubility in Water | ~100 - 600 g/L at 20-25 °C | [4][10] |
| Critical Micelle Conc. (CMC) | 5 mM to 15 mM in pure water at 25 °C | [2][11] |
| Storage Conditions | Room temperature, under inert atmosphere | [3][5] |
Safety and Handling Precautions
1-Dodecylpyridin-1-ium chloride is a hazardous substance and must be handled with appropriate care in a laboratory setting.[12] All personnel must read and understand the Safety Data Sheet (SDS) before work commences.[10]
| Hazard Class | Statement | Recommended PPE |
| Acute Toxicity (Oral) | Toxic if swallowed.[10] | Nitrile gloves, Lab coat |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[10] | Nitrile gloves, Lab coat |
| Skin Corrosion/Irritation | Causes skin irritation.[10][13] | Nitrile gloves, Lab coat |
| Eye Damage/Irritation | Causes serious eye irritation.[10][13] | Safety glasses with side shields or goggles |
| Respiratory Irritation | May cause respiratory irritation.[13] | Use in a well-ventilated area or fume hood |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[10] | Prevent release to the environment |
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[10]
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with water.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[10][12]
Protocol: Preparation of a 100 mM DPC Hydrate Stock Solution
This protocol details the preparation of a 100 mM aqueous stock solution, a common starting point for further dilutions.
Materials and Equipment
-
This compound (MW: 301.90 g/mol )
-
High-purity deionized or distilled water (Type I or Type II)
-
Analytical balance (readable to 0.1 mg)
-
Appropriate volumetric flask with stopper (e.g., 100 mL, Class A)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Personal Protective Equipment (PPE): Lab coat, nitrile gloves, safety goggles
Step-by-Step Methodology
-
Don PPE: Before handling the chemical, put on your lab coat, gloves, and safety goggles.
-
Calculate Required Mass: Determine the mass of DPC hydrate needed. For 100 mL of a 100 mM solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.100 mol/L × 0.100 L × 301.90 g/mol = 3.019 g
-
-
Weighing the Compound: Tare the analytical balance with a clean, dry weighing boat. Carefully weigh out 3.019 g of DPC hydrate powder.
-
Scientist's Note: DPC is a fine powder that can become airborne.[12] Perform this step in a fume hood or a well-ventilated area to avoid inhalation.
-
-
Initial Dissolution: Add approximately 70-80 mL of high-purity water to a beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer.
-
Adding the Solute: Slowly add the weighed DPC hydrate to the water while it is stirring.
-
Scientist's Note: Adding the powder to the vortex of the stirring solvent prevents clumping and accelerates dissolution. DPC is highly soluble in water, but this ensures a homogeneous mixture from the start.[4]
-
-
Complete Dissolution: Continue stirring until all the solid has completely dissolved. The solution should be clear and colorless to pale yellow. Gentle warming (to 30-40°C) can be used to speed up dissolution if necessary, but avoid boiling.
-
Transfer to Volumetric Flask: Carefully transfer the dissolved solution from the beaker into the 100 mL volumetric flask. Rinse the beaker with small amounts of high-purity water and add the rinsings to the flask to ensure a complete quantitative transfer.
-
Bringing to Final Volume: Allow the solution to return to room temperature if it was warmed. Then, add high-purity water dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the final solution is thoroughly mixed and homogeneous.
-
Labeling and Storage: Transfer the solution to a clearly labeled, sealed storage bottle. Include the chemical name, concentration, preparation date, and your initials. Store at room temperature away from direct sunlight.
Preparation Workflow Diagram
Caption: Workflow for preparing a DPC hydrate stock solution.
Protocol: Preparation of Working Solutions via Serial Dilution
For many applications, especially those investigating micellar properties, working concentrations will be much lower than the stock solution.
Step-by-Step Methodology
This example demonstrates the preparation of a 10 mM working solution from the 100 mM stock. The dilution formula M₁V₁ = M₂V₂ is used.
-
M₁ = Initial concentration (100 mM)
-
V₁ = Initial volume (to be calculated)
-
M₂ = Final concentration (10 mM)
-
V₂ = Final volume (e.g., 20 mL)
-
Calculate Volume of Stock:
-
V₁ = (M₂V₂) / M₁
-
V₁ = (10 mM × 20 mL) / 100 mM = 2.0 mL
-
-
Prepare Diluent: Add approximately 15 mL of high-purity water to a 20 mL volumetric flask.
-
Add Stock Solution: Using a calibrated pipette, accurately transfer 2.0 mL of the 100 mM DPC stock solution into the volumetric flask.
-
Bring to Final Volume: Add high-purity water dropwise to the calibration mark.
-
Homogenize: Stopper and invert the flask multiple times to ensure thorough mixing.
-
Label: Label the new solution clearly. This process can be repeated to create a series of solutions with concentrations spanning the CMC (e.g., 1 mM, 5 mM, 15 mM, 20 mM).
Serial Dilution Workflow Diagram
Caption: Serial dilution from a stock to a working solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution appears cloudy or hazy | Incomplete dissolution of DPC. | Continue stirring. Gentle warming (30-40°C) may be applied. Ensure high-purity water was used. |
| Contamination of glassware or solvent. | Use scrupulously clean glassware and fresh, high-purity water. | |
| Precipitate forms upon cooling | The solution is supersaturated. | Re-warm the solution to redissolve the precipitate. Check calculations to ensure the target concentration does not exceed solubility at storage temperature. |
| Inconsistent experimental results | Inaccurate initial weighing or dilution. | Re-calibrate the balance. Use calibrated Class A volumetric glassware and pipettes. |
| Inhomogeneous stock solution. | Ensure the stock solution was thoroughly mixed by inverting the volumetric flask multiple times after bringing it to volume. | |
| Degradation of the compound. | Store the stock solution in a sealed container away from light. Prepare fresh solutions if degradation is suspected. |
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Sato, Y., et al. (1976). Micellar Properties of 1-Dodecylpyridinium Chloride as Studied by the Ion-selective Electrodes. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 1-Dodecylpyridin-1-ium Chloride Hydrate in Advanced Drug Delivery Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-Dodecylpyridin-1-ium chloride hydrate (DPC), a cationic surfactant, in the formulation of drug delivery systems. We delve into the critical physicochemical properties of DPC and explore its multifaceted roles as a formulation excipient, a permeation enhancer, and an agent with intrinsic antimicrobial properties. This guide offers a blend of theoretical principles and practical, field-proven protocols for the formulation, characterization, and in vitro evaluation of DPC-based nanocarriers. The causality behind experimental choices is emphasized to empower researchers to rationally design and validate their own systems.
Introduction: The Rationale for 1-Dodecylpyridin-1-ium Chloride in Drug Delivery
1-Dodecylpyridin-1-ium chloride, also known as Laurylpyridinium chloride, is a quaternary ammonium compound that has garnered significant interest in pharmaceutical sciences.[1][2] Structurally, it comprises a positively charged pyridinium head group and a 12-carbon hydrophobic alkyl chain (dodecyl).[1] This amphiphilic nature drives its self-assembly in aqueous media and its interaction with biological membranes, making it a versatile tool for drug delivery.[3][4]
Its primary utility stems from its function as a cationic surfactant.[5] This allows it to:
-
Formulate Nanocarriers: Stabilize oil-in-water emulsions, micelles, and solid lipid nanoparticles (SLNs) for the encapsulation of poorly soluble drugs.[4][6]
-
Enhance Drug Permeation: Interact with and transiently disrupt the integrity of biological membranes (e.g., intestinal epithelium, skin), facilitating the transport of co-administered therapeutic agents.[5][7]
-
Provide Antimicrobial Activity: Exert its own biocidal effects by disrupting microbial cell membranes, which can be advantageous in treating topical infections or preventing formulation contamination.[3][8]
However, the very properties that make DPC effective—its positive charge and membrane-disrupting capabilities—also necessitate a thorough evaluation of its cytotoxicity.[9][10] Cationic surfactants are generally more toxic than their anionic or non-ionic counterparts, and a careful balance between efficacy and safety is paramount.[10] This guide provides the protocols to determine this therapeutic window.
Physicochemical Properties
A clear understanding of DPC's properties is foundational to its effective use.
| Property | Value | Source(s) |
| Synonyms | Laurylpyridinium chloride, 1-Laurylpyridinium chloride | [1][2] |
| CAS Number | 139549-68-1 (Hydrate), 104-74-5 (Anhydrous) | [8][11] |
| Molecular Formula | C₁₇H₃₂ClNO (Hydrate) | [12][13] |
| Molecular Weight | 301.90 g/mol (Hydrate), 283.88 g/mol (Anhydrous) | [2][14] |
| Appearance | White to off-white or pale cream powder/crystals | [3][14] |
| Melting Point | 66-70 °C | [11][15] |
| Solubility | Soluble in water (600 g/L at 20°C), alcohol, and acetone | [11] |
Core Application: DPC in Nanoparticle Formulation
The primary role of DPC in drug delivery is as a stabilizer for nanoparticle systems designed to carry hydrophobic drugs. Its cationic surface charge provides electrostatic repulsion, preventing particle aggregation and ensuring colloidal stability.[6] Furthermore, this positive charge can promote interaction with negatively charged cell surfaces, potentially enhancing cellular uptake.[4]
Below is a generalized workflow for developing a DPC-stabilized drug delivery system.
Caption: General workflow for DPC-based nanocarrier development.
Protocol: Formulation of DPC-Stabilized Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method. This is a robust and widely used technique for producing lipid-based nanoparticles.
Rationale: Hot homogenization melts the lipid matrix, allowing for the molecular dispersion of the hydrophobic drug. The surfactant, DPC, positions itself at the oil-water interface. Subsequent ultrasonication provides high-energy input to break down the coarse emulsion into nano-sized particles, which are then solidified by cooling, trapping the drug within the solid lipid core.
Materials:
-
This compound (DPC)
-
Solid Lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)
-
Hydrophobic Drug (e.g., Curcumin, Paclitaxel)
-
Purified Water (Milli-Q® or equivalent)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Calibrated analytical balance
Step-by-Step Methodology:
-
Preparation of Aqueous Phase:
-
Accurately weigh the required amount of DPC (e.g., for a 0.5% w/v solution, 50 mg DPC).
-
Dissolve the DPC in 10 mL of purified water in a beaker.[16]
-
Heat the solution to approximately 5-10°C above the melting point of the chosen lipid while stirring.
-
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 200 mg for a 2% w/v lipid concentration) and the hydrophobic drug (e.g., 10 mg).
-
Melt the lipid in a separate beaker on the heating plate.
-
Once melted, add the drug to the molten lipid and stir until a clear, homogenous solution is obtained.
-
-
Homogenization:
-
Slowly add the hot lipid phase to the hot aqueous phase under continuous stirring with the high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes. This creates a coarse pre-emulsion.
-
Causality Check: High-shear mixing is crucial for reducing the initial droplet size, making the subsequent sonication step more efficient and leading to a more uniform final particle size distribution.
-
-
Ultrasonication:
-
Immediately transfer the hot pre-emulsion to the probe sonicator.
-
Sonicate at a specific power output (e.g., 60-70% amplitude) for 5-15 minutes. The sonication should be performed in pulse mode (e.g., 10 sec ON, 5 sec OFF) and in an ice bath to prevent overheating and degradation of the components.
-
Causality Check: Ultrasonication provides the necessary energy to overcome the surface tension, breaking the coarse emulsion droplets into the nanometer range. The ice bath is critical to maintain temperature control, preventing lipid melting and potential drug degradation.
-
-
Solidification and Storage:
-
Transfer the resulting hot nanoemulsion to a vial and cool it down in an ice bath or at room temperature under gentle stirring to allow the lipid to solidify and form SLNs.
-
Store the final SLN dispersion at 4°C for further analysis.
-
Physicochemical Characterization of DPC-Based Nanocarriers
Characterization is a self-validating step to ensure the formulation meets the required specifications for size, stability, and drug content.
Protocol: Particle Size, Polydispersity Index (PDI), and Zeta Potential
Rationale: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (size) and PDI, which indicates the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications. Laser Doppler Anemometry measures the Zeta Potential, which is an indicator of the surface charge and, consequently, the colloidal stability. For cationic nanoparticles like those stabilized by DPC, a zeta potential of > +20 mV is typically desired for good electrostatic stability.
Methodology:
-
Dilute the SLN suspension (e.g., 1:100) with purified water to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Perform measurements in triplicate at 25°C.
-
Record the Z-average diameter (nm), PDI, and Zeta Potential (mV).
Example Data Presentation:
| Formulation ID | DPC Conc. (% w/v) | Mean Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD |
| SLN-DPC-0.25 | 0.25 | 185.2 ± 4.5 | 0.21 ± 0.02 | +25.8 ± 1.2 |
| SLN-DPC-0.50 | 0.50 | 160.7 ± 3.8 | 0.18 ± 0.01 | +32.4 ± 1.5 |
| SLN-DPC-1.00 | 1.00 | 145.3 ± 5.1 | 0.24 ± 0.03 | +38.1 ± 1.9 |
Protocol: Drug Loading and Encapsulation Efficiency
Rationale: It is critical to quantify how much drug has been successfully incorporated into the nanoparticles. This is typically done by separating the free, unencapsulated drug from the nanoparticles and measuring the drug concentration in one or both fractions.
Methodology (Indirect Method):
-
Place 1 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, with a molecular weight cut-off appropriate to retain the nanoparticles).
-
Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes to separate the nanoparticles (retentate) from the aqueous phase containing the free drug (filtrate).
-
Carefully collect the filtrate.
-
Quantify the amount of free drug in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
In Vitro Performance Evaluation
Protocol: In Vitro Drug Release Study
Rationale: This protocol assesses the rate and extent of drug release from the nanoparticles over time. A dialysis bag method is commonly used, which allows the released drug to diffuse into a larger sink medium while retaining the nanoparticles.[17]
Caption: Workflow for an in vitro drug release study using the dialysis method.
Methodology:
-
Hydrate a dialysis membrane (with an appropriate molecular weight cut-off) according to the manufacturer's instructions.
-
Pipette a known volume (e.g., 2 mL) of the DPC-SLN dispersion into the dialysis bag and securely seal both ends.
-
Immerse the sealed bag into a beaker containing a defined volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, containing 0.5% Tween® 80 to maintain sink conditions).
-
Place the beaker in a shaking water bath maintained at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[18]
-
Analyze the drug concentration in the withdrawn samples using a validated method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: This is a critical safety assessment. The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This allows for the determination of the concentration at which the formulation induces 50% cell death (IC50).[10][19]
Causality and Mechanism: DPC, as a cationic surfactant, primarily exerts cytotoxicity by disrupting the negatively charged cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[5] This membrane solubilization effect is concentration-dependent.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, Caco-2, or a cell line relevant to the drug's target) in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the DPC-SLN formulation and a "blank" (drug-free) DPC-SLN formulation in fresh cell culture medium. Also include a positive control (e.g., Triton™ X-100) and a negative control (untreated cells).
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells and plot it against the formulation concentration to determine the IC50 value.
Trustworthiness: It is imperative to test both the drug-loaded formulation and the corresponding blank formulation. This distinguishes the toxicity originating from the DPC and other excipients from the toxicity of the encapsulated drug itself.
Concluding Remarks and Future Perspectives
This compound is a potent and versatile excipient for the formulation of drug delivery systems, particularly for enhancing the solubility and delivery of hydrophobic drugs. Its cationic nature can be leveraged for stability and cell interaction, while its inherent antimicrobial properties offer added benefits. However, this must be balanced against its potential for cytotoxicity. The protocols outlined in this guide provide a robust framework for formulating, characterizing, and evaluating DPC-based systems in a scientifically rigorous manner. By carefully assessing particle characteristics, drug release kinetics, and, most importantly, the cytotoxic profile, researchers can confidently determine the viability and therapeutic window of their novel formulations.
Future research should focus on synthesizing DPC analogues with modified alkyl chains or head groups to fine-tune the balance between surfactant efficacy and biological toxicity, paving the way for safer and more effective advanced drug delivery systems.
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1-dodecyl-pyridiniuchloride - ChemBK. (n.d.). Retrieved January 7, 2026, from [Link]
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Dodecylpyridinium chloride 104-74-5 wiki. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]
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Gaspar, D., et al. (2017). Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). Molecules, 22(8), 1287. MDPI. Available at: [Link]
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Hrenovic, J., & Ivankovic, T. (2008). Toxicity of dodecylpyridinium and cetylpyridinium clorides against phosphate-accumulating bacterium. Central European Journal of Biology, 3(2), 163-169. ResearchGate. Available at: [Link]
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Lee, J., et al. (2020). Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. Environmental Science & Technology, 54(10), 6244–6254. NIH. Available at: [Link]
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SOP for Use of Surfactants in Nanoparticle Formulations. (2024, October 8). SOP Guide for Pharma. Retrieved January 7, 2026, from [Link]
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Buriak, I., et al. (2021). Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications. International Journal of Molecular Sciences, 22(16), 8891. NIH. Available at: [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
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Das, P., et al. (2018). Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells. Journal of Surfactants and Detergents, 21(5), 629-638. ResearchGate. Available at: [Link]
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Zhou, Y., et al. (2013). Synthesis of cross-linked cationic surfactant nanoparticles for removing anions from water. Environmental Science: Water Research & Technology, 15(11), 2131-2138. RSC Publishing. Available at: [Link]
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Bagley, D. M., et al. (1993). Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. In Vitro Toxicology, 6(3), 257-266. PubMed. Available at: [Link]
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1-Dodecylpyridinium chloride | CAS#:104-74-5. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]
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Pop, E., et al. (1989). Chemical delivery systems for drugs containing an amino group: synthesis and properties of some pyridine derivatives of desipramine. Drug Design and Delivery, 5(2), 93-115. PubMed. Available at: [Link]
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Purposefully Designed Surfactants for Facile and Controllable Gold Colloidal Nanocrystal Synthesis. (2023, October 23). ACS Omega. NIH. Available at: [Link]
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Structural Study and Antibacterial Activity of Cetylpyridinium Dodecyl Sulfate Ion Pair. (2021, August 9). Biointerface Research in Applied Chemistry. Available at: [Link]
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In vitro Drug release studies. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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This compound, 95% Purity, C17H32ClNO, 500 grams. (n.d.). Noah Technologies. Retrieved January 7, 2026, from [Link]
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Dodecylpyridinium chloride | C17H30N.Cl. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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1 Dodecylpyridinium 1 Ium Chloride Hydrate. (n.d.). IndiaMART. Retrieved January 7, 2026, from [Link]
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Surfactant-Nanoparticle Formulations for Enhanced Oil Recovery in Calcite-Rich Rocks. (n.d.). Langmuir. ACS Publications. Available at: [Link]
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A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology. (2021, June 9). International Journal of Nanomedicine, 16, 4125–4153. PubMed Central. Available at: [Link]
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Safety Data Sheet: 1-dodecylpyridinium chloride. (n.d.). Chemos GmbH & Co.KG. Retrieved January 7, 2026, from [Link]
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1-Dodecylpyridinium Chloride Monohydrate. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Drug formulations and delivery systems. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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In-vitro release studies of ciprofloxacin drug using polyaniline/polypyrrole-encapsulated β-cyclodextrin nanocomposites. (2023, January 2). ResearchGate. Retrieved January 7, 2026, from [Link]
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Lusina Kregar, M., et al. (2015). Development and validation of an in vitro release method for topical particulate delivery systems. International Journal of Pharmaceutics, 486(1-2), 143-151. PubMed. Available at: [Link]
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Lee, Y., & Lee, S. (2022). Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. Pharmaceuticals (Basel), 15(12), 1585. PubMed. Available at: [Link]
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In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review. (n.d.). Pharmaceutics, 13(10), 1599. MDPI. Available at: [Link]
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Injectable Controlled Release Drug Delivery Systems. (2016, October-December). Asian Journal of Pharmaceutics, 10(4), S465. Available at: [Link]
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Application Note: Dodecylpyridinium Chloride (DPC) for High-Purity Nucleic Acid Extraction and Purification
Introduction
The extraction and purification of high-quality nucleic acids is the foundational step for a vast array of molecular biology applications, from diagnostic PCR to next-generation sequencing. While numerous methods exist, the demand for simple, efficient, and safe protocols remains high. This application note introduces Dodecylpyridinium Chloride (DPC), a cationic surfactant, as a powerful reagent for nucleic acid purification. DPC offers an effective alternative to traditional methods, particularly the widely used Cetyltrimethylammonium Bromide (CTAB) and hazardous phenol-chloroform extractions.
This guide provides a deep dive into the physicochemical principles behind DPC-mediated nucleic acid purification. It offers field-proven insights into experimental design, detailed step-by-step protocols for various sample types, and robust troubleshooting advice to empower researchers, scientists, and drug development professionals in achieving high-yield, high-purity nucleic acid preparations suitable for the most sensitive downstream applications.
Part 1: The Science of DPC-Mediated Nucleic Acid Purification
Chemical Properties of Dodecylpyridinium Chloride (DPC)
Dodecylpyridinium chloride is a quaternary ammonium compound, classifying it as a cationic surfactant.[1] Its molecular structure consists of two key functional parts: a long, 12-carbon alkyl chain (the dodecyl group) which is hydrophobic, and a positively charged pyridinium head group, which is hydrophilic. This amphipathic nature allows DPC to interact with both nonpolar and polar molecules, making it effective at disrupting cellular structures and interacting with nucleic acids.[1][2]
Mechanism of Action: Electrostatic Precipitation
The core principle of DPC-based nucleic acid extraction is the targeted precipitation of nucleic acids from a crude cell lysate. Unlike silica-based methods that rely on chaotropic salts to create binding conditions[3][4], or phenol-chloroform which separates components based on their solubility in different phases[5], DPC utilizes direct electrostatic interaction.
The process unfolds in a controlled ionic environment:
-
Cell Lysis: The sample is first homogenized in a lysis buffer. This buffer contains detergents and other agents to break down the cell wall (if present) and cellular membranes, releasing the nucleic acids and other macromolecules into solution.[6]
-
Complex Formation: Upon addition of DPC, the positively charged pyridinium head groups form ionic bonds with the negatively charged phosphate groups on the sugar-phosphate backbone of DNA and RNA.[1] This neutralizes the overall negative charge of the nucleic acid molecules.
-
Precipitation: The neutralization of charge reduces the hydrophilicity of the nucleic acids, causing them to become insoluble in the low-salt aqueous solution. The hydrophobic dodecyl tails of the DPC molecules further contribute to the formation of an insoluble DPC-nucleic acid complex, which precipitates out of the solution.
-
Selective Separation: Crucially, at the low ionic strengths used in the precipitation step, most proteins and neutral polysaccharides remain soluble and are left behind in the supernatant.[3] This allows for the selective isolation of the nucleic acid pellet by simple centrifugation.
Advantages Over Traditional Methods
DPC presents several advantages that make it an attractive choice for modern molecular biology workflows.
| Feature | Dodecylpyridinium Chloride (DPC) | CTAB Method | Phenol-Chloroform | Silica Column Kits |
| Principle | Cationic detergent precipitation[1] | Cationic detergent precipitation[3][7] | Organic phase separation[5] | Chaotropic salt binding[4] |
| Safety | Moderate; avoids highly toxic solvents | Moderate | Hazardous; requires fume hood[8] | Safe; uses chaotropic salts |
| Speed | Fast | Moderate | Slow, multi-step[5] | Very Fast |
| Typical Purity | High (good removal of polysaccharides) | High (can co-precipitate some polysaccharides)[9] | High (risk of phenol carryover)[10] | High (risk of salt carryover) |
| Yield | High | High | High | Good, can be limited by column capacity |
| Cost | Low to Moderate | Low | Low | Moderate to High |
Part 2: Key Experimental Parameters & Optimization
The success of a DPC-based extraction protocol hinges on the careful optimization of several key parameters. Understanding the role of each component is crucial for adapting the protocol to specific sample types and maximizing both yield and purity.
-
DPC Concentration: The concentration of DPC is a critical factor. A sufficient concentration is required to fully neutralize and precipitate the nucleic acids. However, an excessive concentration can lead to the co-precipitation of unwanted contaminants or be difficult to remove in subsequent washing steps. A typical starting concentration is 1-2% (w/v) in the precipitation step.
-
Lysis Buffer Composition:
-
Buffer Agent (Tris-HCl): Typically used at a concentration of 50-100 mM with a pH of 8.0. This maintains a stable pH environment, which is essential for nucleic acid integrity and optimal enzyme activity if proteases are used.[11]
-
Chelating Agent (EDTA): Ethylenediaminetetraacetic acid (EDTA), usually at 10-20 mM, is vital for inhibiting DNases. It chelates divalent cations like Mg²⁺, which are necessary cofactors for nuclease activity.[11]
-
Salt (NaCl): A high concentration of salt (typically 1.0-1.4 M) is included in the initial lysis buffer. This high ionic strength helps to dissociate proteins from the nucleic acids and keeps the proteins and acidic polysaccharides soluble during the subsequent low-salt DPC precipitation step.[11]
-
-
Reducing Agents (for Plant/Fungal Samples):
-
β-Mercaptoethanol or DTT: Plant and some fungal tissues are rich in polyphenols and other secondary metabolites that can oxidize and irreversibly bind to nucleic acids, inhibiting downstream reactions. Adding a reducing agent like β-mercaptoethanol (0.2-0.4%) to the lysis buffer is essential to prevent this.[9]
-
-
Wash Buffer Composition: After pelleting the DPC-nucleic acid complex, washing steps are critical to remove residual DPC and other contaminants.
-
Mid-Salt Wash: A wash with a buffer containing a moderate salt concentration (e.g., 0.5 M NaCl) can help remove proteins that may have been trapped in the pellet.
-
Ethanol Wash: A final wash with 70-80% ethanol is crucial. This step removes the remaining salts and DPC while keeping the nucleic acid pellet precipitated.[12] It is critical to fully remove the ethanol before resuspension, as it can inhibit downstream enzymatic reactions.
-
Part 3: Detailed Protocols
The following protocols are designed as robust starting points. Researchers are encouraged to optimize steps based on their specific sample type and downstream application requirements.
Protocol 1: Genomic DNA Extraction from Plant Tissue
This protocol is optimized for the extraction of high molecular weight genomic DNA from fresh or frozen plant leaves, which are often challenging due to rigid cell walls and high concentrations of secondary metabolites.[13][14]
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- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 8. dovepress.com [dovepress.com]
- 9. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clean up your act: DNA and RNA purity — BioEcho Life Sciences [bioecho.com]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. A fully automatable enzymatic method for DNA extraction from plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Why Settle for Less? Optimizing DNA Extraction from Plant Tissue — BioEcho Life Sciences [bioecho.com]
Application Notes & Protocols: 1-Dodecylpyridin-1-ium Chloride Hydrate as a Cationic Surfactant in Advanced Formulations
An Application & Protocol Guide for Researchers and Formulation Scientists
Introduction
1-Dodecylpyridin-1-ium chloride (DPC), a quaternary ammonium salt, stands out in the landscape of formulation science for its remarkable versatility. This cationic surfactant is defined by an amphiphilic structure, featuring a positively charged pyridinium head group and a long, hydrophobic dodecyl tail.[1] This molecular architecture underpins its dual functionality as both a high-performance surfactant for emulsification and dispersion and a potent, broad-spectrum antimicrobial agent.[1][2] Its applications span pharmaceuticals, personal care, and industrial processes, from creating stable nanoemulsions for advanced drug delivery to serving as a conditioning and preservative agent in cosmetics.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for effectively utilizing 1-Dodecylpyridin-1-ium chloride hydrate in formulations. We will delve into the causality behind experimental choices, present self-validating methodologies, and ground all claims in authoritative sources to ensure scientific integrity.
Caption: Spontaneous self-assembly of DPC monomers into a micelle above the CMC.
Mechanism as an Antimicrobial Agent
As a quaternary ammonium compound, DPC's antimicrobial action is primarily driven by its positive charge. [1]Bacterial and fungal cell membranes are typically rich in negatively charged components like phospholipids and teichoic acids. The cationic pyridinium head of DPC engages in strong electrostatic interactions with these negative sites, leading to its adsorption onto the microbial surface. [1][4] This initial binding is followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer of the cell membrane. This process disrupts the membrane's structural integrity, increasing its permeability and causing the leakage of essential intracellular components like ions and metabolites, ultimately leading to cell death. [1]Furthermore, studies suggest that DPC can inhibit key enzymes involved in the biosynthesis of bacterial fatty acids, providing a secondary mechanism of action that halts critical metabolic pathways. [5]
Section 2: Core Applications in Formulation Science
Advanced Drug Delivery: Cationic Nanoemulsions
Cationic nanoemulsions are oil-in-water dispersions with droplet sizes typically below 500 nm, stabilized by a positively charged surfactant like DPC. [3]These systems are of significant interest for drug delivery across biological barriers.
-
Causality of Enhanced Performance: Many biological surfaces, including the cornea of the eye and mucosal membranes, carry a net negative charge at physiological pH. [6]The positive surface charge (zeta potential) imparted by DPC promotes electrostatic attraction between the nanoemulsion droplets and these surfaces. This interaction can significantly prolong the formulation's residence time at the site of application and facilitate closer contact, thereby enhancing drug permeation and bioavailability compared to neutral or anionic formulations. [6][7]DPC serves the dual role of electrostatically and sterically stabilizing the nanodroplets against coalescence while providing the crucial cationic charge for biological interaction.
Caption: Workflow for preparing a cationic nanoemulsion using high-pressure homogenization.
-
Materials & Equipment:
-
Oil Phase: Medium-chain triglycerides (MCT), this compound
-
Aqueous Phase: High-purity deionized water, Co-surfactant (e.g., Poloxamer 188, Tween 80) [3] * High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Thermostatted beakers, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Oil Phase Preparation: Accurately weigh the MCT oil and DPC into a beaker. Heat to ~60°C while stirring until the DPC is completely dissolved. Causality: Heating reduces oil viscosity and ensures complete dissolution of the surfactant.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the co-surfactant in deionized water. Heat to the same temperature as the oil phase (~60°C). Causality: Matching temperatures prevents precipitation or instability upon mixing.
-
Formation of Coarse Emulsion: Slowly add the aqueous phase to the oil phase while mixing with a high-shear mixer at a moderate speed (e.g., 5,000-8,000 rpm) for 5-10 minutes. T[6]his will produce a milky, coarse pre-emulsion. Causality: This step creates a uniform pre-mix with micron-sized droplets, which is essential for efficient processing by the homogenizer.
-
Nanoemulsification: Immediately pass the warm coarse emulsion through a high-pressure homogenizer. Operate at a pressure between 10,000 and 20,000 psi for 3-5 cycles. T[6]he optimal parameters should be determined for each specific formulation.
-
Cooling: Allow the resulting nanoemulsion to cool to room temperature. The final product should appear translucent or bluish-white.
-
Protocol: Characterization of DPC-Stabilized Nanoemulsions
-
Droplet Size and Zeta Potential Analysis:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Trustworthiness: An acceptable nanoemulsion should have a mean droplet size < 500 nm with a low Polydispersity Index (PDI) < 0.3, indicating a narrow size distribution. The zeta potential should be positive (typically > +20 mV) to confirm the presence of DPC at the interface and indicate good electrostatic stability.
-
-
Accelerated Stability Testing:
-
Centrifugation: Centrifuge a sample of the nanoemulsion at ~3,000-5,000 g for 30 minutes. [8] 2. Observation: Visually inspect for any signs of phase separation, creaming (an oil-rich layer at the top), or sedimentation.
-
Trustworthiness: A stable formulation will show no signs of separation after centrifugation. This test quickly predicts long-term stability by simulating gravitational stress.
-
Section 4: Data Interpretation and Troubleshooting
Table 2: Representative Data for a DPC-Stabilized Nanoemulsion
| Parameter | Typical Value | Significance |
| Mean Droplet Size (Z-average) | 150 nm | Influences stability, appearance, and biological interaction. |
| Polydispersity Index (PDI) | 0.15 | Measures the width of the size distribution; lower is better. |
| Zeta Potential | +35 mV | Indicates high surface charge and good long-term stability. |
| pH | 5.5 | Important for drug stability and physiological compatibility. |
| Appearance | Translucent | Confirms nano-scale droplet size. |
Table 3: Troubleshooting Guide for DPC Formulations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Large Droplet Size (>500 nm) or High PDI (>0.3) | Insufficient homogenization (pressure/cycles); Inappropriate surfactant concentration; Unfavorable oil/water ratio. | Increase homogenization pressure or number of cycles; Optimize DPC and co-surfactant concentrations; Adjust oil/water ratio using a phase diagram. |
| Low or Negative Zeta Potential | Insufficient DPC concentration; pH of the aqueous phase is too high, neutralizing the charge. | Increase the concentration of DPC; Adjust the pH of the aqueous phase to be slightly acidic (e.g., pH 4-6). |
| Formulation Instability (Creaming, Phase Separation) | Low zeta potential (< | ± |
Section 5: Safety and Handling
1-Dodecylpyridin-1-ium chloride must be handled with appropriate care.
-
Hazards: The substance is toxic if swallowed, causes serious eye irritation, and causes skin irritation. I[9][10][11]t is also very toxic to aquatic life with long-lasting effects. *[9] Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat when handling the powder or concentrated solutions. *[9] Handling: Use in a well-ventilated area to avoid breathing dust. A[11]void release to the environment. *[9] Disposal: Dispose of contents/container to an approved industrial combustion plant or hazardous waste facility, in accordance with local regulations.
[9]---
References
- Benchchem. (n.d.). Application Notes and Protocols for the Formulation of Cationic Nanoemulsions using Steapyrium Chloride.
- Biosynth. (n.d.). 1-Dodecylpyridinium chloride | 104-74-5.
- Surfactant Manufacturers. (n.d.). 5 Surfactant Testing Methods Top Manufacturers Use to Ensure Quality.
- Hassan, A. K. (2016). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Indian Journal of Pharmaceutical Sciences.
- ChemBK. (2024). 1-dodecylpyridinium chloride.
- Alfa Chemistry. (n.d.). Surfactant Testing.
- CookeChem. (n.d.). This compound, 97%.
- Alfa Chemistry via YouTube. (2024). Surfactant Performance Testing: Everything You Need to Know!
- Microtrac. (n.d.). EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI.
- MySkinRecipes. (n.d.). This compound.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-dodecylpyridinium chloride.
- (n.d.). The Role of Dodecylpyridinium Chloride in Modern Formulations.
- (2024). Dodecylpyridinium Chloride: An Essential Chemical for Industry.
- Silva, A. M., et al. (2021). Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. MDPI.
- (n.d.). Micellar Properties of 1-Dodecylpyridinium Chloride as Studied by the Ion-selective Electrodes. Bulletin of the Chemical Society of Japan.
- (2018). Micellization of dodecylpyridinium chloride in water-ethanol solutions. ResearchGate.
- Silva, A. M., et al. (2021). Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants. ResearchGate.
- PubChem. (n.d.). Dodecylpyridinium chloride.
- Okuyama, K., et al. (1992). 1-Dodecylpyridinium Chloride Monohydrate. ResearchGate.
- ACME Research Solutions. (2023). Formulation Procedure of Nanoemulsion.
- CDH Fine Chemical. (n.d.). 1-DODECYL PYRIDINIUM CHLORIDE MATERIAL SAFETY DATA SHEET.
- Onysko, M., et al. (2021). ANTIBACTERIAL ACTIVITY OF 1-DODECYLPYRIDINIUM TETRAFLUOROBORATE AND ITS INCLUSION COMPLEX WITH SULFOBUTYL ETHER. Semantic Scholar.
- Sigma-Aldrich. (n.d.). 1-Dodecylpyridinium chloride 98%.
- Prieto, M. M., et al. (2014). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate.
- Wikipedia. (n.d.). Critical micelle concentration.
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Long-Chain Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for researchers and drug development professionals on the evaluation of the antimicrobial and antifungal properties of long-chain pyridinium salts. This document offers not just procedural steps but also the underlying scientific principles to ensure robust and reproducible results.
Introduction: The Promise of Long-Chain Pyridinium Salts
Long-chain pyridinium salts are cationic surfactants that have garnered significant interest as potential antimicrobial and antifungal agents. Their structure, characterized by a positively charged pyridinium head group and a long hydrophobic alkyl chain, allows for potent activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria and various fungal species.[1] The synthetic tractability of these molecules permits extensive structural modifications to optimize their efficacy, selectivity, and pharmacokinetic profiles, making them a promising scaffold in the development of new anti-infective therapies.
Mechanism of Action: Disrupting the Microbial Fortress
The primary antimicrobial and antifungal mechanism of long-chain pyridinium salts is the disruption of microbial cell membrane integrity. This process can be understood as a multi-step interaction:
-
Electrostatic Attraction: The cationic pyridinium headgroup is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.
-
Hydrophobic Insertion: The long, hydrophobic alkyl chain then inserts itself into the lipid bilayer of the cell membrane.
-
Membrane Permeabilization: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.
-
Leakage and Cell Death: The compromised membrane allows for the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.
This mechanism is visually represented in the following diagram:
Caption: Mechanism of Action of Pyridinium Salts
Key Performance Indicators: Quantifying Antimicrobial and Antifungal Efficacy
To thoroughly characterize the antimicrobial and antifungal potential of long-chain pyridinium salts, a series of quantitative assays are essential. The following table summarizes key parameters and their significance:
| Parameter | Definition | Significance |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] | Indicates the potency of the compound in inhibiting microbial growth (bacteriostatic or fungistatic activity). |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | The lowest concentration of an antimicrobial agent required to kill a particular microorganism.[3] | Determines the concentration at which the compound is lethal to the microbe (bactericidal or fungicidal activity). |
| Time-Kill Kinetics | Measures the rate at which an antimicrobial agent kills a microbial population over time.[1] | Provides insights into the pharmacodynamics of the compound, distinguishing between concentration-dependent and time-dependent killing. |
| Anti-Biofilm Activity | The ability of a compound to inhibit the formation of biofilms or eradicate established biofilms. | Crucial for addressing chronic and persistent infections, as biofilms provide a protective environment for microbes. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data accuracy and reproducibility.[4][5][6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[7][8]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test microbial strains
-
Long-chain pyridinium salt compound
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the pyridinium salt in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth to create a working stock at twice the highest desired test concentration.
-
-
Preparation of Microbial Inoculum:
-
Culture the microbial strain overnight in the appropriate broth.
-
Adjust the turbidity of the culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[9]
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the working stock solution of the pyridinium salt to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the pyridinium salt.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the pyridinium salt at which there is no visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Caption: MIC Determination Workflow
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the concentration of the pyridinium salt that is lethal to the microbe.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar)
-
Micropipettes and sterile tips
-
Spreader or sterile loops
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate or spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours or until growth is visible in the control culture.
-
-
Determination of MBC/MFC:
-
The MBC or MFC is the lowest concentration of the pyridinium salt that results in a ≥99.9% reduction in the initial inoculum count.[10] This is practically determined as the lowest concentration that produces no more than 0.1% of the colonies of the initial inoculum.
-
Protocol 3: Time-Kill Kinetics Assay
This assay provides a dynamic view of the antimicrobial activity of the pyridinium salt over time.[1][10]
Materials:
-
Flasks or sterile tubes for culture
-
Appropriate broth medium
-
Long-chain pyridinium salt
-
Spectrophotometer
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Cultures and Test Solutions:
-
Prepare a mid-logarithmic phase culture of the test microorganism.
-
Prepare flasks containing fresh broth with the pyridinium salt at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the microbial culture to a starting density of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[1]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10]
-
Protocol 4: Anti-Biofilm Activity using Crystal Violet Assay
This protocol assesses the ability of pyridinium salts to either inhibit biofilm formation or eradicate pre-formed biofilms.[11][12][13]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Test bacterial strain
-
Long-chain pyridinium salt
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Plate Setup:
-
Add 100 µL of broth containing serial dilutions of the pyridinium salt to the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted) to each well.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Staining and Quantification:
-
Gently discard the planktonic cells and wash the wells twice with sterile PBS.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[14]
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[9][14]
-
Measure the absorbance at 570-595 nm using a microplate reader. A reduction in absorbance compared to the positive control indicates inhibition of biofilm formation.[13]
-
Procedure for Biofilm Eradication:
-
Biofilm Formation:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 2, but without the pyridinium salt).
-
-
Treatment:
-
After biofilm formation, gently remove the planktonic cells and wash the wells with PBS.
-
Add fresh broth containing serial dilutions of the pyridinium salt to the wells with the pre-formed biofilms.
-
-
Incubation and Quantification:
-
Incubate for another 24 hours.
-
Follow the staining and quantification steps (3-6) of the biofilm inhibition protocol to determine the remaining biofilm.
-
Sources
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- 6. iacld.com [iacld.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
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Application Notes and Protocols for 1-Dodecylpyridin-1-ium Chloride Hydrate in Biochemical Detergent Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of 1-Dodecylpyridin-1-ium chloride hydrate (DPC), a cationic surfactant with significant potential in biochemical and pharmaceutical research. Moving beyond a simple recitation of facts, this document delves into the practical applications, theoretical underpinnings, and detailed protocols for leveraging DPC in your laboratory workflows. Our focus is on providing actionable insights grounded in scientific principles to empower researchers in protein biochemistry and drug development.
Section 1: Understanding this compound - A Versatile Cationic Surfactant
1-Dodecylpyridin-1-ium chloride is a quaternary ammonium salt that functions as a cationic surfactant.[1] Its amphipathic nature, characterized by a hydrophilic pyridinium headgroup and a hydrophobic dodecyl tail, allows it to form micelles in aqueous solutions and interact with biological macromolecules and membranes. This property is central to its utility as a biochemical detergent.
Physicochemical Properties
A thorough understanding of DPC's physicochemical properties is paramount for its effective application. These properties dictate its behavior in solution and its interactions with proteins and lipids.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₃₀ClN (anhydrous) | [2] |
| Molecular Weight | 283.88 g/mol (anhydrous) | [2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 66-70 °C | [3] |
| Critical Micelle Concentration (CMC) | 1.5 x 10⁻² mol/dm³ (15 mM) at 25°C | [4] |
| Solubility | Soluble in water | [3] |
The Critical Micelle Concentration (CMC) is a critical parameter for any detergent.[5] Above the CMC, DPC monomers self-assemble into micelles, which are essential for solubilizing membrane proteins and other hydrophobic molecules. The relatively low CMC of DPC suggests its efficiency as a surfactant at moderate concentrations.[6] The CMC can be influenced by factors such as temperature and ionic strength.[7]
Mechanism of Action as a Detergent
The detergent action of DPC is driven by the hydrophobic effect. The dodecyl tails of DPC molecules readily partition into the hydrophobic lipid bilayer of cell membranes, disrupting the native structure and leading to the solubilization of membrane components, including integral membrane proteins. The solubilized proteins are then encapsulated within DPC micelles, with their hydrophobic transmembrane domains shielded from the aqueous environment by the detergent's alkyl chains, while the hydrophilic regions remain exposed to the solvent.
Caption: Experimental workflow for membrane protein studies using DPC.
Considerations for Protein Stability and Downstream Applications
While DPC can be an effective solubilizing agent, its impact on protein structure and function must be considered. Cationic surfactants can be denaturing, although their effects vary depending on the protein and the experimental conditions.
-
Circular Dichroism (CD) Spectroscopy: CD can be a valuable tool to assess the secondary structure of a protein after solubilization with DPC and to monitor its stability under different conditions. [8][9][10][11]* Mass Spectrometry (MS): Detergents can interfere with mass spectrometry analysis. [12][13][14]It is generally necessary to remove DPC from the sample prior to MS analysis. This can be achieved through methods such as protein precipitation, dialysis, or the use of detergent-removal resins.
-
Enzyme Activity: DPC has been shown to inhibit certain enzymes. [1]It is crucial to perform functional assays to determine if the solubilized protein retains its biological activity in the presence of DPC.
Section 3: Applications in Drug Development and Formulation
The unique properties of pyridinium-based cationic surfactants make them attractive for applications in drug delivery and formulation. [3][6][15][16]
Solubilization of Poorly Soluble Drugs
Many promising drug candidates exhibit poor aqueous solubility, which can limit their bioavailability. The micelle-forming properties of DPC can be exploited to encapsulate and solubilize these hydrophobic drug molecules, potentially enhancing their delivery and efficacy. [15]The interaction between pyridinium surfactants and anionic drugs has been shown to be spontaneous and can lead to increased drug solubility. [3][6][15]
Role in Drug Delivery Systems
Cationic surfactants are of interest for the development of drug delivery systems due to their ability to interact with negatively charged biological membranes. This can facilitate the cellular uptake of encapsulated drugs. Pyridinium-based lipids have been successfully used in gene delivery systems, demonstrating their potential as non-toxic and efficient carriers. [16]
This protocol outlines a general approach for formulating a poorly soluble drug with DPC.
Materials:
-
Poorly soluble drug compound
-
This compound (DPC)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare a DPC solution: Dissolve DPC in the aqueous buffer at a concentration several-fold higher than its CMC (e.g., 50-100 mM).
-
Drug Dispersion: Disperse the poorly soluble drug in the DPC solution.
-
Equilibration: Stir the mixture at room temperature for several hours to allow for the partitioning of the drug into the DPC micelles.
-
Clarification: Remove any undissolved drug by centrifugation or filtration.
-
Characterization: Characterize the formulation for drug concentration, particle size, and stability.
Section 4: Concluding Remarks and Future Perspectives
This compound is a versatile cationic surfactant with a range of potential applications in biochemical research and drug development. While it is not as commonly used as some other detergents, its unique properties, including its cationic nature and relatively low CMC, may offer advantages in specific applications. Further research is needed to fully explore its potential, particularly in the areas of membrane protein structural biology and targeted drug delivery. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to begin exploring the utility of DPC in their own work.
References
- Talat, R., et al. (2025). Multifunctional cationic pyridinium surfactants: molecular assemblies for drug solubilization and bioactive applications.
- Warner, I., et al. (2017). Cationic ionic liquid surfactant-polyacrylamide gel electrophoresis for enhanced separation of acidic and basic proteins with single-step ribonuclease b glycoforms separation.
-
Proceeding of Pakistan Academy of Sciences. (n.d.). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Retrieved from [Link]
- Han, X., Aslanian, A., & Yates, J. R., 3rd. (2008). Mass spectrometry for proteomics. Current Opinion in Chemical Biology, 12(5), 483–490.
- Lasic, D. D., et al. (1996). Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery.
- International Journal of Applied Research. (2017).
- Talat, R., et al. (2025). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity.
- Ristori, S., et al. (2025). Ionic Strength Effects on the Critical Micellar Concentration of Ionic and Nonionic Surfactants: The Binding Model.
- Galan-Díaz, J. J., et al. (2024). Comparative Analysis of Critical Micelle Concentration of Cationic Surfactants Determined by Conductivity, Sound Velocity, and Density Using Weighted Orthogonal Distance Regression. Surfaces and Interfaces, 56, 105620.
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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- Brankin, B., et al. (1986). A comparison of detergents for the solubilization of membrane-associated proteins. Irish journal of medical science, 155(4), 123–128.
- Okuyama, K., et al. (1994). 1-Dodecylpyridinium Chloride Monohydrate.
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University of Chemistry and Technology, Prague. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]
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YouTube. (2020, January 17). Isoelectric focusing II Protein Electrophoresis [Video]. YouTube. [Link]
- Wang, J., et al. (2018). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Journal of visualized experiments : JoVE, (132), 56913.
- González-Pérez, J. A., et al. (2018). Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency. International journal of molecular sciences, 19(11), 3426.
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Patsnap Eureka. (2025, September 10). How to Control Ion Interactions in Isoelectric Focusing Environments. Retrieved from [Link]
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- Hussain, R., & Sutherland, A. (2016). Circular dichroism spectroscopy of membrane proteins. Chemical Society reviews, 45(15), 4241–4251.
- Bereman, M. S., et al. (2025). comparison of commercial lc ms/ms compatible detergents with sodium deoxycholate for shotgun proteomics.
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LibreTexts Chemistry. (2023, August 29). Capillary Electrophoresis. Retrieved from [Link]
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Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]
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- Han, X., Aslanian, A., & Yates, J. R., 3rd. (2008). Mass spectrometry for proteomics. Current opinion in chemical biology, 12(5), 483–490.
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US Pharmacopeia (USP). (n.d.). 1053 CAPILLARY ELECTROPHORESIS. Retrieved from [Link]
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LCGC International. (2016). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]
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Application Note: Quantitative Analysis of Pyridinium Salts in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinium salts, a class of quaternary ammonium compounds, are integral to numerous applications, from pharmaceuticals and agrochemicals to ionic liquids and detergents.[1][2] Their diverse functionalities necessitate precise and accurate quantification in various matrices to ensure product quality, understand pharmacokinetic profiles, and assess environmental impact. This application note provides a comprehensive guide to the principal analytical methodologies for the quantification of pyridinium salts in solution, designed to be a practical resource for scientists in research and development.
This document eschews a rigid template in favor of a structure that logically presents the information from fundamental principles to detailed, actionable protocols. Each section is crafted to provide not just the "how" but also the "why," empowering the user to adapt and troubleshoot these methods for their specific applications. The protocols are presented with an emphasis on self-validation, aligning with the principles of Good Laboratory Practice (GLP) and regulatory expectations.
Foundational Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q2(R2)) that ensure analytical procedures are fit for their intended purpose.[3][4][5][6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of test results to the true value.[5][6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
A thorough understanding and application of these principles are paramount for generating reliable and reproducible quantitative data.
Analytical Techniques for Pyridinium Salt Quantification
The choice of analytical technique for quantifying pyridinium salts depends on several factors, including the concentration of the analyte, the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This section details four commonly employed techniques: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
UV-Vis Spectrophotometry
Principle: UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb light in the ultraviolet-visible region. The pyridinium ring, being an aromatic system, exhibits characteristic UV absorbance.[8] According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Causality of Experimental Choices: The choice of wavelength for quantification is critical. The wavelength of maximum absorbance (λmax) is typically chosen because it provides the highest sensitivity and minimizes the impact of minor fluctuations in wavelength. For many simple pyridinium salts, the λmax is observed in the range of 250-270 nm.[9][10][11] The choice of solvent is also important; it must be transparent in the wavelength range of interest and should not react with the analyte.
Experimental Workflow:
Caption: Workflow for UV-Vis Spectrophotometric Quantification.
Detailed Protocol:
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Perform instrument self-diagnostics and calibration as per the manufacturer's instructions.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of the pyridinium salt reference standard and dissolve it in a suitable solvent (e.g., deionized water, ethanol, or acetonitrile) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions covering the expected concentration range of the sample.
-
-
Sample Preparation:
-
Dissolve the sample containing the pyridinium salt in the same solvent used for the standards to a concentration that is expected to fall within the range of the calibration curve.
-
If the sample matrix is complex, a sample cleanup step (e.g., filtration, solid-phase extraction) may be necessary to remove interfering substances.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax of the pyridinium salt (typically around 254-260 nm).[9][10]
-
Fill a clean cuvette with the solvent to be used as a blank and zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution. Rinse the cuvette with the next solution to be measured before filling.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.995 for a good linear fit.
-
Determine the concentration of the pyridinium salt in the sample solution by interpolating its absorbance value on the calibration curve.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Wavelength (λmax) | 254 - 260 nm |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that is widely used for the quantification of pyridinium salts, especially in complex mixtures.[1] The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase. For pyridinium salts, which are cationic, reversed-phase HPLC with ion-pairing agents or cation-exchange chromatography are common approaches.[4][5] Detection is typically performed using a UV detector set at the λmax of the pyridinium salt.
Causality of Experimental Choices: The choice of column and mobile phase is critical for achieving good separation. A C18 column is commonly used in reversed-phase HPLC.[12] Since pyridinium salts are polar and cationic, they may have poor retention on a standard C18 column. The addition of an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase can improve retention and peak shape. Alternatively, a cyano-functionalized column can provide different selectivity.[1] The mobile phase composition (e.g., the ratio of acetonitrile or methanol to an aqueous buffer) is optimized to achieve the desired retention time and resolution.
Experimental Workflow:
Caption: Workflow for HPLC Quantification.
Detailed Protocol (Reversed-Phase HPLC):
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M sodium acetate, pH adjusted to 5.0 with acetic acid).[1] The exact ratio should be optimized for the specific analyte. A common starting point is 45:55 (v/v) acetonitrile:buffer.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at the λmax of the pyridinium salt (e.g., 257 nm).[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Preparation of Standard and Sample Solutions:
-
Prepare stock and standard solutions as described for UV-Vis spectrophotometry.
-
Prepare the sample solution and filter it through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration to build the calibration curve.
-
Inject the sample solution(s). It is good practice to run a blank (solvent) injection between samples to prevent carryover.
-
-
Data Analysis:
-
Integrate the peak corresponding to the pyridinium salt in each chromatogram to obtain the peak area.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Perform a linear regression analysis and determine the concentration of the pyridinium salt in the sample from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Retention Time | Analyte-dependent (typically 2-10 min) |
| Linearity (R²) | ≥ 0.998 |
| LOD | ~0.01 - 0.1 µg/mL |
| LOQ | ~0.05 - 0.5 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the determination of the concentration of a substance without the need for a calibration curve of the same compound.[13][14] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[14] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, a precise and accurate quantification can be achieved.[8]
Causality of Experimental Choices: The selection of a suitable internal standard is of utmost importance in qNMR.[15] The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or the solvent.[16] It should also be chemically inert, stable, and soluble in the NMR solvent. For pyridinium salts, which have signals in the aromatic region, an internal standard with signals in a different region of the spectrum is often preferred. Maleic acid or dimethyl sulfone are potential candidates. The choice of a deuterated solvent is also critical to avoid large solvent signals that can obscure the analyte and standard signals.
Experimental Workflow:
Caption: Workflow for qNMR Quantification.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the pyridinium salt sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl terephthalate).[15][17]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in an NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to obtain a homogeneous magnetic field.
-
Set the acquisition parameters for quantitative analysis. This includes a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation of the nuclei between scans.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[16]
-
-
Data Processing and Analysis:
-
Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
-
Integrate a well-resolved signal of the pyridinium salt and a signal of the internal standard.
-
Calculate the concentration of the pyridinium salt using the following equation:
Concentration_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_analyte) * Purity_standard
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
M = molar mass
-
W = weight
-
Purity = purity of the standard
-
Quantitative Data Summary:
| Parameter | Typical Value/Consideration |
| Relaxation Delay (D1) | 5 x T₁ (longest) |
| Signal-to-Noise Ratio | > 250:1 |
| Precision (RSD) | < 1% |
| Accuracy | High, as it's a primary method |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[3][6][18] After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting molecular ion is selected in the first mass analyzer. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent specificity and allows for quantification at very low levels.
Causality of Experimental Choices: ESI in positive ion mode is typically used for the analysis of pyridinium salts as they are already cationic. The choice of precursor and product ions is crucial for selectivity. The precursor ion is usually the molecular ion ([M]⁺) of the pyridinium cation. The product ions are characteristic fragments generated upon CID. The mobile phase should be compatible with both LC separation and MS ionization, typically containing volatile buffers like formic acid or ammonium acetate.
Experimental Workflow:
Caption: Workflow for LC-MS/MS Quantification.
Detailed Protocol:
-
LC-MS/MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18, typically with smaller dimensions for higher sensitivity (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
-
Optimization of MS/MS Parameters:
-
Infuse a standard solution of the pyridinium salt directly into the mass spectrometer to determine the optimal precursor ion (typically [M]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for the selected precursor/product ion transition.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a series of standard solutions and sample solutions as described for HPLC. The use of a deuterated internal standard is highly recommended for the most accurate quantification.
-
-
Analysis:
-
Analyze the standard and sample solutions using the optimized LC-MS/MS method.
-
-
Data Analysis:
-
Integrate the peak area for the selected MRM transition.
-
If an internal standard is used, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area (or peak area ratio) against the concentration.
-
Determine the concentration of the pyridinium salt in the sample from the calibration curve.
-
Quantitative Data Summary:
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.999 |
| LOD | pg/mL to low ng/mL range |
| LOQ | ng/mL range |
Conclusion
The quantification of pyridinium salts in solution can be effectively achieved using a variety of analytical techniques. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. UV-Vis spectrophotometry offers a simple and rapid screening method, while HPLC provides enhanced selectivity for more complex samples. For the highest accuracy and as a primary method, qNMR is an excellent choice. When ultimate sensitivity and selectivity are required, particularly for trace-level analysis in complex biological or environmental matrices, LC-MS/MS is the method of choice. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers, scientists, and drug development professionals can confidently and accurately quantify pyridinium salts in their samples, ensuring the integrity and reliability of their results.
References
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]
-
Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1965-1972. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Semantic Scholar. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]
-
ACS Publications. (2025). Quantitative Mass Spectrometry Imaging of Amino Acids Enabled by Pyridinium Salt MALDI Probe. Retrieved from [Link]
-
Capacio, B. R., et al. (2010). A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model. Journal of Chromatography B, 878(17-18), 1420-1425. Retrieved from [Link]
-
Springer. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Retrieved from [Link]
-
University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
Mestrelab Research. (2012). What is qNMR and why is it important?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Is Quantitative NMR (qNMR)?. Retrieved from [Link]
-
Hansen, C. S., et al. (2015). Ultraviolet photodissociation action spectroscopy of the N-pyridinium cation. The Journal of Chemical Physics, 142(1), 014301. Retrieved from [Link]
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MDPI. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Science.gov. (n.d.). quantitative nmr analysis: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2015). Ultraviolet photodissociation action spectroscopy of the N-pyridinium cation. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatogram of the prepared pyridinium series mixture. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
PubMed. (2025). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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PubMed. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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MDPI. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]
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NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Qualitative UV-spectra of two chosen pyridinium compounds. Retrieved from [Link]
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Application Notes and Protocols for Controlling Particle Size and Aggregation with 1-Dodecylpyridin-1-ium Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Particle Control in Advanced Formulations
In the realms of nanoparticle synthesis and pharmaceutical drug development, the precise control over particle size and the prevention of aggregation are paramount. These factors directly influence a product's efficacy, stability, bioavailability, and safety. 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant, has emerged as a versatile and effective excipient for achieving this control. Its amphiphilic nature, comprising a hydrophilic pyridinium head group and a hydrophobic dodecyl tail, allows it to adsorb onto particle surfaces, creating a stabilizing barrier that dictates particle growth and prevents agglomeration.
This technical guide provides an in-depth exploration of the mechanisms by which this compound functions and offers detailed protocols for its application in both nanoparticle synthesis and the formulation of drug nanosuspensions.
The Science of Stabilization: Mechanism of Action
This compound primarily prevents particle aggregation through electrostatic and steric stabilization. As a cationic surfactant, the positively charged pyridinium head group orients towards the aqueous phase, while the hydrophobic dodecyl tail adsorbs onto the surface of the nascent nanoparticles or drug crystals.
This adsorption creates a net positive surface charge on the particles, leading to electrostatic repulsion between them. This repulsive force counteracts the attractive van der Waals forces that would otherwise cause the particles to aggregate. Additionally, the long dodecyl chains provide a steric barrier, physically hindering close contact between particles. The combination of these forces results in a stable, well-dispersed system of nanoparticles or nanocrystals.
The concentration of this compound is a critical parameter. Below the critical micelle concentration (CMC), the surfactant molecules exist primarily as individual ions. As the concentration approaches and exceeds the CMC, they self-assemble into micelles. In the context of nanoparticle synthesis, these micelles can act as templates or nanoreactors, further influencing the size and shape of the resulting particles.
Caption: Mechanism of stabilization by this compound.
Applications in Nanoparticle Synthesis: A Protocol for Copper Sulfide Nanoplates
1-Dodecylpyridin-1-ium chloride can be utilized in the synthesis of various inorganic nanoparticles. The following protocol is adapted from the synthesis of copper sulfide (CuS) nanoplates and illustrates its role as a reactant and templating agent.[1]
Materials:
-
Bis(N-dodecylpyridinium) tetrachloridocuprate(II) ([C12Py]2[CuCl4]) (Ionic Liquid Precursor)
-
Bis(trimethylsilyl)sulfide ((TMS)2S)
-
Absolute Ethanol
-
Argon gas supply
-
Schlenk line or glovebox
-
Reaction flask, syringe, centrifuge, and vacuum oven
Protocol:
-
Preparation of the Ionic Liquid Precursor: The precursor, [C12Py]2[CuCl4], is synthesized from N-dodecylpyridinium chloride and copper(II) chloride.[1] This step is crucial as it incorporates the surfactant directly into the reaction.
-
Reaction Setup: In a controlled argon atmosphere, add 4 mmol of the [C12Py]2[CuCl4] precursor to a reaction flask and heat to 120°C with stirring.
-
Hot-Injection: Using a syringe, rapidly inject 4 mmol of (TMS)2S into the heated precursor solution.
-
Reaction: Allow the reaction to proceed for 4 hours at 120°C under argon. The 1-dodecylpyridinium cations act as a template, directing the growth of the CuS crystals into nanoplates.
-
Isolation and Purification: After cooling to room temperature, the dark solid product is collected by centrifugation.
-
Washing: The collected nanoparticles are washed several times with absolute ethanol to remove any unreacted precursors and byproducts.
-
Drying: The purified CuS nanoplates are dried in a vacuum oven at room temperature for 12 hours.
Characterization:
The resulting nanoparticles should be characterized to determine their size, morphology, and stability. Recommended techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size and shape of the nanoplates.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of CuS.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the degree of aggregation in a suspension.
Formulation of Drug Nanosuspensions for Enhanced Bioavailability
For poorly water-soluble drugs, formulating them as a nanosuspension can significantly improve their dissolution rate and bioavailability.[2] this compound can serve as an effective stabilizer in such formulations.
Materials:
-
Poorly water-soluble active pharmaceutical ingredient (API)
-
This compound
-
Purified water
-
High-pressure homogenizer or wet media mill
-
Particle size analyzer (e.g., DLS)
Protocol: Antisolvent Precipitation-Ultrasonication Method
This "bottom-up" approach involves precipitating the drug from a solution to form nanoparticles.
-
API Solution Preparation: Dissolve the API in a suitable organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.
-
Aqueous Stabilizer Solution: Prepare an aqueous solution of this compound. The concentration will need to be optimized for the specific API, but a starting range of 0.1% to 2.0% (w/v) is recommended.
-
Precipitation: Under high-speed stirring or ultrasonication, inject the API solution into the aqueous stabilizer solution. The rapid change in solvent polarity will cause the API to precipitate as nanoparticles. The this compound will adsorb to the surface of the newly formed particles, preventing their aggregation.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Homogenization (Optional): For a more uniform particle size distribution, the resulting nanosuspension can be further processed using a high-pressure homogenizer.
Caption: Workflow for preparing a drug nanosuspension.
Protocol: Wet Media Milling
This "top-down" approach reduces the size of larger drug particles.
-
Premix Preparation: Create a suspension of the coarse API powder in an aqueous solution of this compound. Again, the stabilizer concentration will require optimization.
-
Milling: Introduce the premix into a wet media mill containing milling beads (e.g., zirconium oxide).
-
Size Reduction: Operate the mill at a set speed and for a specified duration. The mechanical attrition will break down the coarse API particles into the nanometer size range. The presence of this compound is crucial to prevent the newly formed small particles from re-aggregating.
-
Separation: Separate the nanosuspension from the milling media.
Quantitative Data and Optimization:
The optimal concentration of this compound and the processing parameters will depend on the specific API and the chosen method. It is essential to perform optimization studies.
| Parameter | Range for Optimization | Effect on Particle Size |
| Stabilizer Concentration | 0.1% - 2.0% (w/v) | Increasing concentration generally leads to smaller, more stable particles up to a certain point. |
| API Concentration | 1% - 20% (w/v) | Higher concentrations may require more stabilizer and more energy input for size reduction. |
| Homogenization Pressure | 500 - 1500 bar | Higher pressure typically results in smaller particle sizes. |
| Number of Homogenization Cycles | 3 - 20 | More cycles generally lead to a narrower particle size distribution. |
| Milling Time | 1 - 24 hours | Longer milling times produce smaller particles, but there is a risk of contamination from the milling media. |
Safety and Handling
This compound requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Use in a well-ventilated area or with appropriate exhaust ventilation.[3]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]
Conclusion
This compound is a powerful tool for controlling particle size and preventing aggregation in a variety of applications, from the synthesis of advanced nanomaterials to the formulation of poorly soluble drugs. By understanding the principles of electrostatic and steric stabilization and by carefully optimizing formulation and process parameters, researchers can leverage the properties of this cationic surfactant to develop stable, effective, and high-performing products. The protocols provided herein serve as a starting point for the practical application of this versatile excipient.
References
-
Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
- Kim, J., et al. (2018). CuS nanoplates from ionic liquid precursors—Application in organic photovoltaic cells. The Journal of Chemical Physics, 148(19), 193818.
Sources
Troubleshooting & Optimization
Improving the stability of 1-Dodecylpyridin-1-ium chloride hydrate solutions
Answering the user's request.## Technical Support Center: Improving the Stability of 1-Dodecylpyridin-1-ium Chloride Hydrate Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting protocols for handling this compound (DPC hydrate). The stability of your solutions is paramount for reproducible and reliable results. This document is structured to address the most common stability challenges, explaining the underlying scientific principles behind our recommendations to empower you to make informed decisions in your work.
Part 1: Understanding the Core Stability Challenges
1-Dodecylpyridin-1-ium chloride is a cationic surfactant and quaternary ammonium compound widely used for its antimicrobial and surface-active properties in applications ranging from disinfectants to drug formulation.[1][2] The hydrate form is a white crystalline solid that is readily soluble in water.[3] However, once in solution, its stability can be compromised by three primary factors: microbial contamination, chemical incompatibility, and physical adsorption. Addressing these potential issues proactively is key to experimental success.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Q1: My DPC hydrate solution, which was initially clear, has become cloudy or has formed a precipitate. What is happening and how can I prevent it?
A: Cloudiness or precipitation is a common indicator of either microbial contamination or a loss of solubility due to environmental factors.
-
Root Cause 1: Microbial Contamination Despite being an antimicrobial agent, DPC solutions, particularly at concentrations below 0.05%, can be susceptible to contamination by certain resistant microorganisms.[1][4] This is often the cause of gradually increasing turbidity.
-
Causality: The long alkyl (dodecyl) chain can be a carbon source for some microbes, and the aqueous environment supports their growth.
-
Troubleshooting Protocol:
-
Sterile Filtration: For an existing solution, pass it through a 0.2 µm sterile filter. This will remove bacteria but not viruses or potential endotoxins.[5] This is a remedial step; prevention is critical.
-
Aseptic Preparation: Always prepare solutions in a sterile environment (e.g., a laminar flow hood) using sterile, high-purity water and previously sterilized glassware or single-use plasticware.
-
Proper Storage: Store the solution in a tightly sealed, sterile container to prevent subsequent contamination.
-
-
-
Root Cause 2: Chemical/Physical Instability Precipitation can occur if the solubility limit is exceeded, often due to changes in temperature or interactions with other molecules.
-
Causality: DPC hydrate has a melting point of 66-70°C and is highly soluble in water at room temperature (600 g/L at 20°C).[3] However, solubility can decrease at lower temperatures. More critically, strong interactions with anionic species in your formulation can lead to the formation of insoluble ion pairs, causing precipitation.[6]
-
Troubleshooting Protocol:
-
Temperature Control: Store solutions at a stable room temperature and avoid refrigeration unless specifically required, as this can cause the surfactant to fall out of solution.
-
Assess Formulation Compatibility: If you are mixing DPC with other components, be aware of potential incompatibilities. Anionic polymers, buffers (e.g., phosphate), or other surfactants (like sodium dodecyl sulfate) can strongly interact with the cationic DPC, leading to precipitation.[6] A pre-formulation compatibility study is highly recommended.
-
-
Q2: I'm observing a gradual decrease in my solution's effectiveness (e.g., reduced antimicrobial activity, altered surface tension). What is causing this loss of active ingredient?
A: A loss of effective concentration in the bulk solution is typically due to the adsorption of DPC molecules onto container surfaces.
-
Root Cause: Adsorption to Surfaces This is a significant and often overlooked issue with cationic surfactants.
-
Causality: Glass surfaces are rich in negatively charged silanol groups. The positively charged pyridinium headgroup of DPC is electrostatically attracted to these sites, causing the molecules to adsorb onto the container walls and deplete from the solution.[7][8][9] This effect is most pronounced in dilute solutions where a significant fraction of the total DPC can be lost.
-
Troubleshooting Protocol:
-
Container Material Selection: The most effective solution is to avoid borosilicate glass containers for storing stock or dilute DPC solutions. Instead, use polypropylene (PP) or other inert plastic containers, which have a much lower surface charge and reduce the potential for adsorption.[10]
-
Pre-Conditioning (If Glass is Unavoidable): If you must use a glass vessel, you can pre-condition it by rinsing it with a DPC solution of similar concentration to your intended sample. This saturates the adsorption sites on the glass, minimizing the loss from your actual experimental solution.
-
Use Analytically Validated Methods: When measuring concentration, be aware that methods like the Disk Retention Assay (DRA) are based on this same principle of binding to an anionic surface (cellulose) and can be skewed by other formulation ingredients.[11]
-
-
Q3: What is the definitive protocol for preparing a stable, reliable stock solution of DPC hydrate?
A: A robust protocol focuses on controlling all variables known to affect stability. This procedure is designed to be self-validating; by adhering to it, you create a reliable baseline against which any deviations can be assessed.
Step-by-Step Methodology for Stock Solution Preparation
-
Component & Environment Preparation:
-
Use high-purity, sterile-filtered or autoclaved water (e.g., Milli-Q, WFI).
-
Work within a laminar flow hood or biosafety cabinet to maintain sterility.
-
Use a sterile polypropylene (PP) or other appropriate plastic storage bottle and a sterile magnetic stir bar. Avoid glass for long-term storage.
-
-
Dissolution:
-
Accurately weigh the required amount of this compound powder.
-
In your sterile preparation vessel (e.g., a sterile beaker or flask), add approximately 80% of the final volume of sterile water.
-
While stirring, slowly add the DPC hydrate powder to create a vortex and facilitate dissolution.
-
Continue stirring until all solid material is completely dissolved. The solution should be clear.
-
-
Final Steps & Sterilization:
-
Add sterile water to reach the final desired volume and mix thoroughly.
-
For maximum assurance of sterility, perform a final filtration of the entire solution through a 0.2 µm sterile syringe or vacuum filter unit directly into your final, sterile storage container.[5]
-
Seal the container tightly.
-
-
Storage & Handling:
-
Label the container clearly with the compound name, concentration, preparation date, and your initials.
-
Store at a controlled room temperature, protected from direct light. While DPC is not extremely light-sensitive, it is good practice for all reagents.
-
When using the stock solution, use sterile pipettes and techniques to avoid contaminating the entire stock.
-
Part 3: Visualization & Data Summary
Troubleshooting Workflow for DPC Hydrate Solution Instability
Caption: A logical workflow for diagnosing and solving DPC hydrate stability issues.
Table 1: Summary of Factors Influencing DPC Hydrate Solution Stability
| Factor | Potential Issue | Recommended Action & Protocol | Scientific Rationale |
| Microbial Contamination | Turbidity, biofilm formation, degradation of DPC. | Prepare solutions aseptically; sterile filter (0.2 µm) final solutions. | Prevents introduction of microorganisms that can use the surfactant as a nutrient source or alter solution properties.[5] |
| Container Surface | Loss of active DPC concentration from bulk solution. | Store solutions in polypropylene (PP) or other inert plastic containers. Avoid borosilicate glass. | The cationic DPC headgroup electrostatically adsorbs to negatively charged glass surfaces, depleting the solution.[7][8][9] |
| Temperature | Precipitation at low temperatures; potential for accelerated degradation at high temperatures. | Store at a consistent, controlled room temperature. Avoid freeze-thaw cycles. | Maintains solubility and minimizes the rate of any potential side reactions.[12] |
| Chemical Incompatibility | Precipitation, loss of activity, phase separation. | Conduct compatibility studies. Avoid mixing with high concentrations of anionic surfactants, polymers, or salts without validation. | Strong electrostatic interactions between cationic DPC and anionic species can form insoluble complexes.[6] |
| pH | Most stable near neutral pH.[12] | Maintain pH in the 6.0-7.5 range unless your application demands otherwise. | Extreme pH can potentially hydrolyze components of the molecule, though pyridinium salts are generally stable. |
References
-
1-dodecylpyridinium chloride . (2024). ChemBK. [Link]
- An Overview of Stability, Lifetime, and Reuse of Surfactant Sensors. (2023). Books.
-
Penfold, J., Thomas, R. K., & Taylor, D. J. F. (2003). Mechanism of cationic surfactant adsorption at the solid-aqueous interface . Advances in Colloid and Interface Science, 103(3), 219-304. [Link]
-
Characterization of surfactant adsorption on glass surface . (n.d.). ResearchGate. [Link]
-
Zdziennicka, A., Szymańska, K., & Jańczuk, B. (2017). Adsorption and wetting properties of cationic, anionic and nonionic surfactants in the glass-aqueous solution of surfactant-air system . Request PDF on ResearchGate. [Link]
-
Wang, Z., et al. (2021). Coupling Effects of Ionic Surfactants and Electrolytes on the Stability of Bulk Nanobubbles . MDPI. [Link]
-
Interaction between Ionic Surfactants and Glass Surfaces with Covalently Attached Quaternary Ammonium Groups . (n.d.). Request PDF on ResearchGate. [Link]
-
Accelerated hydrogen peroxide . Wikipedia. [Link]
-
1-Dodecylpyridinium Chloride Monohydrate . (n.d.). ResearchGate. [Link]
-
Azoz, S., et al. (2023). Compatibility Investigation of Cationic Surfactants with Anionic Species . MDPI. [Link]
-
Yao, J., & Strauss, G. (1998). Adsorption of cationic surfactants on medical polymers: effects of surfactant and substrate structures . Langmuir. [Link]
-
This compound . MySkinRecipes. [Link]
-
Stability of Ionic Magnetic Surfactants in Aqueous Solutions . (n.d.). Request PDF on ResearchGate. [Link]
-
Modelling of Cetylpyridinium Chloride Availability in Complex Mixtures . (2021). MDPI. [Link]
-
Methods of sterilization and disinfection . (2023). Centers for Disease Control and Prevention. [Link]
-
6 Powerful Laboratory Sterilization Methods In Microbiology . (2022). Bitesize Bio. [Link]
-
Stabilization of High Ionic Strength Slurries Using Surfactant Mixtures . (n.d.). Request PDF on ResearchGate. [Link]
-
Sterilization, Disinfection, and Decontamination . University of Pittsburgh Office of Research Safety. [Link]
-
This compound, 95% Purity . Grams 'n More. [Link]
-
Safety Data Sheet: 1-dodecylpyridinium chloride . (n.d.). Chemos GmbH & Co.KG. [Link]
-
A Review on Cetylpyridinium Chloride . (2021). ResearchGate. [Link]
-
This compound . Appchem. [Link]
-
1-Dodecylpyridinium chloride . Chemsrc. [Link]
-
Dodecylpyridinium chloride . PubChem. [Link]
-
Wölber, J. P., et al. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance . Microbial Physiology, 30(2), 295-307. [Link]
-
Evaluation of Cetylpyridinium Chloride-Containing Mouthwashes Using In Vitro Disk Retention and Ex Vivo Plaque Glycolysis Methods . (2010). PubMed. [Link]
-
Haps, S., et al. (2005). Efficacy of cetylpyridinium chloride used as oropharyngeal antiseptic . Arzneimittelforschung, 55(4), 217-221. [Link]
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- 2. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Efficacy of cetylpyridinium chloride used as oropharyngeal antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Evaluation of Cetylpyridinium Chloride-Containing Mouthwashes Using In Vitro Disk Retention and Ex Vivo Plaque Glycolysis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Troubleshooting low yield in pyridinium salt synthesis
Welcome to the Technical Support Center for Pyridinium Salt Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these versatile compounds. Pyridinium salts are not only prevalent in natural products and pharmaceuticals but also serve as critical intermediates in organic synthesis.[1][2][3] Achieving high yields and purity is paramount, yet often elusive. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common initial queries regarding pyridinium salt synthesis, establishing a foundation for troubleshooting more complex issues.
Q1: What is the most common and direct method for synthesizing N-alkyl pyridinium salts?
A1: The most fundamental and widely employed method is the direct N-alkylation of a pyridine derivative with an alkyl halide, a classic SN2 reaction known as the Menshutkin reaction.[2][4] The reaction involves the lone pair of electrons on the pyridine nitrogen atom acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide, and displacing the halide to form the quaternary pyridinium salt.
Q2: I'm not getting any product. What are the first parameters I should check?
A2: If you observe little to no product formation, a systematic check of the following is crucial:
-
Reagent Purity: Ensure the pyridine and the alkyl halide are pure. Impurities in the starting materials are a common cause of reaction failure. Purification of starting materials by distillation or chromatography may be necessary.[5]
-
Reaction Temperature: Many simple alkylations require elevated temperatures (refluxing) to proceed at a reasonable rate.[6][7] If you are running the reaction at room temperature, increasing the heat is the first logical step.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN), propionitrile, or dimethylformamide (DMF) are generally effective as they can solvate the transition state. For less reactive partners, running the reaction neat (solvent-free) at high temperatures can sometimes force the reaction to completion.[8]
-
Reaction Time: SN2 reactions involving less reactive partners can be slow. Ensure you are running the reaction for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential to determine the optimal reaction time.[5][6]
Q3: My pyridinium salt is formed, but it appears unstable and decomposes. Why is this happening?
A3: Pyridinium salts, while generally stable, can be susceptible to degradation under certain conditions. Common degradation pathways include:
-
Nucleophilic Attack: In the presence of strong nucleophiles (like hydroxide ions), the pyridinium ring can be susceptible to attack, potentially leading to ring-opening.[9] This is the principle behind the Zincke reaction.[10][11]
-
Thermal Degradation: At very high temperatures, pyridinium salts can decompose. This is particularly relevant for salts with certain counter-ions or substituents. For instance, quaternized poly(4-vinylpyridine) can undergo Hofmann elimination at elevated temperatures.[12]
-
Photodegradation: Exposure to light, especially UV light, can induce decomposition in some pyridinium salts.[9] It is good practice to protect light-sensitive reactions from direct light.
To mitigate degradation, it is important to control the reaction pH, avoid excessive temperatures beyond what is necessary for the reaction, and protect the reaction from light if sensitivity is suspected.[9]
Section 2: Troubleshooting Guide for Low Yield
This section provides a structured approach to diagnosing and solving the pervasive issue of low product yield.
Problem 1: The reaction is sluggish or stalls, resulting in low conversion.
Q: My pyridine has an electron-withdrawing group (EWG), and the reaction with an alkyl bromide is not working, even under reflux in acetonitrile. What's the underlying issue and how can I solve it?
A: This is a classic problem of reduced nucleophilicity. Electron-withdrawing groups (e.g., -CN, -NO₂, -CO₂R, -SO₂R) attached to the pyridine ring significantly decrease the electron density on the nitrogen atom. This makes the pyridine a much weaker nucleophile, slowing down or completely inhibiting the SN2 reaction with a standard alkyl bromide.[8]
Solutions:
-
Increase Electrophilicity of the Alkylating Agent: The simplest and often most effective solution is to switch from an alkyl bromide to a more reactive alkylating agent. Alkyl iodides are more reactive, but alkyl triflates (R-OTf) are exceptionally potent due to the excellent leaving group ability of the triflate anion.[8] You can generate the alkyl triflate from the corresponding alcohol and triflic anhydride.
-
Drastically Increase Reaction Concentration and Temperature: If switching the electrophile is not an option, removing the solvent and heating the neat mixture of the pyridine and alkyl bromide (as a melt) can force the reaction to proceed.[8] Microwave irradiation is particularly effective for this, as it allows for rapid heating to high temperatures and pressures in a sealed vessel, often dramatically reducing reaction times and improving yields.[6]
-
Change the Reaction Mechanism: For N-aryl pyridinium salts, where direct arylation is often difficult, alternative methods like the Zincke reaction can be employed. This involves activating the pyridine with a reagent like 2,4-dinitrochlorobenzene to form a highly reactive Zincke salt, which then readily reacts with a primary amine to form the desired N-aryl pyridinium salt.[10][13]
Problem 2: The reaction seems to work, but the isolated yield is poor after purification.
Q: I see product formation by TLC/NMR, but I lose most of it during workup and purification. What are common causes for this loss?
A: Poor isolated yield despite good conversion points to issues with the product's physical properties or the purification method itself.
Solutions & Considerations:
-
Product Solubility: Pyridinium salts are often highly polar and can have significant solubility in water. If your workup involves an aqueous wash, you may be losing your product to the aqueous layer. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer with a suitable organic solvent. If the product is highly water-soluble, removing the solvent under reduced pressure and proceeding directly to purification may be a better strategy.
-
Hygroscopicity: Many pyridinium salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[9] This can make them difficult to handle and weigh accurately, and can lead to the appearance of a sticky oil rather than a crystalline solid. Always handle purified pyridinium salts in a dry atmosphere (e.g., in a glove box or under an inert gas) and store them in a desiccator.
-
Inappropriate Purification Method:
-
Recrystallization: This is a highly effective method for purifying solid pyridinium salts.[5][14] However, finding the right solvent system is key. A good system is one where the salt is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethanol/ether, methanol/acetone, or isopropanol/ethyl acetate.
-
Column Chromatography: While possible, chromatography of highly polar and ionic pyridinium salts on silica gel can be challenging. It can lead to significant tailing and poor recovery. Using a more polar mobile phase (e.g., dichloromethane/methanol or even adding a small amount of acetic or formic acid) can help. In some cases, reverse-phase chromatography may be more suitable. Specialized adsorbents are also available for the purification of quaternary ammonium compounds.[15]
-
Precipitation/Trituration: Often, the crude product can be purified simply by precipitating it from the reaction mixture with a less polar solvent (e.g., diethyl ether, hexane). The resulting solid can then be washed (triturated) with this solvent to remove less polar impurities.[6]
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Suggested Solution(s) | Reference |
| No/Low Conversion | Low reactivity of pyridine (e.g., EWGs present) | Use a more reactive electrophile (alkyl iodide or triflate). | [8] |
| Run the reaction neat (solvent-free) at high temperature. | [8] | ||
| Employ microwave-assisted synthesis for higher temperatures/pressures. | |||
| No/Low Conversion | Low reactivity of electrophile | Switch from alkyl chloride/bromide to iodide or triflate. | [8] |
| Steric hindrance | Increase reaction temperature and time. Consider less sterically hindered reagents if possible. | [16][17] | |
| Product Loss During Workup | High water solubility of the product | Minimize aqueous washes; back-extract aqueous layers; evaporate solvent and purify crude directly. | |
| Difficulty Isolating Solid | Product is an oil or hygroscopic | Dry thoroughly under high vacuum; handle under inert atmosphere; store in a desiccator. | [9] |
| Poor Recovery from Column | High polarity of the product | Use a highly polar eluent (e.g., DCM/MeOH); consider reverse-phase chromatography; try precipitation/recrystallization instead. | [14] |
| Side Product Formation | Reaction temperature too high or time too long | Monitor reaction by TLC/NMR to find optimal endpoint; screen a range of lower temperatures. | [5][12] |
| Unwanted ring-opening (Zincke-type) | Use primary amines instead of secondary amines if using the Zincke reaction; control reaction pH. | [10][18] |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Microwave-Assisted Synthesis of N-Alkylpyridinium Bromide
This protocol is a robust starting point for the synthesis of simple pyridinium salts, especially when conventional heating gives low yields.
Materials:
-
Substituted Pyridine (1.0 mmol, 1.0 equiv)
-
Alkyl Bromide (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Acetonitrile (1-2 mL)
-
5 mL Microwave Reactor Vial with a stir bar
Procedure:
-
To the microwave reactor vial, add the substituted pyridine and the alkyl bromide.
-
Add acetonitrile as the solvent.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature at 150-160 °C, hold time of 30-60 minutes. (Note: These are starting parameters and should be optimized).[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Upon cooling, a precipitate of the pyridinium salt may form. If so, collect the solid by filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether or ethyl acetate to remove unreacted starting materials.
-
If a precipitate does not form, transfer the reaction mixture to a round-bottom flask and remove the acetonitrile under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/ether) or trituration with an anti-solvent.
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making process for addressing low yields in pyridinium salt synthesis.
Caption: Troubleshooting workflow for low yield in pyridinium salt synthesis.
Fundamental Reaction Mechanism: SN2 N-Alkylation
The following diagram illustrates the core mechanism for the formation of pyridinium salts via the Menshutkin reaction.
Caption: SN2 mechanism for N-alkylation of pyridine.
References
- Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing).
- Pyridinium salts: from synthesis to reactivity and applications - RSC Publishing.
- Quaternary Pyridinium Salts: A Review - J-Stage.
- Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography.
- troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem.
- Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis | ACS Catalysis - ACS Publications.
- Addressing the stability and hygroscopicity of pyridinium salts - Benchchem.
- Application Notes and Protocols for the Purification of Pyridinium, 4-(methoxycarbonyl)-1-methyl- - Benchchem.
- Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PubMed Central.
- A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods - Benchchem.
- Zincke salt - Enamine.
- Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
- Zincke reaction - Wikipedia.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH.
- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines | The Journal of Organic Chemistry - ACS Publications.
- Zincke aldehyde - Wikipedia.
- Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions.
- Formation of pyridinium salts with EWG : r/Chempros - Reddit.
- Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
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- 15. column-chromatography.com [column-chromatography.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zincke aldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dodecylpyridinium Chloride (DPC) for Micelle Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Dodecylpyridinium Chloride (DPC). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing DPC micelle formation. As a classic cationic surfactant, DPC's ability to self-assemble into micelles is fundamental to its applications in drug delivery, antimicrobial formulations, and colloid chemistry.[1][2] This guide provides a comprehensive question-and-answer-based resource to address common challenges and frequently asked questions encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) about DPC Micellization
This section covers the fundamental principles governing the self-assembly of DPC into micelles.
Q1: What is the typical Critical Micelle Concentration (CMC) of Dodecylpyridinium Chloride (DPC) in aqueous solutions?
The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant monomers aggregate to form stable micelles.[3][4] For Dodecylpyridinium Chloride (DPC) in pure aqueous media at 25°C, the CMC is consistently reported to be in the range of 1.5 x 10⁻² M to 1.8 x 10⁻² M (or 15 to 18 mM).[5] This value is a critical parameter for any formulation, as it dictates the minimum concentration required to achieve the benefits of micellization, such as the solubilization of hydrophobic compounds.[1]
Q2: How does temperature affect the CMC of DPC?
The influence of temperature on the CMC of ionic surfactants like DPC is complex and typically does not follow a linear trend.[6] Generally, the CMC value will first decrease as the temperature rises from a low point, reach a minimum, and then begin to increase with a further rise in temperature, resulting in a U-shaped curve.[4][7] This behavior is governed by two opposing energetic contributions:
-
Dehydration of the Hydrophobic Tail: Increasing temperature disrupts the structured water molecules ("icebergs") surrounding the hydrophobic dodecyl chain, which favors the transfer of the tail into the micellar core, thus promoting micellization and lowering the CMC.
-
Dehydration of the Hydrophilic Headgroup: At higher temperatures, the hydration shell around the hydrophilic pyridinium headgroup is also disrupted, which disfavors micellization and leads to an increase in the CMC.[8]
For DPC, the minimum CMC is observed around 25°C (298 K).[9] Studies have shown that increasing the temperature from 25°C to 45°C can cause a slight increase in the CMC.[10]
Q3: What is the effect of adding electrolytes (salts) on DPC micelle formation?
The addition of electrolytes, such as sodium chloride (NaCl), has a profound effect on the micellization of ionic surfactants like DPC. Adding salt significantly decreases the CMC and typically increases the size of the micelles .[11] This occurs due to an electrostatic shielding effect.[12] The added counterions (e.g., Cl⁻ from NaCl) reduce the electrostatic repulsion between the positively charged pyridinium headgroups at the micelle surface.[5] This reduction in repulsion makes it energetically more favorable for monomers to aggregate, thus lowering the concentration required for micelle formation.[8]
For example, the addition of 100 mM NaCl can reduce the CMC of DPC from approximately 15.3 mM to 8.1 mM.[5] The effectiveness of a salt in lowering the CMC depends on the nature of the counterion.[9][13]
Q4: Can organic co-solvents influence the CMC of DPC?
Yes, the presence of organic co-solvents like ethanol significantly alters the micellization of DPC. Adding a co-solvent like ethanol generally increases the CMC .[10] This is because the co-solvent improves the overall solvency of the medium for the DPC monomers. By making the bulk solvent more "hydrophobic-friendly," the energetic penalty for keeping the dodecyl tail in the solution is reduced. Consequently, a higher concentration of DPC is required to drive the self-assembly into micelles.[10]
Q5: What are the primary methods for determining the CMC of DPC?
Several reliable methods exist to determine the CMC, each based on detecting an abrupt change in a specific physical property of the solution as micelles form.[4][14] For an ionic surfactant like DPC, the most common and effective methods are:
-
Conductometry: This method measures the electrical conductivity of the solution as a function of DPC concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than individual monomers and bind a portion of the counterions.[3][15] The CMC is identified as the concentration at the intersection of the two linear portions of the plot.[16]
-
Surface Tensiometry: This technique measures the surface tension of the solution at various DPC concentrations. DPC monomers are surface-active and accumulate at the air-water interface, causing a sharp drop in surface tension. Once the surface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further additions of DPC. The CMC is determined from the inflection point in the plot of surface tension versus the logarithm of concentration.
-
Fluorescence Probe Spectroscopy: This is a highly sensitive method that uses a hydrophobic fluorescent probe, such as pyrene. Pyrene has low solubility in water but partitions readily into the hydrophobic core of micelles. This change in the microenvironment of the pyrene molecule causes a detectable shift in its fluorescence emission spectrum. By plotting the fluorescence intensity ratio against DPC concentration, the CMC can be identified by the sharp change that occurs upon micelle formation.
Section 2: Troubleshooting Guide for DPC Experiments
This section addresses specific issues that researchers may encounter during their work with DPC.
Q1: My measured CMC value is significantly different from the literature value. What are the possible causes?
| Potential Cause | Recommended Solution |
| Purity of DPC | Impurities, especially those that are surface-active, can significantly alter the CMC. Ensure you are using high-purity DPC (≥98%).[17][18] If necessary, purify the surfactant by recrystallization. |
| Water Purity | Use high-purity, deionized, or distilled water. Ionic impurities in the water act as electrolytes, which can lower the measured CMC. |
| Inaccurate Temperature Control | The CMC of DPC is temperature-dependent.[10][16] Ensure your experiment is conducted in a thermostatically controlled water bath or cell holder at the desired temperature (e.g., 25.0 ± 0.1 °C). |
| pH of the Solution | While DPC is a strong electrolyte, extreme pH values can affect the solution's ionic strength or introduce competing ions. Ensure the pH of your aqueous medium is controlled and consistent, especially if buffer salts are used. |
| Calibration of Instruments | Ensure that your conductivity meter, tensiometer, or spectrofluorometer is properly calibrated according to the manufacturer's instructions. |
Q2: I'm observing precipitation or cloudiness in my DPC solution, especially at lower temperatures or with added salts. Why is this happening?
This phenomenon is likely related to the Krafft temperature (Tₖ) of the surfactant. The Krafft temperature is the temperature below which the surfactant's solubility is too low to reach the CMC. Below the Tₖ, the surfactant exists as hydrated crystals rather than forming micelles, which can cause the solution to appear cloudy or precipitate. Adding electrolytes increases the micelle size and can also increase the Krafft temperature, making precipitation more likely at a given temperature.
Solution:
-
Gently warm the solution. If the cloudiness disappears, it confirms the issue is related to the Krafft temperature.
-
Ensure all experiments are conducted well above the Krafft temperature of your specific DPC-salt system.
Q3: The inflection point in my surface tension/conductivity plot is not sharp, making the CMC determination ambiguous. How can I improve my results?
A broad or indistinct transition at the CMC can be frustrating. Here are several ways to sharpen the inflection point:
-
Increase Data Point Density: Take more measurements around the expected CMC. This provides a clearer picture of the transition.
-
Ensure Equilibration: When measuring surface tension, allow sufficient time for the surfactant molecules to diffuse to the interface and reach equilibrium before taking a reading. This is especially important for more concentrated solutions.
-
Maintain Purity: As mentioned in Q1, impurities can create a gradual transition instead of a sharp break. Polydispersity in the surfactant's alkyl chain length can also cause this issue.
-
Use Appropriate Data Analysis: Instead of relying solely on visual inspection, fit the data points before and after the CMC to two separate straight lines. The concentration at which these lines intersect is the CMC.[4] For some data, calculating the second derivative can help pinpoint the transition more accurately.[5]
Q4: My drug-loaded DPC micelles are unstable and show burst release upon dilution. What strategies can improve stability?
This is a common challenge in drug delivery, as micelles are dynamic structures that can dissociate when their concentration falls below the CMC, which often happens upon injection into the bloodstream.[19][20]
Strategies for Enhancing Micelle Stability:
-
Polymer-Surfactant Complexes: Incorporate a polymer that can interact with the DPC micelles. For example, a negatively charged polymer can interact with the cationic DPC headgroups, forming more robust polymer-surfactant complexes.[21]
-
Core or Shell Cross-linking: Introduce cross-linkable monomers into the micellar structure. After micelle formation, a chemical reaction is initiated to form covalent bonds within the core or the shell, effectively "locking" the structure in place and preventing its dissociation upon dilution.[19]
-
Hydrophobic Core Modification: Increasing the hydrophobicity of the encapsulated drug or adding a hydrophobic excipient can strengthen the driving force for micellization and lower the CMC, thereby improving the in-vivo stability of the micelles.[20]
Section 3: Diagrams and Workflows
Visual aids to better understand the factors and processes involved in DPC micellization.
Caption: General experimental workflow for CMC determination.
Section 4: Experimental Protocols
Detailed methodologies for the two most common CMC determination techniques for DPC.
Protocol 1: Determination of DPC CMC using Conductometry
Objective: To determine the CMC of DPC by measuring the change in electrical conductivity with concentration.
Materials & Equipment:
-
High-purity Dodecylpyridinium Chloride (DPC)
-
High-purity deionized water (Conductivity < 2 µS/cm)
-
Calibrated conductivity meter with a temperature probe
-
Thermostatic water bath
-
Class A volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Temperature Control: Set the water bath to the desired temperature (e.g., 25.0 °C) and allow it to stabilize.
-
Stock Solution: Prepare a concentrated stock solution of DPC in deionized water, ensuring the concentration is well above the expected CMC (e.g., 50 mM).
-
Initial Measurement: Place a known volume of deionized water (e.g., 50 mL) into a jacketed beaker connected to the water bath. Place a small stir bar in the beaker and allow the water to reach thermal equilibrium. Measure the initial conductivity of the water.
-
Titration: Using a micropipette or burette, perform stepwise additions of the DPC stock solution into the water.
-
Data Collection: After each addition, allow the solution to mix for 1-2 minutes until the reading stabilizes, then record the conductivity and the total concentration of DPC. Continue this process until the DPC concentration is well above the expected CMC.
-
Data Analysis:
-
Correct the measured conductivity values for the dilution effect.
-
Plot the final conductivity (in µS/cm) as a function of DPC concentration (in mM).
-
The plot will show two linear regions with different slopes. [10] * Perform a linear regression on the data points in each region.
-
The CMC is the concentration at which the two lines intersect. [4]
-
Protocol 2: Determination of DPC CMC using Surface Tensiometry (Du Noüy Ring Method)
Objective: To determine the CMC of DPC by measuring the change in surface tension with concentration.
Materials & Equipment:
-
High-purity Dodecylpyridinium Chloride (DPC)
-
High-purity deionized water
-
Surface Tensiometer (e.g., with a platinum Du Noüy ring)
-
Thermostatically controlled sample stage or jacketed vessel
-
Class A volumetric flasks for preparing solutions
Procedure:
-
Instrument Preparation: Clean the platinum ring thoroughly according to the instrument's manual (typically by flaming to red heat) to ensure complete removal of contaminants. Calibrate the instrument with high-purity water.
-
Solution Preparation: Prepare a series of DPC solutions of varying concentrations in deionized water, ranging from well below to well above the expected CMC (e.g., 1 mM to 30 mM).
-
Temperature Control: Set the sample stage to the desired temperature (e.g., 25.0 °C).
-
Measurement:
-
Starting with the most dilute solution, pour it into the sample vessel and allow it to reach thermal equilibrium.
-
Measure the surface tension. Ensure the ring is properly immersed and withdrawn at a slow, constant rate.
-
Record the value once the reading is stable.
-
Clean and dry the vessel and ring thoroughly between each measurement. Proceed from low to high concentration to minimize contamination.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) versus the logarithm of the DPC concentration (log C). * The graph will show a region where surface tension decreases sharply, followed by a plateau where it remains relatively constant. [5] * The CMC is the concentration corresponding to the sharp break or inflection point in the curve. This can be determined by finding the intersection of the two lines fitted to the linear portions of the graph.
-
References
-
Bhat, M. A., Dar, A. A., & Khan, G. M. (2008). Co‐ and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. Journal of Dispersion Science and Technology, 29(4), 545-550. Retrieved from [Link]
-
Szymański, A. (2020). Methods used for determination of critical micelle concentration. ResearchGate. Retrieved from [Link]
-
Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]
-
Ariyapatha, T. R., & Jayawardane, D. L. (2016). Effects of Electrolytes on Interfacial and Micelle Properties of C.I. Reactive Orange 16 - Dodecylpyridinium Chloride Binary System. DSpace Repository. Retrieved from [Link]
- Kim, H. R., & Lim, K. H. (2001). Thermodynamic study on the mixed micellization of cationic surfactants DPC and TTAB. Journal of the Korean Chemical Society, 45(6), 552-558.
-
Bhat, M. A., Dar, A. A., & Khan, G. M. (2008). Co‐ and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. ResearchGate. Retrieved from [Link]
-
Li, F., & Li, T. (2014). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. PMC - NIH. Retrieved from [Link]
- Tsuchiya, K., et al. (2009). Effects of Surfactant and Electrolyte Concentrations on Bubble Formation and Stabilization. Chemical Engineering & Technology, 32(4), 589-595.
-
Slideshare. (n.d.). Method of Determination of CMC. Retrieved from [Link]
-
Batıgöç, C., & Akbaş, H. (2008). Micellization of dodecylpyridinium chloride in water-ethanol solutions. ResearchGate. Retrieved from [Link]
- Kaibara, K., et al. (1976). Micellar Properties of 1-Dodecylpyridinium Chloride as Studied by the Ion-selective Electrodes. Bulletin of the Chemical Society of Japan, 49(10), 2864-2865.
-
Galán, M. J., et al. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. ResearchGate. Retrieved from [Link]
-
Sokolov, N. A., et al. (2008). Aggregation in the aqueous solutions of alkylpyridinium chlorides. ResearchGate. Retrieved from [Link]
- Al-karkhi, S. M. H., & Al-shirifi, A. N. (2023). Micellization thermodynamics as a function of the temperature of a cationic zwitterionic dodecyl phosphocholine and anionic. Scientific Reports, 13(1), 2842.
-
Paul, B. K., & Mitra, R. K. (2017). Thermodynamics of Micelle Formation of Ionic Surfactants. ResearchGate. Retrieved from [Link]
-
Hossain, A. A., et al. (2021). Influences of NaCl and Na2SO4 on the Micellization Behavior of the Mixture of Cetylpyridinium Chloride + Polyvinyl Pyrrolidone at Several Temperatures. MDPI. Retrieved from [Link]
-
De la Ossa, E. M., et al. (1987). Effect of Temperature and Electrolytes on c.m.c. ResearchGate. Retrieved from [Link]
-
Pharmaceutical Guidance. (n.d.). Factors affecting critical micelle concentration and micellar size. Retrieved from [Link]
- Khan, S. A., et al. (2022). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Biosciences Biotechnology Research Asia, 19(3).
-
Noudeh, G. D., et al. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. Retrieved from [Link]
-
Sharma, B., & Singh, S. (2015). Effect of temperature on critical micelle concentration and thermodynamic behavior of dodecyldimethylammonium bromide and dodecyltrimethylammonium chloride in aqueous media. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Dodecylpyridinium chloride. Retrieved from [Link]
-
Hasani-Sadr, M., et al. (2019). Controllable Synthesis of Polymeric Micelles by Microfluidic Platforms for Biomedical Applications: A Systematic Review. PubMed Central. Retrieved from [Link]
-
Philippova, O., et al. (2022). Salt-Induced Transformations of Hybrid Micelles Formed by Anionic Surfactant and Poly(4-vinylpyridine). PMC - PubMed Central. Retrieved from [Link]
-
Wei, Z., et al. (2014). Strategies to improve micelle stability for drug delivery. PMC - NIH. Retrieved from [Link]
- Krishnan, S., et al. (2021). Micelle formation, structures, and metrology of functional metal nanoparticle compositions.
-
Lu, Y., & Park, K. (2013). Strategies to improve micelle stability for drug delivery. ResearchGate. Retrieved from [Link]
-
Krishnan, S., et al. (2021). Micelle formation, structures, and metrology of functional metal nanoparticle compositions. Semantic Scholar. Retrieved from [Link]
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Handling and storage recommendations for 1-Dodecylpyridin-1-ium chloride hydrate
Welcome to the technical support guide for 1-Dodecylpyridin-1-ium chloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. Here, we address common questions and troubleshooting scenarios encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cationic surfactant. It is commonly used as a detergent, emulsifier, and in some instances, for its antimicrobial properties.[1][2][3] Key properties are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 139549-68-1 (for the hydrate) | [1][4][5] |
| Appearance | White to yellow powder or crystals | [2] |
| Solubility | Soluble in water (600 g/L at 20°C), alcohol, and acetone | [1] |
| Melting Point | 66-70°C | [1][2][4] |
| Hygroscopic | Yes | [6] |
Q2: What are the essential safety precautions when handling this compound?
Due to its hazardous nature, strict safety protocols are imperative. This compound is toxic if swallowed, harmful in contact with skin, and causes serious eye and skin irritation.[6][7][8][9] It may also cause respiratory irritation.[6] The following Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Nitrile or butyl rubber gloves should be used. Always inspect gloves before use and wash hands thoroughly after handling.[7]
-
Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[10]
-
Lab Coat: A lab coat or impervious clothing is required to protect from skin contact.[6]
-
Respiratory Protection: If dust formation is likely, use a P95 (US) or P1 (EU EN 143) particle respirator.[6]
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][10]
Q3: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated place.[6][10] The container must be kept tightly closed to prevent moisture absorption due to its hygroscopic nature.[6] For long-term stability, storage under an inert atmosphere is recommended.[2][4]
Q4: How should I prepare solutions of this compound?
Given its high solubility in water, aqueous solutions are straightforward to prepare. However, due to its potential to form dust, it is advisable to weigh the compound in a fume hood. When preparing solutions, slowly add the solid to the solvent while stirring to prevent clumping. For applications sensitive to moisture, using anhydrous solvents and techniques is recommended.
Experimental Workflow for Handling and Use
Caption: General workflow for safe handling and preparation of this compound solutions.
Troubleshooting Guide
Scenario 1: The solid material appears clumpy or has changed in appearance.
-
Potential Cause: This is likely due to the absorption of moisture from the atmosphere, as the compound is hygroscopic.[6]
-
Solution: While the presence of some moisture may not affect all experimental outcomes, it is best to use a fresh, unopened container for sensitive applications. To prevent this in the future, ensure the container is always tightly sealed immediately after use and stored in a desiccator if necessary.
Scenario 2: Inconsistent results are observed in biological assays.
-
Potential Cause 1: Inaccurate Concentration. If the material has absorbed a significant amount of water, the actual concentration of the active compound in your prepared solution will be lower than calculated.
-
Solution 1: For precise applications, it is advisable to determine the water content of the solid using techniques like Karl Fischer titration and adjust the mass used for solution preparation accordingly.
-
Potential Cause 2: Degradation. Although generally stable under recommended storage conditions, prolonged exposure to light or incompatible substances could lead to degradation.
-
Solution 2: Store the compound in a dark place and avoid contact with strong oxidizing agents.[7] If degradation is suspected, using a fresh batch is the most reliable approach.
Scenario 3: Difficulty in dissolving the compound.
-
Potential Cause: While highly soluble in water, large amounts of solid added too quickly to the solvent can lead to the formation of aggregates that dissolve slowly.
-
Solution: Add the solid to the solvent in portions while continuously stirring. Gentle warming can also aid in dissolution, but be mindful of the compound's melting point (66-70°C).
References
-
1-Dodecylpyridinium Chloride - Szabo-Scandic. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-dodecylpyridinium chloride - ChemBK. (2024-04-10). Retrieved January 7, 2026, from [Link]
-
Safety Data Sheet: 1-dodecylpyridinium chloride - Chemos GmbH&Co.KG. (n.d.). Retrieved January 7, 2026, from [Link]
-
1-DODECYLPYRIDINIUM CHLORIDE HYDRATE | CAS#:207234-02-4 | Chemsrc. (2025-08-26). Retrieved January 7, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]
-
(PDF) 1-Dodecylpyridinium Chloride Monohydrate - ResearchGate. (2025-08-09). Retrieved January 7, 2026, from [Link]
-
Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
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- 10. fishersci.com [fishersci.com]
How to avoid degradation of 1-Dodecylpyridin-1-ium chloride hydrate
Welcome to the technical support center for 1-Dodecylpyridin-1-ium chloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedures, but also the scientific reasoning behind them to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored at room temperature in a tightly sealed container under an inert atmosphere.[1][2] This compound is a combustible solid, so it is important to keep it away from heat sources.[3] Proper storage prevents exposure to atmospheric moisture and contaminants that can initiate degradation.
Q2: What factors can cause the degradation of this compound?
A2: The degradation of this compound, a quaternary ammonium compound (QAC), is primarily influenced by:
-
High pH (strong bases): Aromatic QACs are generally unstable in the presence of hydroxide ions (OH⁻), which can lead to degradation through mechanisms like nucleophilic substitution.[4]
-
High Temperatures: Elevated temperatures accelerate the rate of chemical degradation.[4][5]
-
Presence of Strong Nucleophiles: Besides hydroxide, other strong nucleophiles can also attack the pyridinium ring or the alkyl chain.[6]
-
Presence of Strong Oxidizing Agents: While generally stable towards mild oxidants, strong oxidizing conditions, such as the presence of sulfate or hydroxyl radicals, can degrade the molecule.[7]
-
Water Content in Solutions: Interestingly, in alkaline solutions, a decrease in water content can accelerate degradation.[8] Water molecules solvate hydroxide ions, reducing their nucleophilicity and thus slowing the degradation process.[8][9]
Q3: How can I tell if my this compound has degraded?
A3: Signs of degradation can include:
-
Change in physical appearance: A noticeable change in color from its typical white to pale cream/yellow powder or crystals.[2][10]
-
Inconsistent experimental results: A loss of expected activity or efficacy in your assays can be a key indicator.
-
Changes in solubility: Difficulty in dissolving the compound compared to previous batches.
-
Unusual analytical profiles: The appearance of unexpected peaks in techniques like HPLC or NMR spectroscopy.
Q4: Is it safe to heat solutions of this compound?
A4: Caution should be exercised when heating solutions of this compound, especially if the solution is alkaline. As a general rule, avoid prolonged heating at high temperatures to minimize the risk of thermal degradation.[4] If heating is necessary for your protocol, it should be done for the shortest possible time at the lowest effective temperature.
Troubleshooting Guide
If you suspect degradation of your this compound, this guide will help you diagnose and address the issue.
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for identifying degradation of this compound.
Quantitative Data Summary
| Property | Value | Source(s) |
| Melting Point | 66-70 °C | [1][2][3] |
| Appearance | White to pale cream/yellow powder or crystals | [2][10] |
| Storage Temperature | Room temperature | [1][2] |
| Recommended Storage Atmosphere | Inert gas | [1][2] |
Experimental Protocols & Best Practices
Adhering to the following protocols will help maintain the integrity of your this compound.
Protocol 1: Storage of Solid Compound
-
Upon Receipt: Inspect the container for any damage to the seal.
-
Inert Atmosphere: If the compound will be used over an extended period, consider transferring it to a glove box or using a system to backfill the container with an inert gas (e.g., argon or nitrogen) after each use.
-
Sealing: Ensure the container cap is tightly sealed to prevent moisture ingress.
-
Location: Store in a cool, dry place away from direct sunlight and sources of ignition.[11]
Protocol 2: Preparation of Aqueous Solutions
-
Solvent Quality: Use high-purity, deionized water or a buffer of appropriate quality for your application.
-
Weighing: Weigh the required amount of the compound in a clean, dry container. Avoid dust formation.[12]
-
Dissolution: Add the solid to the solvent and mix gently until fully dissolved. Sonication can be used to aid dissolution if necessary, but avoid excessive heating.
-
pH Considerations: If preparing a buffered solution, be mindful of the final pH. If possible, avoid highly alkaline conditions to maximize the solution's stability.
-
Fresh is Best: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, store in a tightly sealed container at 2-8°C for a short period. Visually inspect for any changes before use.
Visualizing Degradation Pathways
The primary degradation pathway for pyridinium compounds in alkaline conditions involves nucleophilic attack by hydroxide ions.
Caption: Simplified pathway of base-catalyzed degradation of 1-Dodecylpyridin-1-ium.
References
- Current time information in NA. (n.d.). Google.
- Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. (2014, November 27). Bohrium.
- Safety Data Sheet: 1-dodecylpyridinium chloride. (n.d.). Chemos GmbH & Co.KG.
- 1-DODECYL PYRIDINIUM CHLORIDE CAS No 207234-02-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications. (n.d.). ACS Publications.
- This compound , 97% , 139549-68-1. (n.d.). CookeChem.
- Quaternary ammonium cation. (n.d.). Wikipedia.
- Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. (2025, June 28). ACS Applied Energy Materials.
- 1-Dodecylpyridinium chloride | CAS#:104-74-5. (2025, August 22). Chemsrc.
- (PDF) 1-Dodecylpyridinium Chloride Monohydrate. (2025, August 9). ResearchGate.
- Stability of quaternary ammonium compounds (QACs) at various... (n.d.). ResearchGate.
- 1-Dodecylpyridinium chloride 98 207234-02-4. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). MySkinRecipes.
- This compound, 95% Purity, C17H32ClNO, 500 grams. (n.d.).
- 139549-68-1|this compound. (n.d.). BLD Pharm.
- n-Dodecylpyridinium chloride hydrate, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
- This compound. (n.d.). CymitQuimica.
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Overcoming solubility issues with dodecylpyridinium chloride in experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Dodecylpyridinium Chloride (DPC). As a widely used cationic surfactant in applications ranging from drug delivery systems to antimicrobial formulations, its unique physicochemical properties can present challenges, most notably concerning its solubility. This guide is designed to provide you with expert, field-proven insights to anticipate, troubleshoot, and overcome these experimental hurdles. We will move beyond simple protocols to explain the underlying science, ensuring your experiments are not only successful but also reproducible and robust.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding DPC handling and solubility.
Q1: Why is my Dodecylpyridinium Chloride solution cloudy at room temperature?
Cloudiness or precipitation in your DPC solution, especially upon cooling, is often related to its Krafft Temperature (Tk) . The Krafft point is the minimum temperature at which surfactants can form micelles. Below this temperature, the solubility of the surfactant is significantly lower than its critical micelle concentration (CMC), leading to the crystallization or precipitation of surfactant molecules out of the solution.[1][2][3] To resolve this, gently warming the solution above the Krafft point will typically redissolve the DPC and result in a clear solution.
Q2: What is the solubility of DPC in water?
DPC is generally considered soluble in water. Published data indicates a high water solubility, with values reported around 99.8 g/L to 600 g/L at 20-25°C.[4][5][6][7][8] However, this is highly dependent on temperature. Below its Krafft point, the practical solubility is much lower. It is also soluble in solvents like alcohol and acetone.[5]
Q3: How does temperature impact the stability of my DPC solution?
Temperature is a critical factor. As explained by the Krafft point phenomenon, temperatures below the Tk will cause DPC to precipitate. Conversely, increasing the temperature increases the solubility of ionic surfactants like DPC.[2][3] For consistent results, it is crucial to prepare and use DPC solutions at a controlled temperature, preferably above its Krafft point.
Q4: What is the Critical Micelle Concentration (CMC) of DPC and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which DPC monomers in a solution begin to self-assemble into larger aggregates called micelles. For DPC in aqueous solutions at 25°C, the CMC is typically reported in the range of 14.5 to 18 mM.[9] This value is fundamental because the properties of the solution change dramatically above the CMC. Whether you need DPC to act as individual monomers (e.g., for antimicrobial action) or as micelles (e.g., for solubilizing a hydrophobic drug) will dictate your target concentration relative to the CMC.
Q5: Can I use any buffer with my DPC solution?
No, careful buffer selection is crucial. DPC is a cationic (positively charged) surfactant. It can interact with and precipitate in the presence of anionic (negatively charged) species. This includes some common buffer salts like phosphates or certain detergents like Sodium Dodecyl Sulfate (SDS). It is advisable to perform a compatibility check by mixing a small amount of your DPC stock with the intended buffer and observing for any precipitation. Buffers with non-ionic or zwitterionic components are often a safer choice.
In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale to address more complex solubility and compatibility challenges.
Guide 1: Preparing a Stable DPC Stock Solution and Avoiding Precipitation
Problem: My DPC powder won't fully dissolve, or my prepared stock solution precipitates upon standing overnight at room temperature.
Root Cause Analysis: This issue is almost always linked to the Krafft temperature. Below the Tk, the surfactant's solubility is limited to its monomeric form, which is in equilibrium with its solid, crystalline state.[2] To create a stable solution, you must exceed both the Krafft temperature and provide enough energy to break the crystal lattice.
Step-by-Step Protocol for Preparing a Stable 100 mM DPC Stock Solution:
-
Pre-warming the Solvent: Gently warm your high-purity water (or desired buffer) to approximately 40-50°C. This ensures the temperature remains above the Tk during dissolution.
-
Weighing DPC: DPC can be hygroscopic. Weigh the required amount of DPC powder quickly and accurately in a clean, dry vessel.
-
Gradual Addition and Agitation: While stirring the warm solvent vigorously with a magnetic stirrer, slowly add the DPC powder. Adding it too quickly can lead to clumping, which slows dissolution.
-
Gentle Heating: Continue to stir and gently heat the solution (e.g., in a 40-50°C water bath) until all the DPC has completely dissolved and the solution is clear. Do not boil the solution.
-
Cooling and Storage: Allow the solution to cool to room temperature slowly while still stirring. Once cooled, filter the solution through a 0.22 µm filter to remove any potential particulates. Store the solution at a controlled room temperature, avoiding cold drafts or refrigeration unless specifically required by the experimental protocol (and if precipitation is acceptable and reversible).
-
Re-dissolving: If precipitation occurs upon storage, gently warm the solution as described in step 4 to redissolve the DPC before use.
Data Snapshot: Physicochemical Properties of Dodecylpyridinium Chloride
| Property | Typical Value | Conditions | Source(s) |
| Water Solubility | ~100 - 600 g/L | 20-25 °C | [4][5][7] |
| Melting Point | 66-70 °C | - | [5][10] |
| CMC (in Water) | 14.5 - 18.0 mM | 25 °C | [9] |
| CMC (in 100 mM NaCl) | ~8.1 mM | 25 °C | [9] |
| pH | ~4 | 10 g/L solution at 20°C | [6][7] |
Guide 2: Managing Micellization for Consistent Experimental Outcomes
Problem: I am seeing high variability in my bioassay (e.g., antimicrobial MIC testing or a drug formulation assay) when using DPC.
Root Cause Analysis: The biological or chemical activity of DPC can differ depending on whether it is in its monomeric or micellar form. The CMC is not a fixed value; it is highly sensitive to the experimental environment, including temperature, pH, and especially ionic strength (salt concentration).[9][11][12][13] The addition of salts like NaCl shields the electrostatic repulsion between the cationic head groups, making it easier for micelles to form and thus lowering the CMC.[9][11] Inconsistent buffer composition or salt concentration between experiments will shift the CMC and alter the ratio of monomers to micelles, leading to variable results.
Workflow for Ensuring Consistent DPC Activity:
Caption: Decision tree for troubleshooting DPC incompatibility.
Strategies for Mitigation:
-
pH Adjustment: If your API is a weak acid, lowering the pH of the formulation may protonate the acidic group, rendering it neutral and preventing the ionic interaction with DPC. However, you must verify that the pH change does not negatively impact the stability or activity of the API or DPC.
-
Excipient Selection: Proactively choose non-ionic or cationic excipients when formulating with DPC. Check chemical compatibility charts for guidance on common biological buffers and reagents. [14][15]* Use of Steric Stabilizers: Incorporating a non-ionic polymer such as polyethylene glycol (PEG) or a poloxamer can sometimes prevent precipitation. These polymers can adsorb to the surface of the DPC micelles or the API, creating a physical "steric" barrier that prevents the oppositely charged species from getting close enough to interact and precipitate.
By understanding the fundamental principles of DPC's physicochemical behavior, you can move from reactive troubleshooting to proactive experimental design, saving time, resources, and ensuring the integrity of your research.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-dodecylpyridinium chloride. Retrieved from [Link]
-
Bhat, M. A., et al. (2008). Co‐ and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. Journal of Dispersion Science and Technology, 29(4), 549-554. Retrieved from [Link]
-
ChemBK. (2024). 1-dodecylpyridinium chloride. Retrieved from [Link]
-
Galán, A., et al. (2002). Thermal parameters associated to micellization of dodecylpyridinium bromide and chloride in aqueous solution. Journal of Thermal Analysis and Calorimetry, 68, 877–885. Retrieved from [Link]
-
Tennouga, L., et al. (2015). Micellization of dodecylpyridinium chloride in water-ethanol solutions. Journal of Solution Chemistry, 44, 1237–1250. Retrieved from [Link]
-
ResearchGate. (n.d.). Co‐ and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride | Request PDF. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Dodecylpyridinium chloride. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). 1-Dodecylpyridinium Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid. Retrieved from [Link]
-
PubChem. (n.d.). Dodecylpyridinium chloride. Retrieved from [Link]
-
Chakraborty, T., et al. (2019). Effect of some potassium salts on the Krafft temperature and related thermodynamic behavior of Cetylpyridinium Bromide (CPB) in. Journal of Molecular Liquids, 284, 335-345. Retrieved from [Link]
-
Aribi, R., et al. (2022). Micellar properties and partial phase diagram of cetyltrimethylammonium bromide and cetylpyridinium chloride in vicinity of Kraf. Chemical Review and Letters, 5(2), 123-132. Retrieved from [Link]
-
Digital Commons @ EMU. (n.d.). Effect of counter ion concentration added with mixture of water and ethylene glycol on Krafft temperature of sodium dodecyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
- Google Patents. (2014). CN103539727A - Method used for preparing hexadecylpyridinium chloride.
-
Controlled Fluidics. (n.d.). Life Science Chemical Compatibility Chart. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Krafft temperature – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1-Dodecylpyridinium Chloride Monohydrate. Retrieved from [Link]
-
Abbott, S. (n.d.). Cloud and Krafft points | Practical Surfactants Science. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
Sources
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- 5. chembk.com [chembk.com]
- 6. 104-74-5 CAS MSDS (Dodecylpyridinium chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-Dodecylpyridinium chloride for synthesis 104-74-5 [sigmaaldrich.com]
- 8. Dodecylpyridinium chloride | 104-74-5 [chemicalbook.com]
- 9. Buy DODECYLPYRIDINIUM CHLORIDE | 104-74-5 [smolecule.com]
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Technical Support Center: Purity Analysis of 1-Dodecylpyridin-1-ium Chloride Hydrate
Welcome to the technical support center for the purity analysis of 1-Dodecylpyridin-1-ium chloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the quality control of this important cationic surfactant.
Introduction to this compound Purity Analysis
1-Dodecylpyridin-1-ium chloride (DPC), a quaternary ammonium compound, is widely utilized as a cationic surfactant in various applications, including as a chemical intermediate and in the formulation of consumer products and pharmaceuticals.[1][2] Its performance is directly linked to its purity. The presence of a hydrate form necessitates accurate determination of water content alongside organic impurities.
A multi-faceted analytical approach is essential for a comprehensive purity assessment. This typically involves a combination of chromatographic and spectroscopic techniques, as well as methods for water content determination. The success of these analyses hinges on robust method development and a thorough understanding of potential analytical challenges.[1]
This guide provides a structured approach to the purity analysis of this compound, with a focus on practical, field-proven insights and troubleshooting strategies.
Visualizing the Purity Analysis Workflow
A systematic approach is crucial for the comprehensive purity analysis of this compound. The following workflow outlines the key stages of analysis.
Caption: Workflow for the purity analysis of this compound.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying organic impurities in 1-Dodecylpyridin-1-ium chloride samples. Due to the cationic nature of the analyte, specific challenges such as peak tailing can arise.
Recommended HPLC Method
A reverse-phase HPLC method is generally suitable. The use of a specialized column, such as one with mixed-mode chromatography technology, can significantly improve peak shape and resolution for cationic surfactants.[3][4]
| Parameter | Recommendation |
| Column | Acclaim™ Surfactant Plus, or similar mixed-mode column |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1 M Ammonium acetate, pH 5 |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
| Column Temperature | 30 °C |
Common HPLC Problems and Solutions
Q1: I am observing significant peak tailing for the main 1-Dodecylpyridin-1-ium chloride peak. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue when analyzing basic compounds like quaternary ammonium salts on silica-based columns.[5][6]
-
Cause 1: Secondary Interactions with Residual Silanols: The silica backbone of many HPLC columns has residual silanol groups (Si-OH) that can be deprotonated and interact with the positively charged 1-dodecylpyridinium cation, leading to peak tailing.[7]
-
Solution:
-
Use a specialized column: Columns like the Acclaim Surfactant Plus are designed with surface chemistry that deactivates silanol activity, resulting in improved peak shapes for cationic surfactants.[3][8]
-
Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the cationic analyte.[9]
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Cause 3: Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q2: My retention times are shifting between injections. What should I check?
A2: Retention time instability can be caused by several factors.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection, especially when running a gradient.
-
Solution: Increase the column equilibration time between runs.
-
-
Cause 2: Fluctuations in Mobile Phase Composition: Issues with the HPLC pump's proportioning valves can lead to inconsistent mobile phase composition.
-
Solution: Prime all solvent lines to remove air bubbles. If the problem persists, the pump may require maintenance.
-
-
Cause 3: Temperature Variations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
General Purity
Q3: What are the expected impurities in this compound?
A3: The impurity profile is largely dependent on the synthetic route. A common method for synthesizing 1-dodecylpyridinium chloride is the reaction of pyridine with a dodecyl halide (e.g., 1-bromododecane).[10] Potential impurities include:
-
Unreacted starting materials: Residual pyridine or dodecyl halide.
-
By-products from side reactions.
-
Degradation products: Depending on storage conditions, the compound may degrade over time.
NMR Spectroscopy
Q4: How can I use ¹H NMR to assess the purity of my sample?
A4: ¹H NMR is a powerful tool for structural confirmation and purity assessment. The spectrum of 1-dodecylpyridinium chloride has distinct signals that can be used for identification and to spot impurities.[11][12]
| Protons | Approximate Chemical Shift (ppm) |
| Pyridinium (ortho-H) | ~9.5 |
| Pyridinium (para-H) | ~8.5 |
| Pyridinium (meta-H) | ~8.2 |
| N-CH₂ (alkyl) | ~5.0 |
| Alkyl chain (CH₂) | ~1.2-2.0 |
| Terminal CH₃ | ~0.9 |
-
Purity Assessment:
-
Integration: The relative integration of the signals should correspond to the number of protons in the molecule. The presence of unexpected signals or incorrect integration ratios can indicate impurities.
-
Impurities: Unreacted pyridine would show characteristic signals in the aromatic region. Residual solvents from purification will also be visible. Resources are available that list the chemical shifts of common laboratory solvents and impurities.[13]
-
Q5: Are there any specific challenges when analyzing quaternary ammonium compounds by NMR?
A5: Yes, the lack of an N-H bond in quaternary ammonium groups means that direct observation of the nitrogen environment is not possible in ¹H NMR.[14] While long-range ¹⁴N-¹H coupling can sometimes be observed, the signals are often weak and not conclusive.[14] Therefore, careful analysis of the entire spectrum for unexpected signals is crucial for impurity detection.
Water Content Determination
Q6: What is the best method to determine the water content in this compound?
A6: Karl Fischer (KF) titration is the gold standard for water determination as it is specific to water and highly accurate.[5]
-
Volumetric KF Titration: Suitable for samples with higher water content.
-
Coulometric KF Titration: Ideal for trace amounts of water.
Q7: My sample is hygroscopic. How can I prevent moisture uptake during Karl Fischer analysis?
A7: The hygroscopic nature of many ionic liquids and their salts requires careful sample handling.[15][16]
-
Work in a dry environment: Use a glove box or a dry bag if possible.
-
Minimize exposure time: Prepare and weigh the sample quickly.
-
Use a KF oven: For solid samples, a KF oven can be used to heat the sample and transfer the evaporated water to the titration cell with a dry carrier gas, minimizing exposure to ambient moisture.
Q8: Can I use Thermogravimetric Analysis (TGA) to determine the water content?
A8: TGA can be a useful complementary technique. It measures the change in mass of a sample as a function of temperature. For a hydrated salt, a mass loss corresponding to the water of hydration is expected upon heating. However, TGA is not specific to water, as any volatile component will contribute to the mass loss. Therefore, it is best used in conjunction with a specific method like Karl Fischer titration. A TGA curve can also provide information on the thermal stability of the compound.
Method Validation
Q9: What are the typical acceptance criteria for analytical method validation for API purity?
A9: Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for validation.[17] Typical acceptance criteria for a purity method include:
| Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 98.0% to 102.0% of the theoretical value. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2%.[17] |
| Intermediate Precision | RSD ≤ 2% across different analysts, instruments, or days.[18] |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[17] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
These criteria can vary depending on the specific application and regulatory requirements.[10][19]
Logical Troubleshooting for Out-of-Specification (OOS) Results
Encountering an OOS result requires a systematic investigation to determine the root cause. The following decision tree can guide the troubleshooting process.
Caption: Decision tree for troubleshooting out-of-specification results.
References
- Foley, D., & Faulkner, W. (n.d.). Analysis of Cationic Surfactants on the Acclaim Surfactant Plus HPLC Column. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (n.d.).
- (2005, November 25). A Versatile Column for Surfactant Analysis by HPLC.
- (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- AMSbiopharma. (2025, July 22).
- (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Thermo Fisher Scientific. (n.d.).
-
PubChem. (n.d.). Dodecylpyridinium chloride. Retrieved from [Link]
- Hiyka. (n.d.).
- (n.d.). Analytical Method Validation – Overview. Journal of Engineering Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Alfa Chemistry. (n.d.). Surfactant Analysis by HPLC: A Comprehensive Guide.
- Semeraro, A., et al. (2014). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 345-351.
- Rilo, E., et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. International Journal of Molecular Sciences, 25(8), 4261.
- IoLiTec. (n.d.).
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- Chrom Tech, Inc. (2025, October 28).
- Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- Shackman, H. M. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 345–351.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (n.d.). Chemical structure of 1-dodecylpyridinium chloride.
- Sigma-Aldrich. (n.d.). 1-Dodecylpyridinium chloride 98%.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis of 1-dodecylpyridinium chloride ionic liquid.
- The Royal Society of Chemistry. (2022). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- TCI Chemicals. (n.d.). 1-Dodecylpyridinium Chloride.
- ChemBK. (n.d.). 1-dodecylpyridinium chloride.
- Chemos GmbH&Co.KG. (n.d.).
- ResearchGate. (n.d.).
- Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Sigma-Aldrich. (n.d.). 1-Dodecylpyridinium chloride 98%.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Santa Cruz Biotechnology. (n.d.). 1-Dodecylpyridinium Chloride.
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Mitigating skin and eye irritation from dodecylpyridinium chloride exposure
Technical Support Center: Dodecylpyridinium Chloride Exposure
Abstract: This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals working with dodecylpyridinium chloride (DPC). It details immediate troubleshooting steps and frequently asked questions (FAQs) to mitigate skin and eye irritation following exposure. The protocols herein are grounded in established safety data and occupational health standards to ensure user safety and experimental integrity.
Section 1: Frequently Asked Questions (FAQs) - Immediate Concerns
This section addresses the most pressing questions that arise during the handling of dodecylpyridinium chloride.
Q1: What are the immediate symptoms of skin or eye exposure to DPC?
-
Skin: Upon contact, DPC can cause significant irritation.[1][2][3][4] Symptoms include redness, inflammation, and a burning sensation.[2] Prolonged contact may lead to more severe skin reactions.[2]
-
Eyes: Eye contact is particularly hazardous and can result in serious irritation or damage.[1][2][3][4] Immediate symptoms include severe pain, redness, watering, and blurred vision.[5] Concentrated solutions have the potential to cause severe burns and permanent clouding of the cornea.[2]
Q2: I've just splashed DPC on my skin/in my eyes. What is the absolute first thing I should do?
-
IMMEDIATE ACTION: The most critical first step is copious irrigation with water.[1][5][6] Do not delay to find a specific neutralizing agent.
-
Skin: Immediately flush the affected skin with running water for at least 15 minutes.[7][8] Remove any contaminated clothing while continuing to flush.[1][2]
-
Eyes: Go to the nearest emergency eyewash station and flush the eyes continuously with water for a minimum of 15-20 minutes.[1][5][6][7] It is crucial to hold the eyelids open to ensure the entire surface of the eye and inner eyelids are rinsed.[1][2] If you are wearing contact lenses, remove them if it is possible to do so without causing further injury, and continue rinsing.[1][7]
-
Q3: Is it necessary to seek medical attention after a minor splash?
-
Yes. Due to the hazardous nature of DPC, all exposures should be medically evaluated.[1] After performing the initial first aid (copious irrigation), seek immediate medical attention.[1][4] For eye exposures, this is a critical and non-negotiable step to prevent long-term damage.[5][9]
Q4: What Personal Protective Equipment (PPE) is mandatory when handling DPC?
-
A comprehensive PPE strategy is essential for preventing exposure.[10][11][12] This includes, at a minimum:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2][11]
-
Eye Protection: Chemical splash goggles or a full-face shield.[6][11][13]
-
Body Protection: A lab coat or chemical-resistant apron.[2] For larger quantities or when generating dust, coveralls are recommended.[14]
-
Section 2: Troubleshooting Guides for DPC Exposure
This section provides detailed, step-by-step protocols for managing specific exposure incidents.
Guide 2.1: Managing Dermal (Skin) Exposure
This guide outlines the protocol for immediate response to skin contact with DPC, whether in solid or solution form.
Causality of Skin Irritation: Dodecylpyridinium chloride is a cationic surfactant.[2][15] Its amphiphilic nature allows it to disrupt the lipid bilayer of cell membranes, leading to cell damage and an inflammatory response, which manifests as irritation.[2]
Experimental Protocol: Skin Decontamination
-
Immediate Irrigation: Do not hesitate. Immediately begin flushing the affected skin area with copious amounts of lukewarm, gently flowing water for at least 15 minutes.[7][8]
-
Removal of Contaminated Items: While flushing, carefully remove any clothing, shoes, or jewelry that may have come into contact with the chemical.[1][2]
-
Washing: After the initial 15-minute flush, gently wash the area with a mild soap and water.[2][7][16] Avoid scrubbing, as this can further damage the skin.
-
Seek Medical Evaluation: After decontamination, promptly seek medical attention.[1] Inform the medical personnel of the chemical you were exposed to (dodecylpyridinium chloride).[16]
-
Clothing Decontamination: Contaminated clothing must be washed separately before reuse.[1][3]
Guide 2.2: Managing Ocular (Eye) Exposure
This guide details the critical, time-sensitive steps to take following eye contact with DPC.
Causality of Eye Irritation: The cornea and conjunctiva are highly sensitive tissues. DPC's surfactant properties can rapidly cause severe damage to the epithelial cells of the eye, leading to inflammation, pain, and potentially, vision loss.[2][17]
Experimental Protocol: Eye Decontamination
-
Immediate and Thorough Irrigation: This is the most critical step.[17][18] Immediately proceed to an emergency eyewash station and flush the affected eye(s) for at least 15-20 minutes with a continuous stream of water.[1][5][6]
-
Ensure Complete Flushing: Hold the eyelids open and away from the eyeball to ensure water reaches all surfaces.[1][2] Roll the eyeballs in all directions to facilitate thorough rinsing.
-
Contact Lens Removal: If wearing contact lenses, attempt to remove them after the initial few minutes of flushing, but do not interrupt the irrigation process for more than a few seconds.[1][7]
-
Immediate Medical Transport: Arrange for immediate transport to an emergency medical facility, preferably one with an ophthalmologist on staff.[5][9] If possible, continue flushing the eye with a portable eyewash solution during transport.
-
Do Not Use Other Chemicals: Do not attempt to neutralize the DPC with any other chemicals or eye drops unless specifically instructed to do so by a medical professional.[18]
Visualizing the First Aid Workflow
The following diagram outlines the immediate decision-making process upon accidental exposure to Dodecylpyridinium Chloride.
Caption: Immediate First Aid Workflow for DPC Exposure.
Section 3: Prevention and Control
Proactive measures are paramount to ensuring safety when working with DPC.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is the most effective way to prevent exposure.[10][19]
-
Ventilation: Always handle DPC in a well-ventilated area.[1][13] For procedures that may generate dust or aerosols, a chemical fume hood is required.[16]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][10][19]
Table 1: Recommended PPE for Handling Dodecylpyridinium Chloride
| Task | Required Hand Protection | Required Eye/Face Protection | Required Body Protection | Required Respiratory Protection |
| Handling solid DPC (weighing, transfers) | Nitrile or Butyl rubber gloves[2] | Safety goggles with side shields[13] | Lab coat[2] | N95 respirator if dust is generated[13] |
| Preparing/handling DPC solutions | Double-gloving with nitrile or neoprene gloves[20][21] | Chemical splash goggles and face shield[11][14] | Chemical-resistant apron over lab coat[2] | Not typically required if handled in a fume hood |
| Large-scale operations or spill clean-up | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber)[2] | Full-face shield over chemical splash goggles[14] | Chemical-resistant suit or coveralls[14] | Air-purifying respirator with appropriate cartridges[11][22] |
Safe Handling and Storage Procedures
-
Handling: Avoid creating dust when working with solid DPC.[2][16] When preparing solutions, add the solid DPC to the solvent slowly to prevent splashing.
-
Storage: Store DPC in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][23] Keep containers tightly closed.[3][16]
-
Spill Response: In the event of a spill, evacuate the area and prevent entry.[3][4] For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.[2][4] For liquid spills, absorb with an inert material and place in a suitable container.[1] Always wear appropriate PPE during cleanup.[2]
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Safety Data Sheet: 1-dodecylpyridinium chloride. Chemos GmbH & Co.KG. [Link]
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Quaternary Ammonium Compounds in Cleaning Products. Mount Sinai. [Link]
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Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]
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Management Strategies of Ocular Chemical Burns: Current Perspectives. National Center for Biotechnology Information. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. The Pharmaceutical Journal. [Link]
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How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. [Link]
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How DOT and OSHA Regulate Corrosive Materials. Lion Technology Inc. [Link]
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Storage of corrosive chemicals: 5 warehousing essentials. Weber Logistics. [Link]
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Safe Handling of Cytotoxics: Guideline Recommendations. MDPI. [Link]
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Trauma (chemical). College of Optometrists. [Link]
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Safe handling of cytotoxics: guideline recommendations. ResearchGate. [Link]
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Ophthalmologic Approach to Chemical Burns Treatment & Management. Medscape. [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
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Ocular chemical injuries and their management. Journal of Clinical Ophthalmology and Research. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC). [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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Dodecylpyridinium chloride. PubChem, National Center for Biotechnology Information. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
-
Sterile Quaternary Disinfectants & Cleanroom Quaternary RTU. Cleanroom Connection. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A. Centers for Disease Control and Prevention (CDC). [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: D. Centers for Disease Control and Prevention (CDC). [Link]
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Technical Support Center: Optimizing Microwave-Assisted Pyridinium Salt Synthesis
Welcome to the technical support center for microwave-assisted pyridinium salt synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and frequently asked questions to help you optimize your reactions, improve yields, and ensure safe and reproducible results.
Introduction to Microwave-Assisted Pyridinium Salt Synthesis
The synthesis of pyridinium salts is a cornerstone reaction in organic and medicinal chemistry, owing to their wide applications as bioactive molecules and versatile synthetic intermediates.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and alignment with the principles of green chemistry by minimizing energy consumption and solvent usage.[1][3][4]
The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture.[5][6] This "dielectric heating" occurs through two primary mechanisms: dipolar polarization and ionic conduction.[7][8] Polar molecules, like the reactants and solvents in pyridinium salt synthesis, attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[5][6] Ionic species present in the reaction mixture also contribute to heating by migrating in the electric field, leading to collisions and energy dissipation as heat.[7] This direct and uniform heating of the reaction volume, as opposed to the convective heating of conventional methods, is responsible for the remarkable rate enhancements observed in microwave chemistry.[3][9]
This guide will delve into the practical aspects of optimizing these reactions, addressing common challenges and providing scientifically grounded solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your microwave-assisted pyridinium salt synthesis experiments in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in microwave-assisted pyridinium salt synthesis can stem from several factors, often related to reaction parameters and reagent stability. Here’s a systematic approach to troubleshooting:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. According to the Arrhenius equation, a 10°C increase in temperature can roughly double the reaction rate.[10] However, excessively high temperatures can lead to the decomposition of reactants or the desired product.[11][12]
-
Solution: Systematically screen a range of temperatures. A good starting point is to set the temperature 30-40°C higher than the boiling point of your solvent for a 10-minute reaction.[13][14] Monitor the reaction for byproduct formation at higher temperatures using techniques like TLC or LC-MS.[15] A temperature increase from 138°C to 160°C has been shown to improve pyridinium salt yield from 90% to approximately 97%.[11]
-
-
Inappropriate Solvent: The choice of solvent is crucial as it acts as the primary medium for absorbing microwave energy.[10][16] The ability of a solvent to convert microwave energy into heat is determined by its loss tangent (tan δ).[8] Solvents are generally classified as high, medium, or low microwave absorbers.[8][16]
-
Solution:
-
If using a low-absorbing (non-polar) solvent like toluene or dioxane, the reaction may not be reaching the target temperature efficiently.[10][17] Consider switching to a more polar, higher-absorbing solvent such as DMF, DMSO, or ethanol.[10]
-
If your reactants are polar, they may absorb sufficient energy even in a non-polar solvent. In such cases, ensure vigorous stirring to avoid localized "hot spots."[14]
-
Solvent-free conditions can also be highly effective, leading to a significant increase in product conversion by directly heating the reactants.[14]
-
-
-
Insufficient Reaction Time: While microwave synthesis is known for its speed, some reactions may still require more time to reach completion.
-
Solution: Increase the reaction time in increments (e.g., 5-10 minutes) and monitor the progress. Most microwave reactions are completed within 2-15 minutes.[10]
-
-
Reagent Reactivity: Pyridines with electron-withdrawing groups (EWGs) are less nucleophilic and will react more slowly.[18] Similarly, the nature of the alkylating agent's leaving group plays a significant role.
-
Solution: For unreactive pyridines, you may need to use more forcing conditions (higher temperature, longer time).[18] Consider switching to a more reactive alkylating agent with a better leaving group (e.g., iodide instead of bromide or chloride, or using an alkyl triflate).[18] The use of additives like silver salts can help to drive the reaction forward by precipitating the halide byproduct.[18]
-
-
Moisture Contamination: Some reagents and solvents can be hygroscopic, and the presence of water can interfere with the reaction or subsequent purification.
-
Solution: Ensure you are using dry solvents and reagents. If your product is hygroscopic, consider purification techniques like recrystallization from a non-polar solvent or drying in a vacuum oven at a moderate temperature.[15]
-
Below is a troubleshooting workflow to guide your optimization process for low yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?
Answer:
Byproduct formation is often a consequence of excessive heating or prolonged reaction times, leading to decomposition or side reactions.
-
Thermal Decomposition: As mentioned, high temperatures can degrade your starting materials or the desired pyridinium salt.
-
Solution: Reduce the reaction temperature. While higher temperatures accelerate the reaction, there is an optimal point beyond which decomposition becomes significant.[14] Experiment with slightly lower temperatures to find the sweet spot that maximizes yield while minimizing byproducts.
-
-
Reaction Time: Holding the reaction at high temperature for too long can also lead to the formation of impurities.
-
Solution: Reduce the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the point at which the product is maximized and byproduct formation is minimal.
-
-
Solvent Effects: The solvent can influence the reaction pathway and selectivity.
-
Solution: Experiment with different solvents. A change in solvent polarity can sometimes suppress unwanted side reactions.
-
Question 3: The pressure in the reaction vessel is exceeding the safe operating limit. What should I do?
Answer:
Exceeding the pressure limit of the microwave vial is a serious safety concern and must be addressed immediately.[19] Modern microwave reactors have safety features that will automatically stop the heating if the pressure exceeds a set limit.[10]
-
Low Boiling Point Solvents: Solvents with low boiling points (e.g., methanol, dichloromethane, acetone) will generate higher vapor pressure at a given temperature.[10]
-
Solution: Switch to a higher boiling point solvent if the reaction chemistry allows. This will enable you to reach higher temperatures at lower pressures. Consult vapor pressure charts for different solvents to make an informed choice.[10]
-
-
Excessive Reaction Volume: Overfilling the reaction vessel reduces the headspace available to accommodate the solvent vapor, leading to a rapid pressure increase.
-
Solution: Ensure that the reaction volume does not exceed the manufacturer's recommendation for the vessel size. Typically, a maximum of 7 mL in a 10 mL vial is a safe limit to allow for sufficient headspace.[20]
-
-
Exothermic Reaction: Some reactions are highly exothermic, leading to a rapid and uncontrolled increase in temperature and pressure.[21]
-
Solution:
-
Reduce the concentration of your reactants.
-
Program the microwave with a slower temperature ramp to allow for better heat dissipation.
-
Consider using a power-control method instead of temperature control for the initial phase of the reaction to gently initiate it.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my microwave-assisted pyridinium salt synthesis?
A1: The ideal solvent should be polar enough to absorb microwave energy efficiently and have a boiling point that allows you to reach your desired reaction temperature without generating excessive pressure.[10] The table below classifies common solvents based on their microwave absorbing properties, which are related to their loss tangent (tan δ).[8]
| Microwave Absorption | Solvents | Loss Tangent (tan δ) |
| High | Ethanol, Methanol, DMSO, Formic Acid | > 0.5 |
| Medium | Water, Acetonitrile, DMF | 0.1 - 0.5 |
| Low | Dichloromethane, Chloroform, THF | < 0.1 |
| Very Low/Transparent | Toluene, Hexane, Dioxane | < 0.01 |
Data compiled from various sources.[8][16]
For pyridinium salt synthesis, polar solvents like acetonitrile, DMF, and alcohols are often excellent choices.[1][10] If your reactants themselves are highly polar, you may be able to use a less-absorbing solvent or even run the reaction neat (solvent-free).[10][14]
Q2: What is the difference between power control and temperature control in a microwave reactor?
A2:
-
Temperature Control: You set a target temperature, and the microwave unit adjusts the power output to reach and maintain that temperature. This is the most common and recommended method as it provides better reaction control and reproducibility.[13]
-
Power Control: You set a constant microwave power level (in Watts). The temperature will rise depending on how well the reaction mixture absorbs the energy. This can be useful for scouting initial conditions or for highly exothermic reactions where you want to limit the initial energy input.[20]
For optimizing pyridinium salt synthesis, it is generally best to use temperature control.
Q3: Is it necessary to use a stir bar in my microwave reaction vial?
A3: Yes, always use a magnetic stir bar.[10] Efficient stirring is crucial for ensuring uniform heating throughout the reaction mixture.[14] This prevents the formation of localized hot spots, which can lead to byproduct formation and decomposition. It is especially important when using single-mode microwave reactors or when the reaction mixture contains solids.[14]
Q4: Can I use a domestic microwave oven for my synthesis?
A4: Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features, such as temperature and pressure monitoring and control.[19] Using a domestic oven for chemical synthesis is extremely dangerous and can lead to explosions and exposure to hazardous materials.[19] Always use a dedicated, commercially available microwave reactor designed for chemical synthesis.
Q5: How do I convert a conventional heating protocol to a microwave-assisted one?
A5: Here is a general workflow for converting a conventional method to a microwave method:
Caption: Workflow for converting a conventional to a microwave protocol.
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of a Pyridinium Salt
This protocol provides a general starting point for the synthesis of a simple N-alkylpyridinium salt.
Materials:
-
Pyridine (1 equivalent)
-
Alkyl halide (e.g., iodoethane, 1.2 equivalents)
-
Acetonitrile (sufficient to dissolve reactants, typically 1-3 mL)
-
Microwave reaction vial (e.g., 10 mL) with a magnetic stir bar
-
Microwave synthesis reactor
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add pyridine.
-
Add acetonitrile to dissolve the pyridine.
-
Add the alkyl halide to the solution.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 150°C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Stirring: High
-
-
Start the microwave program.
-
After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a non-polar solvent like diethyl ether.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, LC-MS).[15][22]
Protocol 2: Optimization of Reaction Temperature
This protocol outlines a systematic approach to finding the optimal reaction temperature.
Procedure:
-
Set up four identical reactions as described in Protocol 1.
-
Set the hold time for all reactions to 10 minutes.
-
Run each reaction at a different temperature: 100°C, 120°C, 140°C, and 160°C.[14]
-
After the reactions are complete, analyze a small aliquot from each reaction by TLC or LC-MS to determine the conversion to product and the presence of any byproducts.
-
Based on the results, you can further refine the temperature range to maximize the yield of the desired pyridinium salt. For example, if the yield is still increasing at 160°C with minimal byproduct formation, you could explore higher temperatures. If significant decomposition is observed at 160°C, you should investigate temperatures between 140°C and 160°C.
References
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Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 7, 2026, from [Link]
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A brief review: Microwave assisted organic reaction - Scholars Research Library. (n.d.). Scholars Research Library. Retrieved January 7, 2026, from [Link]
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Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 7, 2026, from [Link]
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Solvent Choice for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 7, 2026, from [Link]
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Microwave Synthesis Conditions.docx - UCSB MRL. (n.d.). University of California, Santa Barbara. Retrieved January 7, 2026, from [Link]
-
Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies | The Journal of Physical Chemistry A - ACS Publications. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PubMed Central. (2023, July 12). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Microwave Chemistry with Non-polar Reaction Solutions - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 7, 2026, from [Link]
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Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 7, 2026, from [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI. (2021, July 6). MDPI. Retrieved January 7, 2026, from [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - ResearchGate. (2025, October 15). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (2025, November 7). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Basic Guidelines For Microwave Reactor and Reactions | PDF - Scribd. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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Teaching Microwave Chemistry - YouTube. (2018, November 12). YouTube. Retrieved January 7, 2026, from [Link]
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Preparation of Pyridines, Part 4: By Alkylation and Vinylation - YouTube. (2022, December 25). YouTube. Retrieved January 7, 2026, from [Link]
-
Getting Started with Microwave Synthesis - CEM Corporation. (n.d.). CEM Corporation. Retrieved January 7, 2026, from [Link]
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Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics | Accounts of Chemical Research. (2014, March 25). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PubMed Central. (2023, November 7). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - NIH. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
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Formation of pyridinium salts with EWG : r/Chempros - Reddit. (2024, August 27). Reddit. Retrieved January 7, 2026, from [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 7, 2026, from [Link]
-
From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
Preparation and Identification of Some New Pyridinium Salts. (2025, March 30). Al-Nahrain Journal of Science. Retrieved January 7, 2026, from [Link]
-
Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
"Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo. (n.d.). University of Massachusetts Lowell. Retrieved January 7, 2026, from [Link]
-
Pyridinium salts: from synthesis to reactivity and applications - Semantic Scholar. (2018, January 30). Semantic Scholar. Retrieved January 7, 2026, from [Link]
-
The synthesis and reactions of sterically constrained pyrylium and pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Synthesis and Spectral Analysis of Pyridine Derivates - DOI. (n.d.). DOI. Retrieved January 7, 2026, from [Link]
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Preventing contamination in antimicrobial assays with pyridinium salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with novel antimicrobial compounds like pyridinium salts presents unique challenges. Their inherent properties, while beneficial for antimicrobial activity, can often lead to confounding results and contamination issues. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your antimicrobial assays. We will move beyond simple procedural lists to explore the causality behind common experimental pitfalls.
Section 1: Understanding the Challenge - The Dual Nature of Pyridinium Salts
Pyridinium salts are cationic surfactants. This dual nature—a positively charged hydrophilic "head" (the pyridinium ring) and a variable hydrophobic "tail" (the N-alkyl chain)—is key to their antimicrobial action but also the source of many experimental challenges.[1][2] Their mechanism often involves disrupting the negatively charged bacterial cell membrane, leading to cell lysis.[2][3] However, this same surfactant property can cause compounds to form micelles, precipitate in media, or interact with assay components, mimicking or masking true antimicrobial effects. Understanding this is the first step to designing robust, contamination-free experiments.
Section 2: Troubleshooting Guide - Contamination & Assay Interference
This section addresses the most common issues encountered during antimicrobial assays with pyridinium salts in a direct question-and-answer format.
Q1: My negative controls containing only the pyridinium salt and broth are turbid or show a pellet after incubation. Is this microbial contamination?
Answer: Not necessarily. While microbial contamination is a possibility that must be ruled out, the turbidity is often caused by the physicochemical properties of the pyridinium salt itself.
Causality & Explanation:
-
Precipitation/Solubility Issues: Pyridinium salts, especially those with long alkyl chains (e.g., C12-C16), can have limited solubility in aqueous environments like Mueller-Hinton Broth (MHB).[1] Changes in temperature or interaction with media components (salts, proteins) can cause the compound to precipitate out of solution, leading to visible turbidity or a "pellet" that can be mistaken for bacterial growth.[4]
-
Micelle Formation: As cationic surfactants, these compounds can self-assemble into micelles at concentrations above the critical micelle concentration (CMC). These microscopic aggregates can scatter light, increasing the optical density (OD) of the solution and creating a cloudy appearance.[1]
Troubleshooting Steps:
-
Microscopic Examination: Before concluding it's contamination, take an aliquot from the turbid well and examine it under a microscope. The absence of microbial cells strongly suggests precipitation.
-
Perform a Sterility Control: A rigorous sterility control is non-negotiable. Prepare a microplate with your compound dilutions in broth without any bacterial inoculum. Incubate this plate alongside your main experiment. If turbidity appears here, it confirms a compound-specific issue.[5]
-
Solvent/Dispersant Optimization: If precipitation is the issue, consider using a co-solvent like DMSO at a low, non-inhibitory concentration (typically ≤1%) to prepare your stock solution.[4] However, always run a vehicle control (broth + equivalent DMSO concentration) to ensure the solvent itself isn't affecting microbial growth.
Q2: I've confirmed my pyridinium salt stock solution is the source of microbial contamination. What is the best way to sterilize it?
Answer: The preferred method for sterilizing heat-sensitive or chemically reactive solutions like those containing pyridinium salts is sterile filtration . Autoclaving is generally not recommended.
Causality & Explanation:
-
Thermal Degradation: Pyridinium salts can be susceptible to thermal degradation at the high temperatures used in autoclaving (121°C).[6] This can break down your compound, leading to a loss of activity and the generation of impurities that could interfere with the assay.
-
Chemical Stability: While some simple salts are stable, complex organic molecules can undergo reactions like Hofmann elimination at high temperatures, altering their chemical structure.[6]
Recommended Protocol: Sterile Filtration The most effective way to remove microbial contaminants without compromising the compound is by passing the solution through a 0.22 µm or 0.2 µm pore size filter.[7][8] This physically removes bacteria and fungi.
Q3: My minimum inhibitory concentration (MIC) values are inconsistent across different experimental runs. What could be causing this variability?
Answer: Inconsistent MICs are a common frustration, often stemming from subtle variations in inoculum preparation, compound handling, or interactions with media.
Causality & Explanation:
-
Inoculum Density: The broth microdilution method is highly sensitive to the final concentration of bacteria in the wells. An inoculum that is too heavy can overwhelm the antimicrobial agent, leading to artificially high MICs. Conversely, a light inoculum can result in falsely low MICs.[9] Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial.[10][11][12]
-
Compound Adsorption: Due to their cationic and hydrophobic nature, pyridinium salts can adsorb to the surface of plastic labware (pipette tips, microplates). This reduces the effective concentration of the compound in the media, leading to variability.
-
Media Cation Concentration: The activity of many cationic antimicrobials can be influenced by the concentration of divalent cations (Ca²⁺, Mg²⁺) in the test medium. These cations can compete with the pyridinium salt for binding sites on the bacterial surface. Using cation-adjusted Mueller-Hinton Broth (CAMHB) is essential for reproducibility.[9]
Troubleshooting Steps:
-
Standardize Inoculum: Always prepare your inoculum to a 0.5 McFarland turbidity standard and verify the colony-forming units (CFU)/mL of your starting suspension.[13]
-
Use Low-Binding Plastics: If you suspect adsorption is an issue, use low-protein-binding pipette tips and microplates.
-
Pre-wet Pipette Tips: Before transferring your pyridinium salt solutions, aspirate and dispense the liquid back into the source container two to three times. This "pre-wets" the inner surface of the tip, satisfying non-specific binding sites and ensuring a more accurate volume is delivered.
-
Verify Media Quality: Ensure you are using high-quality, cation-adjusted MHB from a reputable supplier and that its pH is within the recommended range.[9]
Section 3: Best Practices & Essential Protocols
Adhering to standardized protocols is the best defense against contamination and variability.
Protocol 1: Aseptic Preparation and Sterilization of Pyridinium Salt Stock Solutions
This protocol outlines the essential steps for preparing a sterile stock solution of your pyridinium salt.
Materials:
-
Pyridinium salt compound
-
Appropriate solvent (e.g., sterile DMSO, sterile deionized water)
-
Sterile, low-binding microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, low-binding pipette tips
-
Sterile 0.22 µm syringe filter (ensure membrane compatibility)
-
Sterile syringes
-
Biological safety cabinet (BSC)
Procedure:
-
Work Aseptically: Perform all steps in a certified biological safety cabinet.[14] Disinfect the work surface and all items entering the cabinet with 70% ethanol.[15]
-
Calculate and Weigh: Accurately weigh the required amount of pyridinium salt in a sterile container.
-
Dissolve Compound: Add the appropriate volume of sterile solvent to achieve the desired stock concentration. Vortex thoroughly to ensure complete dissolution.
-
Sterile Filter: a. Draw the entire solution into a sterile syringe. b. Aseptically attach a 0.22 µm syringe filter to the syringe tip. c. Carefully dispense the solution through the filter into a final, sterile, labeled container.
-
Aliquot and Store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize chances of contamination during subsequent uses. Store at the recommended temperature (typically -20°C or -80°C).
Protocol 2: Performing a Sterility Control for Antimicrobial Assays
This control is essential to differentiate between microbial contamination and compound precipitation.[5]
Procedure:
-
Prepare a Dedicated Plate: Use a separate 96-well microplate for your sterility control.
-
Mimic the Assay Plate: Add the same sterile broth medium to the wells as in your main experiment.
-
Add the Compound: Prepare serial dilutions of your pyridinium salt in the plate exactly as you would for the MIC assay, but do not add any bacterial inoculum.
-
Include Controls:
-
Compound-Free Control: At least one well should contain only sterile broth.
-
Vehicle Control: If using a solvent like DMSO, include wells with broth and the highest concentration of the solvent used in the assay.
-
-
Incubate: Seal the plate and incubate it under the same conditions (temperature, time) as your main experimental plates.
-
Read Results: After incubation, visually and/or spectrophotometrically examine the wells. Any turbidity, color change, or pellet formation is attributable to the compound or media, not microbial growth.
Section 4: Frequently Asked Questions (FAQs)
Q: What type of syringe filter membrane is best for pyridinium salts?
A: The choice depends on your solvent. For aqueous solutions, Polyethersulfone (PES) is a good choice due to its low protein binding and high flow rates.[8] For organic solvents like DMSO, a Polytetrafluoroethylene (PTFE) filter is often preferred due to its broad chemical compatibility.[16] Always consult a chemical compatibility chart.[17][18]
| Membrane Type | Common Use Case (Solvent) | Key Characteristics |
| PES (Polyethersulfone) | Aqueous solutions, culture media | Low protein binding, fast flow rate.[7] |
| PVDF (Polyvinylidene Fluoride) | Aqueous and mild organic solutions | Low protein binding. |
| PTFE (Polytetrafluoroethylene) | Organic solvents, aggressive chemicals | Hydrophobic, broad chemical resistance.[16] |
| Nylon | Aqueous and some organic solvents | Hydrophilic, but may have higher protein binding. |
Q: How does the alkyl chain length of a pyridinium salt affect its behavior in assays?
A: The alkyl chain length significantly impacts both antimicrobial activity and physical properties.[3][19]
-
Longer Chains (e.g., C12-C18): Generally show higher antimicrobial activity due to increased hydrophobicity, which enhances interaction with the bacterial membrane.[1][20] However, they also have lower aqueous solubility and a greater tendency to precipitate or form micelles.
-
Shorter Chains (e.g., C4-C8): Are more soluble but may exhibit lower antimicrobial potency.
Q: Can I use a colorimetric indicator (e.g., resazurin, MTT) to determine MICs for pyridinium salts?
A: Caution is advised. Cationic compounds can sometimes interact directly with negatively charged indicator dyes, leading to a color change independent of microbial metabolic activity. If you use a colorimetric method, it is absolutely essential to run a control plate with the compound dilutions and the indicator dye without any bacteria to check for direct chemical reactions.
Section 5: References
-
Aseptic Techniques. (n.d.). Pharmlabs. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
-
Microbiology Class. (2022). ASEPTIC TECHNIQUE. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Microbiology Info. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Biology LibreTexts. (2023). 1.7: Aseptic Technique. Retrieved from [Link]
-
ResearchGate. (2014). Does anyone know how to fix a microdilution broth assay with cloudy samples? Retrieved from [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Alptüzün, V., Parlar, S., Taşli, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. Retrieved from [Link]
-
University of Birmingham. (n.d.). Biology A level revision resource: Testing antimicrobial agents. Retrieved from [Link]
-
Aryal, S. (2022). General Aseptic Techniques in Microbiology Laboratory. Microbe Notes. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
-
Alptüzün, V., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
Alptüzün, V., Parlar, S., Taşli, H., & Erciyas, E. (2009). Synthesis and antimicrobial activity of some pyridinium salts. PubMed. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
Duoning Biotechnology. (n.d.). Sterilizing Filter Selection and Validation Considerations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, characterization and antimicrobial activities of novel pyridinium salts. Retrieved from [Link]
-
Musilova, L., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(4), 2389-2398. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2019). Preparation and Identification of Some New Pyridinium Salts. Retrieved from [Link]
-
Alptüzün, V., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Retrieved from [Link]
-
Tisch Scientific. (n.d.). Material Compatibility Chart. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Display of Filter Compatibility Chart. Retrieved from [Link]
-
International Filter Products. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]
-
Frolov, N. A., et al. (2025). Expanding the Variety of Pyridinium-Based Bis-QACs with Antimicrobial Properties: Investigation into Linker Structure-Activity Correlation. ChemMedChem. Retrieved from [Link]
-
Aryal, S. (2024). Sterilization Unveiled: Physical & Chemical Methods. Microbe Notes. Retrieved from [Link]
-
Musilova, L., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. Retrieved from [Link]
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Adjusting pH effects on 1-Dodecylpyridin-1-ium chloride hydrate performance
Here is the technical support center for "Adjusting pH effects on 1-Dodecylpyridin-1-ium chloride hydrate performance".
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments involving this compound. We will explore the critical role of pH in modulating its performance and provide actionable solutions to common challenges.
Introduction to this compound
This compound (DPC) is a cationic surfactant widely utilized for its amphiphilic properties, which allow it to enhance the solubility of hydrophobic substances in aqueous solutions.[1][2] Its applications are diverse, ranging from its use as a stabilizing agent in the synthesis of nanoparticles to its role as an antimicrobial in disinfectants and its utility in drug delivery systems to improve formulation stability.[1][3] As a quaternary pyridinium salt, its positively charged nitrogen atom is a key feature of its molecular structure.[3] The performance of DPC, particularly its ability to form micelles and interact with other molecules, is highly dependent on the pH of the surrounding medium. This guide will help you navigate the complexities of pH adjustment to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound, also known as laurylpyridinium chloride, is a cationic surfactant.[4][5] It consists of a hydrophilic pyridinium head group and a hydrophobic 12-carbon (dodecyl) tail. This amphiphilic nature allows it to reduce surface tension and form micelles in solution, making it invaluable for solubilizing non-polar molecules in aqueous environments.[1][6] In research, particularly in drug development, it is used to encapsulate hydrophobic drugs, enhance their stability, and facilitate their delivery. Its positive charge also allows for electrostatic interactions with negatively charged molecules like DNA and certain proteins.
Q2: Why is pH a critical parameter when working with DPC?
A2: pH is a master variable that dictates the chemical environment of your experiment. For an ionic surfactant like DPC, pH can influence:
-
Surface Charge of Interacting Molecules: The protonation state of other molecules in your formulation (e.g., active pharmaceutical ingredients (APIs), proteins, polymers) is pH-dependent. This alters the electrostatic interactions with the positively charged DPC.[7]
-
Micelle Formation and Stability: The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, can be influenced by pH. Changes in pH can affect the repulsion between the cationic head groups and the interaction with counter-ions in the solution, thereby altering the CMC and the size and shape of the micelles.[8][9]
-
Chemical Stability of DPC: Although generally stable, extreme pH conditions (highly acidic or alkaline) can potentially lead to the hydrolysis of certain pyridinium compounds over time, affecting the integrity of the surfactant.[10]
Q3: How does pH affect the stability of this compound?
A3: 1-Dodecylpyridin-1-ium chloride is a quaternary ammonium salt and is generally stable across a wide pH range. However, the stability of the entire formulation can be pH-dependent. At very high pH values (strongly alkaline), the hydroxide ions (OH⁻) can, in some cases, act as a nucleophile, potentially leading to a slow degradation of the pyridinium ring over extended periods or at elevated temperatures. For most standard laboratory applications in the pH 2-10 range, the chemical stability of DPC itself is not a primary concern, but it is crucial to consider the stability of other components in your system at the chosen pH.
Q4: How does pH influence the Critical Micelle Concentration (CMC) of DPC?
A4: The influence of pH on the CMC of DPC is primarily indirect and related to its interaction with buffer ions and other species in the solution. For instance, in a buffered solution, the type and concentration of counter-ions can change with pH. An increase in counter-ion concentration can shield the electrostatic repulsion between the positively charged pyridinium head groups, which generally leads to a lower CMC value, meaning micelles form at a lower surfactant concentration.[8][11] Some studies on similar cationic surfactants have shown that as pH increases, interactions with negatively charged functional groups on other molecules (like proteins) become stronger, which can also influence the aggregation behavior of the surfactant.[7]
Troubleshooting Guide
This section addresses common problems encountered during experiments with DPC and provides solutions focused on pH management.
Problem 1: I am observing high variability and poor reproducibility in my experimental results.
-
Underlying Cause: This is often due to an unbuffered or poorly buffered experimental system. The dissolution of atmospheric CO₂ can lower the pH of unbuffered water, and the addition of other components can also cause significant pH shifts. Since DPC's interactions are pH-sensitive, these fluctuations can lead to inconsistent results.
-
Solution:
-
Always use a buffer: Prepare your DPC solutions in a suitable buffer system that is effective at your target pH.
-
Verify the pH: After preparing your final formulation, always measure and record the final pH.
-
Buffer Selection: Choose a buffer that does not interfere with your experiment. For example, phosphate buffers are common, but be aware that phosphate ions can sometimes interact with cationic molecules. Good's buffers (e.g., MES, HEPES) are often a good alternative.
-
Problem 2: My DPC solution appears cloudy or shows precipitation, especially after adding my active compound.
-
Underlying Cause: This issue is likely due to pH-dependent solubility or complexation.
-
Incompatibility at a given pH: Your active compound might be anionic or become anionic at the solution's pH, leading to the formation of an insoluble complex with the cationic DPC. This is a classic case of ion pairing leading to precipitation.[12]
-
pH is near the pI of a protein: If you are working with proteins, a pH near the isoelectric point (pI) will minimize the protein's net charge, reducing its solubility and promoting aggregation, which can be exacerbated by the presence of a surfactant.
-
-
Solution:
-
pH Screening: Conduct a pH screening study. Prepare your formulation across a range of pH values (e.g., from pH 4 to 9) to identify a pH where all components remain soluble.
-
Adjust the pH: Systematically adjust the pH of your solution before adding all components. For example, if your drug is an acidic compound, it will be more soluble and negatively charged at a higher pH. You may need to find a pH that is a good compromise for the stability of both DPC and the drug.
-
Zeta Potential Measurement: Use a Zetasizer or similar instrument to measure the surface charge (zeta potential) of your components at different pH values. This will help you predict the pH range where strong electrostatic attraction and potential precipitation might occur.
-
Problem 3: The efficacy of my drug-DPC formulation is lower than expected.
-
Underlying Cause: The interaction between DPC and the drug, which is essential for effective encapsulation and delivery, is likely suboptimal due to an inappropriate pH. The surface charge of the drug and the resulting strength of its interaction with the DPC micelles are pH-dependent.[7][13]
-
Solution:
-
Characterize Drug-Micelle Interaction vs. pH: Use techniques like fluorescence spectroscopy or isothermal titration calorimetry (ITC) to study the binding affinity between your drug and the DPC micelles at various pH values.
-
Optimize for Interaction Strength: Identify the pH that provides the optimal interaction. For a negatively charged drug, a slightly acidic to neutral pH might be ideal, where the drug is ionized and DPC is positively charged, without being so acidic that it affects the drug's stability.
-
Workflow for pH Optimization: The following workflow can guide your optimization process.
-
Caption: Workflow for troubleshooting pH-related issues with DPC formulations.
Quantitative Data Summary
The performance of DPC is quantitatively affected by pH, especially concerning its interaction with other charged molecules and its aggregation behavior. The table below summarizes the expected trends.
| Parameter | pH Effect | Rationale |
| Critical Micelle Conc. (CMC) | May decrease with increasing pH in the presence of certain buffers (e.g., acetate). | Increased concentration of counter-ions (e.g., acetate from the buffer) at higher pH values can shield head group repulsion, favoring micellization.[8] |
| Interaction with Anionic Molecules | Increases as pH rises above the pKa of the anionic molecule. | The anionic molecule becomes more negatively charged, leading to stronger electrostatic attraction with the cationic DPC.[7][12] |
| Interaction with Cationic Molecules | Weaker; primarily non-electrostatic. | Repulsion between like charges. Interactions will be driven by hydrophobic or van der Waals forces, which are less influenced by pH.[14] |
| System Stability (Precipitation Risk) | Highest risk when an anionic component is fully charged and DPC is present above a certain concentration. | Formation of insoluble ion pairs between the cationic surfactant and the anionic molecule.[12] |
Experimental Protocols
Protocol 1: Preparation of a Buffered DPC Solution
This protocol describes how to prepare a 10 mM solution of DPC in a 50 mM phosphate buffer at pH 7.4.
-
Prepare the Buffer:
-
Prepare 100 mL of a 50 mM solution of monobasic sodium phosphate (NaH₂PO₄).
-
Prepare 100 mL of a 50 mM solution of dibasic sodium phosphate (Na₂HPO₄).
-
In a beaker with a stir bar, add the monobasic solution and slowly add the dibasic solution while monitoring the pH with a calibrated pH meter.
-
Stop when the pH reaches 7.4.
-
-
Prepare the DPC Solution:
-
Calculate the required mass of this compound (Molar Mass: 301.90 g/mol for the monohydrate).[1][15] For 50 mL of a 10 mM solution: 0.01 mol/L * 0.05 L * 301.90 g/mol = 0.151 g.
-
Weigh out 0.151 g of DPC.
-
Add the DPC to a 50 mL volumetric flask.
-
Add approximately 40 mL of the prepared pH 7.4 phosphate buffer.
-
Gently swirl or sonicate until the DPC is fully dissolved.
-
Bring the volume up to the 50 mL mark with the buffer.
-
-
Final Verification:
-
Measure the pH of the final solution to confirm it is still 7.4. Adjust with a small amount of the monobasic or dibasic phosphate solution if necessary.
-
Protocol 2: Determining CMC of DPC vs. pH via UV-Vis Spectroscopy with a Probe
This protocol uses a hydrophobic dye, such as pyrene, which exhibits changes in its UV-Vis spectrum when it moves from a polar (water) to a non-polar (micelle core) environment.
-
Prepare Stock Solutions:
-
Prepare a 100 mM DPC stock solution in deionized water.
-
Prepare a 1 mM pyrene stock solution in ethanol.
-
Prepare a series of 50 mM buffers (e.g., citrate for pH 4, phosphate for pH 7, borate for pH 9).
-
-
Prepare Sample Series for each pH:
-
For each pH to be tested, create a series of vials.
-
In each vial, add a constant amount of the pyrene stock solution to achieve a final concentration of ~1 µM. Gently evaporate the ethanol.
-
Add the appropriate buffer to each vial.
-
Add varying amounts of the DPC stock solution to create a concentration gradient (e.g., 0 mM to 20 mM). Ensure the total volume is the same in all vials.
-
-
Measurement:
-
Allow the solutions to equilibrate for at least 30 minutes.
-
Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer. Monitor the absorbance ratio at two different peaks of pyrene (e.g., the I₁/I₃ ratio in fluorescence, or a specific peak shift in absorbance).
-
-
Data Analysis:
-
Plot the absorbance ratio as a function of DPC concentration.
-
The plot will show two distinct linear regions. The intersection of these lines corresponds to the CMC.
-
Repeat for each pH and compare the resulting CMC values.
-
Caption: Relationship between pH, molecular charge, and DPC micelle formation.
References
-
Zhou, X., Liu, M., & Xiao, Z. (2022). Hydrolyzable Quaternary Pyridinium Surfactants: Antimicrobial Profragrances for Controllable Perfume Release. Industrial & Engineering Chemistry Research. [Link]
-
Effect of cationic surfactant concentration and pH on brightness of the flotation product at 45. (n.d.). ResearchGate. [Link]
-
Jurado, R., et al. (2007). On the Effect of pH, Temperature, and Surfactant Structure on Bovine Serum Albumin–Cationic/Anionic/Nonionic Surfactants Interactions in Cacodylate Buffer–Fluorescence Quenching Studies Supported by UV Spectrophotometry and CD Spectroscopy. MDPI. [Link]
-
METTLER TOLEDO. (n.d.). Measure the pH of Surfactants. [Link]
-
Co- and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. (n.d.). ResearchGate. [Link]
-
VanAken, B. A., & Walse, S. S. (2005). Effects of pH and Cationic and Nonionic Surfactants on the Adsorption of Pharmaceuticals to a Natural Aquifer Material. Environmental Science & Technology. [Link]
-
VanAken, B. A., & Walse, S. S. (2005). Effects of pH and Cationic and Nonionic Surfactants on the Adsorption of Pharmaceuticals to a Natural Aquifer Material. PubMed. [Link]
-
Micellization of dodecylpyridinium chloride in water-ethanol solutions. (n.d.). ResearchGate. [Link]
-
Khan, I., et al. (2024). Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proceeding of Pakistan Academy of Sciences. [Link]
-
pH Changes in the Micelle–Water Interface of Surface-Active Ionic Liquids Dictate the Stability of Encapsulated Curcumin. (2018). PMC - NIH. [Link]
-
Effect of salt on the micelles of cetyl pyridinium chloride. (n.d.). ResearchGate. [Link]
-
Influence of pH on the size and shape of micelles formed by an amphiphilic drug in normal salinity studied with static. (n.d.). ResearchGate. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
1-Dodecylpyridinium Chloride Monohydrate. (n.d.). ResearchGate. [Link]
-
ChemBK. (n.d.). 1-dodecylpyridinium chloride. [Link]
-
Appchem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Dodecylpyridinium chloride. [Link]
-
Synthesis, characterization and applications of some novel cationic surfactants. (2017). International Journal of Applied Research. [Link]
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Challenges in the characterization of cationic surfactants
<content_type_ALWAYS_IN_ENGLISH> {"answer":"# Technical Support Center: Characterization of Cationic Surfactants
Welcome to the Technical Support Center for the characterization of cationic surfactants. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with these molecules. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific experimental challenges.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the characterization of cationic surfactants.
FAQ 1: Why is determining the Critical Micelle Concentration (CMC) of my cationic surfactant giving inconsistent results?
Inconsistent CMC values can arise from several factors related to the chosen method and experimental conditions.
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Method Sensitivity: Different techniques for CMC determination have varying sensitivities. Methods like surface tension and conductivity measurements detect changes in the bulk properties of the solution as micelles form.[1][2] In contrast, light scattering techniques directly detect the presence of micelles.[3] This can lead to slightly different CMC values, with light scattering sometimes yielding a higher value as it detects micelles once they have formed, rather than the onset of micellization.[3]
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Purity of the Surfactant: Impurities in the surfactant sample can significantly alter the CMC. Even small amounts of contaminants can affect the aggregation behavior of the surfactant molecules.
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Experimental Conditions: The CMC is highly sensitive to temperature, pressure, and the presence of electrolytes or other surface-active substances in the medium.[4] It is crucial to maintain consistent and well-documented experimental conditions for reproducible results. For instance, the CMC of cetyltrimethylammonium bromide (CTAB) increases linearly with temperature between 10°C and 40°C.[5]
FAQ 2: I'm observing unexpected precipitation when mixing my cationic surfactant with other components in my formulation. What is the likely cause?
Precipitation often occurs due to electrostatic interactions between the positively charged cationic surfactant and negatively charged (anionic) species in the formulation.
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Incompatibility with Anionic Components: Cationic surfactants will readily interact with anionic surfactants, polymers, or other negatively charged molecules, which can lead to the formation of insoluble complexes that precipitate out of solution.[6][7]
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pH Effects: The charge of some molecules in your formulation might be pH-dependent. A change in pH could induce a negative charge on a previously neutral molecule, leading to an interaction with the cationic surfactant.
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Ionic Strength: High concentrations of certain salts can also influence the solubility of cationic surfactants and their complexes, potentially leading to precipitation.
FAQ 3: My mass spectrometry results for a quaternary ammonium compound are ambiguous. How can I confirm its presence?
Unequivocal identification of quaternary ammonium cations by mass spectrometry can be challenging because it can be difficult to distinguish between a molecular ion (M+) and a protonated molecule ([M+H]+) without prior knowledge of the structure.[8]
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Specialized MS Techniques: A method using negative electrospray ionization with trifluoroacetic acid as a mobile phase modifier can help. This technique produces characteristic and intense [M+2TFA]- clusters for compounds containing quaternary ammonium cations.[8] Fragmentation of this ion can then unambiguously identify the presence of the quaternary ammonium group.[8]
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Complementary Techniques: Combining mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy can provide more definitive structural information. While ¹H NMR signals for quaternary ammonium groups can be weak, specialized NMR techniques can be employed for better characterization.[8][9]
FAQ 4: Why do I see variability in particle size measurements when using Dynamic Light Scattering (DLS) for micelle characterization?
Variability in DLS measurements of micelles can be attributed to several factors:
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Concentration Effects: Micelle size can be influenced by the surfactant concentration.[10] As the concentration increases, inter-micellar interactions can affect the diffusion of the micelles, leading to apparent changes in size.[3]
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Influence of Formulation Components: The pH, ionic strength, and presence of other molecules in the dispersant can all influence the size and shape of the micelles.[10][11]
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Viscosity Correction: The viscosity of the sample is a critical parameter in the Stokes-Einstein equation used to calculate particle size from DLS data.[10] As surfactant concentration increases, the viscosity of the solution may also increase, and failing to account for this will lead to inaccurate size measurements.[11]
II. Troubleshooting Guides
This section provides in-depth, step-by-step guidance for overcoming common challenges in cationic surfactant characterization.
Guide 1: Troubleshooting Inaccurate Critical Micelle Concentration (CMC) Determination
This guide will walk you through the process of identifying and resolving issues with CMC measurements.
Problem: The CMC value obtained is not reproducible or differs significantly from expected values.
Workflow for Troubleshooting CMC Determination:
Caption: Troubleshooting workflow for inconsistent CMC measurements.
Step-by-Step Protocol:
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Verify Surfactant Purity:
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Action: Analyze the surfactant using techniques like chromatography (HPLC) or spectroscopy (NMR, Mass Spectrometry) to identify and quantify any impurities.
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Rationale: Impurities can act as co-surfactants or electrolytes, altering the aggregation behavior and shifting the CMC.
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Standardize Experimental Conditions:
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Action: Ensure that the temperature, pH, and ionic strength of your solvent are precisely controlled and documented for every measurement. Use a thermostat-controlled water bath for temperature stability and calibrated pH meters.
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Rationale: The CMC is highly sensitive to these parameters.[4] For example, changes in ionic strength can shield the electrostatic repulsion between the cationic head groups, promoting micellization at lower concentrations.[12]
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Select the Appropriate Measurement Technique:
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Action: Choose a CMC determination method suitable for your specific surfactant and formulation. For ionic surfactants, conductivity measurements are often simple and reliable.[1][2] Surface tension is a more universal method.[1]
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Rationale: The choice of technique can influence the observed CMC value. Understanding the principles behind each method is key to interpreting the results correctly.[3]
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| Technique | Principle | Advantages | Disadvantages |
| Surface Tensiometry | Measures the change in surface tension as a function of surfactant concentration. The CMC is the point where the surface tension becomes relatively constant.[1][13] | Universal method applicable to all types of surfactants. | Can be sensitive to impurities. |
| Conductivity | Measures the change in the electrical conductivity of an ionic surfactant solution. A break in the slope of conductivity versus concentration indicates the CMC.[1][2] | Simple, low-cost, and good for ionic surfactants. | Not suitable for non-ionic surfactants. |
| Dynamic Light Scattering (DLS) | Detects the formation of micelles by measuring the scattered light intensity, which increases significantly above the CMC.[3][10] | Provides information on micelle size and distribution. | Can be more complex to interpret and may yield a higher CMC value.[3] |
| Spectroscopy (e.g., UV-Vis with a probe) | Uses a probe molecule whose spectral properties change upon incorporation into a micelle. | Highly sensitive. | The probe itself can potentially influence the micellization process. |
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Data Analysis and Interpretation:
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Action: Plot the measured property (e.g., surface tension, conductivity) against the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.[1][4]
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Rationale: A clear inflection point is indicative of micelle formation. If the inflection is not sharp, it may suggest a broad micellization range or issues with the measurement.
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Guide 2: Characterizing Cationic Surfactant Interactions with Proteins and Polymers
This guide addresses the complexities of studying the interactions between cationic surfactants and macromolecules.
Problem: Difficulty in quantifying the binding and understanding the structural changes of proteins or polymers upon interaction with cationic surfactants.
Workflow for Characterizing Surfactant-Macromolecule Interactions:
Caption: Workflow for characterizing surfactant-macromolecule interactions.
Step-by-Step Protocol:
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Isothermal Titration Calorimetry (ITC):
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Action: Titrate the cationic surfactant into a solution containing the protein or polymer and measure the heat changes associated with binding.
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Rationale: ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). This allows for a quantitative understanding of the driving forces behind the interaction.[14]
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Fluorescence Spectroscopy:
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Action: Utilize intrinsic protein fluorescence (from tryptophan and tyrosine residues) or extrinsic fluorescent probes to monitor changes in the local environment upon surfactant binding.
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Rationale: Changes in the fluorescence intensity and wavelength of maximum emission can provide information about the binding process and conformational changes in the macromolecule.
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Circular Dichroism (CD) Spectroscopy:
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Action: Measure the far-UV CD spectrum of the protein or polymer in the presence and absence of the cationic surfactant.
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Rationale: CD spectroscopy is highly sensitive to changes in the secondary structure (alpha-helix, beta-sheet) of proteins and polymers.[14] This can reveal whether the surfactant is causing denaturation or other conformational rearrangements.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Action: Use techniques like pulsed-gradient spin-echo NMR (PGSE-NMR) and electrophoretic NMR (eNMR) to study the interaction.
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Rationale: NMR can provide detailed information about which parts of the macromolecule are interacting with the surfactant and can also be used to determine the effective charge on the polymer-surfactant complex.[15]
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Dynamic Light Scattering (DLS):
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Action: Measure the size of the protein or polymer before and after the addition of the cationic surfactant.
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Rationale: DLS can detect the formation of larger complexes, aggregation, or unfolding of the macromolecule upon interaction with the surfactant.
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Guide 3: Overcoming Challenges in the Quantification of Cationic Surfactants
This guide provides strategies for accurate quantification of cationic surfactants in various matrices.
Problem: Inaccurate or unreliable quantification of cationic surfactants in formulations or environmental samples.
Workflow for Troubleshooting Quantification:
Caption: Troubleshooting workflow for cationic surfactant quantification.
Step-by-Step Protocol:
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Method Selection:
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Titrimetric Methods: These are classical methods that can be robust and cost-effective for determining the concentration of cationic surfactants.[16][17] Potentiometric titration with an ion-selective electrode is a common approach.[16]
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Spectrophotometric Methods: These methods often involve the formation of a colored ion pair between the cationic surfactant and an anionic dye, which can then be extracted into an organic solvent and quantified.[18][19]
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High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): This is a powerful technique for the separation and quantification of cationic surfactants, especially in complex mixtures.[20][21] HPLC-MS/MS provides high selectivity and sensitivity.[20]
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Sample Preparation:
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Action: For complex matrices like biological fluids or environmental samples, a sample clean-up and concentration step is often necessary to remove interfering substances. Solid-phase extraction (SPE) with a weak cation-exchange cartridge is a common and effective method.[21]
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Rationale: Matrix effects can significantly impact the accuracy of the quantification. Proper sample preparation minimizes these effects and improves the reliability of the results.
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Method Validation:
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Action: Validate the chosen analytical method by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[20]
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Rationale: Method validation ensures that the analytical procedure is suitable for its intended purpose and provides reliable and reproducible results.
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Table of Common Analytical Techniques for Cationic Surfactant Quantification:
| Technique | Principle | Typical Application | Key Considerations |
| Two-Phase Titration | Titration of the cationic surfactant with a standard anionic surfactant in a two-phase system with a color indicator.[16] | Quality control of raw materials and simple formulations. | Can be labor-intensive and may use chlorinated solvents. |
| Potentiometric Titration | Titration with a standard anionic surfactant using a surfactant-selective electrode to detect the endpoint.[16][22] | Assay of quaternary ammonium compounds in pharmaceutical and disinfectant products. | Electrode conditioning and maintenance are crucial.[23] |
| Colorimetry/Spectrophotometry | Formation of a colored complex with an anionic dye, followed by extraction and measurement of absorbance.[19] | Determination of low concentrations of cationic surfactants in water samples. | Can be susceptible to interference from other substances that may form complexes with the dye. |
| HPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection and quantification.[20][21] | Analysis of cationic surfactants in complex matrices like foodstuffs, biological samples, and environmental samples.[20][21][24] | Requires specialized instrumentation and expertise. Matrix effects need to be carefully managed. |
III. References
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High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China. ACS Publications. Available from: [Link]
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A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. PubMed. Available from: [Link]
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Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Royal Society of Chemistry. Available from: [Link]
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Surfactant micelle characterization using dynamic light scattering. ResearchGate. Available from: [Link]
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LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. Available from: [Link]
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Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. ScienceDirect. Available from: [Link]
-
Micelle Formation and Micellar Size by a Light Scattering Technique. J-Stage. Available from: [Link]
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Determination of the Critical Micelle Concentration of Cationic Surfactants: An Undergraduate Experiment. ACS Publications. Available from: [Link]
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Analytical Methods for Cationic Surfactants Sorbed by Fabrics. Korea Science. Available from: [Link]
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Titrimetric methods for determining cationic surfactants. The Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
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APPLICATION AND DETERMINATION OF SURFACE-ACTIVE AGENTS PARTI: CATIONIC SURFACTANTS. Virginia Water Resources Research Center. Available from: [Link]
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Surfactants: physicochemical interactions with biological macromolecules. PubMed Central. Available from: [Link]
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Gemini surfactants: studying micellisation by 1H and 19F NMR spectroscopy. Royal Society of Chemistry. Available from: [Link]
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Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PubMed Central. Available from: [Link]
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Interactions of Surfactants with Polymers and Proteins. CRC Press. Available from: [Link]
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Methods used for determination of critical micelle concentration. ResearchGate. Available from: [Link]
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Micelle Formation and Micellar Size by a Light Scattering Technique. Semantic Scholar. Available from: [Link]
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Identification and determination of ionic surface active agents. PubMed. Available from: [Link]
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Critical micelle concentration. Wikipedia. Available from: [Link]
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Quantitative determination of cationic surfactant. A.KRÜSS Optronic. Available from: [Link]
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Titrimetric methods for determining cationic surfactants. ResearchGate. Available from: [Link]
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The aggregation and micellization of ionic surfactants in aqueous solution detected using surface-confined redox and ion-pairing reactions. ResearchGate. Available from: [Link]
-
Electrophoretic NMR Characterization of Charged Side Chain Cationic Polyelectrolytes and Their Interaction with the Anionic Surfactant, Sodium Dodecyl Sulfate. PubMed. Available from: [Link]
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Surfactant-driven modifications in protein structure. Royal Society of Chemistry. Available from: [Link]
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Interactions of Surfactants with Polymers and Proteins. Routledge. Available from: [Link]
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Light Scattering Techniques. YouTube. Available from: [Link]
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Intermolecular Interactions in Polyelectrolyte and Surfactant Complexes in Solution. PubMed Central. Available from: [Link]
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Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. National Institutes of Health. Available from: [Link]
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Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers. Available from: [Link]
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Estimation of cationic surfactants in medicinal formulations. ResearchGate. Available from: [Link]
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Compatibility Investigation of Cationic Surfactants with Anionic Species. MDPI. Available from: [Link]
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10 Essential Tips for Understanding Cationic Surfactants in Everyday Products. LinkedIn. Available from: [Link]
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Mixed micellization of cationic/anionic amino acid surfactants: Synergistic effect of sodium lauroyl glutamate and alkyl tri-methyl ammonium chloride. Taylor & Francis Online. Available from: [Link]
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Coupling Effects of Ionic Surfactants and Electrolytes on the Stability of Bulk Nanobubbles. ACS Publications. Available from: [Link]
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Micellar Aggregation Behavior of Alkylaryl Sulfonate Surfactants for Enhanced Oil Recovery. PubMed Central. Available from: [Link]
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An Overview of Stability, Lifetime, and Reuse of Surfactant Sensors. IntechOpen. Available from: [Link]
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Nuclear Magnetic Resonance (NMR) Analysis of Surfactant Materials. Prezi. Available from: [Link]
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Stability of Ionic Magnetic Surfactants in Aqueous Solutions: Measurement Techniques and Impact on Magnetic Processes. ResearchGate. Available from: [Link]
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NMR Study of Surfactant Micelle Shape Transformation with Concentration. MDPI. Available from: [Link]
-
The Effect of Surfactants on Drug Stability I. ResearchGate. Available from: [Link]
-
An Easy Guide to Understanding How Surfactants Work. IPC. Available from: [Link]
-
H-NMR spectrum of developed surfactant in DMSO-d. ResearchGate. Available from: [Link]
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Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques. PubMed Central. Available from: [Link]
-
Investigation of factors that affect cationic surfactant loading on activated carbon and perchlorate adsorption. ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Cationic Surfactants: 1-Dodecylpyridin-1-ium Chloride Hydrate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of 1-dodecylpyridin-1-ium chloride hydrate (DPC) against two globally recognized cationic surfactants: cetyltrimethylammonium bromide (CTAB) and benzalkonium chloride (BAC). Moving beyond a simple catalog of properties, we delve into the structural nuances, performance metrics, and experimental considerations that guide the selection of a cationic surfactant for advanced applications in research, antimicrobial formulation, and drug delivery systems.
Molecular Architecture and Its Influence on Physicochemical Properties
The performance of a surfactant is fundamentally dictated by its molecular structure—specifically, the interplay between its hydrophobic tail and hydrophilic head group. DPC, CTAB, and BAC are all quaternary ammonium compounds, sharing a positively charged nitrogen atom, yet their structural differences are significant.
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1-Dodecylpyridin-1-ium Chloride (DPC): Features a 12-carbon (dodecyl) hydrophobic tail and a distinctive aromatic pyridinium ring as its hydrophilic head group.[1] This aromatic character can introduce unique interaction potentials, such as π-π stacking, which are absent in its aliphatic counterparts.
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Cetyltrimethylammonium Bromide (CTAB): Possesses a longer 16-carbon (cetyl) hydrophobic tail and a compact trimethylammonium head group.[2] Its simple, well-defined structure has made it a staple in molecular biology and a model system for surfactant self-assembly studies.
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Benzalkonium Chloride (BAC): This is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides, with the alkyl chain length typically varying (C12, C14, C16).[3] Its defining feature is the benzyl group attached to the nitrogen, which imparts some aromatic character and enhances its biocidal activity.[4]
Below is a visualization of their distinct molecular structures.
Caption: Structural comparison of DPC, CTAB, and BAC head and tail groups.
These structural variations directly impact key physicochemical properties, most notably the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules self-assemble into micelles.[5] A lower CMC indicates greater efficiency in micelle formation.
| Property | 1-Dodecylpyridin-1-ium Chloride (DPC) | Cetyltrimethylammonium Bromide (CTAB) | Benzalkonium Chloride (BAC, C12) |
| Molecular Formula | C₁₇H₃₀N·Cl[6] | C₁₉H₄₂BrN | C₂₁H₃₈NCl |
| Molecular Weight | 283.88 g/mol [6] | 364.45 g/mol | ~340 g/mol |
| Hydrophobic Chain | C12 (Dodecyl) | C16 (Hexadecyl/Cetyl) | C12, C14, C16 mixture (C12 shown) |
| Hydrophilic Head | Pyridinium | Trimethylammonium | Alkylbenzyldimethylammonium |
| CMC (in water, 25°C) | ~15 mM (4250 mg/L)[7] | ~0.92 mM[5] | ~1 mM[2] |
| Physical Form | White to yellow powder/crystals[8] | White crystalline powder[2] | White or yellow powder/gelatinous lumps[6] |
| Melting Point | 66-70 °C (hydrate)[9] | ~240 °C (decomposes) | Varies with mixture |
| Note: CMC values can vary with temperature and the presence of electrolytes.[10][11] |
Expertise & Experience: The significantly longer C16 tail of CTAB compared to DPC's C12 tail is the primary reason for its much lower CMC. The increased hydrophobicity drives aggregation at lower concentrations. BAC's CMC is comparable to CTAB (for similar chain lengths), reflecting high efficiency. DPC's higher CMC means more monomeric surfactant is required before micelles form, a crucial factor in formulation cost and concentration-dependent effects like antimicrobial activity or cytotoxicity.
Performance Comparison in Key Scientific Applications
Antimicrobial Efficacy
Cationic surfactants exert their antimicrobial effect primarily by adsorbing to and disrupting the negatively charged cell membranes of microbes, leading to leakage of intracellular components and cell death.[4] The Minimum Inhibitory Concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a microorganism—is a standard metric for comparing efficacy.
| Microorganism | DPC Analogues (MIC, mg/L) | Benzalkonium Chloride (MIC, mg/L) |
| Staphylococcus aureus (Gram-positive) | 3.9 - 31.25 ¹ | 0.06 - 0.25 ² |
| Escherichia coli (Gram-negative) | 15.62 - 31.25 ¹ | 3.9 ³ |
| Pseudomonas aeruginosa (Gram-negative) | 31.25 - 125 ¹ | < 8 ³ |
| Candida albicans (Fungus) | 62.50 ¹ | - |
| ¹ Data for N-dodecyl-2-(piridin-1-ium)acetamide chloride, a close derivative of DPC.[12] | ||
| ² Data for Chlorhexidine/BAC combination, value is for BAC component. | ||
| ³ Data for Chlorhexidine standard solution, for comparison of a standard biocide. |
Trustworthiness: The data indicates that while DPC analogues are effective broad-spectrum antimicrobials, Benzalkonium Chloride generally exhibits lower MIC values, particularly against Gram-positive bacteria like S. aureus. This superior activity is a key reason for BAC's widespread use as a preservative and disinfectant.[3] The antimicrobial activity of pyridinium salts like DPC is strongly dependent on the alkyl chain length, with C12-C14 chains often showing optimal activity.[4]
Application in Drug Delivery and Nanoparticle Synthesis
In pharmaceutical sciences, cationic surfactants are indispensable tools for overcoming biological barriers and formulating advanced materials.
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Drug Delivery: Cationic surfactants can act as penetration enhancers for transdermal drug delivery. They achieve this by reversibly disrupting the highly organized lipid structure of the stratum corneum, thereby increasing skin permeability for drug molecules.[9] Furthermore, their ability to form micelles allows for the solubilization of poorly water-soluble drugs , encapsulating the hydrophobic drug in the micellar core and presenting a hydrophilic shell to the aqueous environment, which is a fundamental concept in micellar drug delivery systems. DPC, with its amphiphilic nature and membrane-disrupting capabilities, is a strong candidate for these applications.
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Nanoparticle Synthesis: Surfactants are critical in the synthesis of nanoparticles, where they act as capping or stabilizing agents to control particle size, prevent aggregation, and direct morphology. CTAB is famously used in the synthesis of gold nanorods, where it forms a bilayer on the nanoparticle surface that directs anisotropic growth. DPC's role as a surfactant makes it suitable for similar applications in nanomaterial science, offering an alternative stabilizer with a distinct head group for potentially different surface interactions.[8]
Experimental Protocols: A Self-Validating System
To ensure reproducible and reliable results in your research, adopting standardized, well-understood protocols is paramount. Here, we detail methodologies for two fundamental characterizations of surfactants.
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This method is based on the principle that as surfactant concentration increases, monomers adsorb at the air-water interface, reducing surface tension. Once the surface is saturated, micelles begin to form in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at this inflection point.[5]
Methodology:
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Preparation of Stock Solution: Accurately prepare a concentrated stock solution of the surfactant (e.g., 100 mM DPC) in high-purity water. Causality: A concentrated stock ensures accuracy when preparing subsequent dilutions.
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Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a range well above and below the expected CMC (e.g., from 0.01 mM to 50 mM). Causality: A wide range is essential to clearly define both the pre-micellar and post-micellar regions of the curve.
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Tensiometer Calibration & Measurement: Calibrate a Du Noüy ring tensiometer according to the manufacturer's instructions. Meticulously clean the platinum-iridium ring (e.g., by flaming) before each measurement to ensure no residual surfactant affects the reading.
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Data Acquisition: Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Allow the reading to stabilize for each measurement. Causality: Measuring from low to high concentration minimizes contamination of dilute samples by more concentrated ones.
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Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
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CMC Determination: The resulting plot will show two linear regions with different slopes. The intersection point of the lines fitted to these two regions corresponds to the CMC.
Caption: Workflow for determining CMC using surface tension measurement.
Protocol 2: Evaluation of Antimicrobial Activity by Broth Microdilution (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) by challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium.
Methodology:
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Prepare Surfactant Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the surfactant (e.g., DPC) in a sterile liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL. Leave one column of wells with only broth as a sterility control and another column for a growth control. Causality: Serial dilution creates a precise concentration gradient to pinpoint the MIC.
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Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus ATCC 25923) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension so that the final inoculum in each well will be ~5 x 10⁵ CFU/mL.
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Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells). The total volume in each well is now 200 µL.
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Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
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Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the surfactant in which there is no visible growth (i.e., the well is clear). The growth control well should be turbid, and the sterility control well should be clear.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Authoritative Grounding & Selection Insights
Choosing the optimal cationic surfactant requires a synthesis of the empirical data with the specific demands of the application.
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For Broad-Spectrum Antimicrobial Preservation: Benzalkonium Chloride (BAC) remains the industry benchmark due to its exceptionally high potency (low MIC values) against a wide range of microbes. Its use is well-established in pharmaceutical formulations like ophthalmic solutions and disinfectants.[3] However, its biological activity also necessitates careful evaluation of its cytotoxicity in drug delivery applications.
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For Molecular Biology and Templated Synthesis: Cetyltrimethylammonium Bromide (CTAB) is often the surfactant of choice. Its long history of use in protocols like DNA extraction and its well-characterized behavior in forming rod-like micelles make it a reliable and predictable tool for research in biotechnology and materials science.[2]
-
For Versatile Formulation and Novel Applications: 1-Dodecylpyridin-1-ium Chloride (DPC) presents a compelling alternative. Its antimicrobial efficacy, while in some cases not as potent as BAC, is still significant and broad-spectrum.[12] The unique aromatic pyridinium head group may offer advantages in specific drug delivery systems by enabling π-π interactions with aromatic drug molecules, potentially improving drug loading or micellar stability. Its role as a phase transfer catalyst also highlights its utility in synthetic chemistry. Researchers should consider DPC when seeking a balance of antimicrobial activity and unique molecular interaction capabilities.
Ultimately, the choice is not about finding a single "best" surfactant, but the most appropriate one. This guide provides the foundational data and experimental frameworks to empower researchers to make that evidence-based decision.
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A Comparative Analysis of Dodecylpyridinium Chloride (DPC) and Cetylpyridinium Chloride (CPC) for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of two prominent quaternary ammonium compounds: Dodecylpyridinium Chloride (DPC) and Cetylpyridinium Chloride (CPC). As cationic surfactants, both compounds exhibit significant antimicrobial properties, leading to their widespread use in various industrial and pharmaceutical applications. This document is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of their respective physicochemical properties, antimicrobial efficacy, and safety profiles, supported by experimental data and protocols to aid in the selection of the appropriate agent for specific applications.
Introduction to Dodecylpyridinium and Cetylpyridinium Chloride
Dodecylpyridinium chloride (DPC) and cetylpyridinium chloride (CPC) are structurally similar, both featuring a pyridinium head group. The primary distinction lies in the length of their hydrophobic alkyl chains: DPC possesses a 12-carbon chain (dodecyl), while CPC has a 16-carbon chain (cetyl or hexadecyl). This seemingly minor structural variance significantly influences their physicochemical behaviors, including their critical micelle concentration (CMC), and dictates their antimicrobial spectrum and potency, as well as their toxicological profiles.
CPC is a well-established antiseptic commonly found in over-the-counter oral care products such as mouthwashes, toothpastes, and lozenges, where it is effective in reducing dental plaque and gingivitis.[1][2][3][4] DPC, while also a potent antimicrobial, is more frequently utilized in industrial applications, including as a disinfectant, a biocide in water treatment, and as an additive in chemical mechanical polishing.[5]
Caption: Chemical structures of Dodecylpyridinium and Cetylpyridinium ions.
Comparative Physicochemical Properties
The length of the alkyl chain is a critical determinant of a surfactant's properties. The longer cetyl chain in CPC results in greater hydrophobicity compared to the dodecyl chain of DPC. This increased hydrophobicity leads to a lower critical micelle concentration (CMC), meaning CPC forms micelles at a much lower concentration than DPC.
| Property | Dodecylpyridinium Chloride (DPC) | Cetylpyridinium Chloride (CPC) |
| Molecular Formula | C₁₇H₃₀ClN | C₂₁H₃₈ClN[3][6] |
| Molecular Weight | 283.89 g/mol | 340.0 g/mol [6] |
| Alkyl Chain Length | 12 carbons | 16 carbons |
| Appearance | White to off-white solid | White solid[3] |
| Solubility in Water | Soluble (600 g/L at 20°C)[7] | Soluble[3] |
| Critical Micelle Concentration (CMC) | ~15-18 mM (1.5-1.8 x 10⁻² M)[5] | ~0.9-1.1 mM (9-11 x 10⁻⁴ M)[3] |
Mechanism of Antimicrobial Action
As cationic surfactants, both DPC and CPC exert their antimicrobial effects primarily through the disruption of microbial cell membranes. The positively charged pyridinium head group electrostatically interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding facilitates the insertion of the hydrophobic alkyl chain into the lipid bilayer, disrupting its integrity. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[5][6][8]
Caption: Mechanism of antimicrobial action for pyridinium-based quaternary ammonium compounds.
The antimicrobial activity of these compounds is strongly correlated with the hydrophobicity of the alkyl chain. Generally, maximum efficacy is observed with chain lengths between 12 and 16 carbons.[1][2] Specifically, optimal activity against Gram-positive bacteria is often seen with C12-C14 chains, while C14-C16 chains tend to be more effective against Gram-negative bacteria.[1][2] This suggests that DPC may have a slight advantage against certain Gram-positive species, whereas CPC is generally more potent against Gram-negative bacteria.
Comparative Antimicrobial Efficacy
Experimental data consistently demonstrates that both DPC and CPC possess broad-spectrum antimicrobial activity. However, the difference in alkyl chain length leads to variations in their potency against specific microorganisms.
A study investigating the antibacterial effect of these surfactants on Acinetobacter junii, a phosphate-accumulating bacterium, revealed that CPC was significantly more toxic than DPC.[9] The estimated EC₅₀ values for growth inhibition were 4.9 x 10⁻⁷ mol L⁻¹ for CPC and 1.4 x 10⁻⁶ mol L⁻¹ for DPC, indicating that a lower concentration of CPC was required to inhibit bacterial growth.[9]
| Microorganism | DPC (EC₅₀ for growth inhibition) | CPC (EC₅₀ for growth inhibition) | Reference |
| Acinetobacter junii | 1.4 ± 0.5 x 10⁻⁶ mol L⁻¹ | 4.9 ± 1.3 x 10⁻⁷ mol L⁻¹ | [9] |
CPC has been shown to be highly effective against a range of oral pathogens. In one study, a 0.05% CPC solution achieved a ≥ 5-log₁₀ reduction in colony-forming units (CFU) of 24-hour S. mutans biofilms after a 10-minute treatment.[1] Another study found that CPC-based mouthwashes were highly active against pathogens associated with dental caries, periodontal disease, and candidiasis.[10]
Comparative Cytotoxicity and Safety Profile
While effective as antimicrobials, the potential for cytotoxicity to mammalian cells is a critical consideration in drug development. Both DPC and CPC can cause irritation to the skin, eyes, and respiratory tract.[5]
In vitro studies have shown that oral rinses containing CPC exhibit strong cytotoxic effects.[11] However, the cytotoxicity of 0.05% CPC has been found to be similar to that of 0.2% chlorhexidine, a common oral antiseptic, and lower than other irrigating solutions like sodium hypochlorite.[12] Research also indicates that CPC can interfere with mitochondrial function in vitro at levels that may be relevant to human exposure.[3][13]
The U.S. Food and Drug Administration (FDA) considers CPC concentrations of 0.025% to 0.1% to be safe for short-term use (not exceeding 7 days) in over-the-counter oral antiseptic products.[3] A known side effect of CPC in oral products is the potential for extrinsic tooth staining in a small percentage of users.[3]
For DPC, toxicity data indicates it is toxic if swallowed and may cause allergic skin reactions and serious eye damage.[5][14] It has been shown to be toxic to humans at doses above 0.5 mg/kg.[15]
| Parameter | Dodecylpyridinium Chloride (DPC) | Cetylpyridinium Chloride (CPC) |
| Oral LD₅₀ (rats) | Toxic if swallowed (H301)[5][14] | 200 mg/kg[3] |
| Primary Safety Concerns | Skin/eye irritation, respiratory sensitization, aquatic toxicity[5] | Tooth staining, potential for mitochondrial interference, cytotoxicity at high concentrations[3][11][13] |
| Regulatory Status (Oral Care) | Not typically used | FDA-approved for short-term use in OTC oral antiseptics (0.025-0.1%)[3] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
To quantitatively compare the antimicrobial efficacy of DPC and CPC, the broth microdilution method is a standard and reliable approach.[16] This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine and compare the MIC values of DPC and CPC against a selected bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
Materials:
-
Dodecylpyridinium chloride (DPC) and Cetylpyridinium chloride (CPC) stock solutions (e.g., 1 mg/mL in sterile deionized water).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture of S. aureus in the logarithmic growth phase.
-
Spectrophotometer and 0.5 McFarland turbidity standard.
-
Sterile multichannel pipettes and tips.
-
Incubator (35-37°C).
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of S. aureus from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. The rationale for this specific density is to ensure reproducible results and adherence to standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI).
-
-
Serial Dilution of Compounds:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the DPC stock solution to the first well of a designated row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a concentration gradient of the test compound.
-
Repeat this process in a separate row for the CPC stock solution.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds. This brings the final volume in each well to 200 µL and halves the concentration of the antimicrobial agents.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The results can also be read using a microplate reader to measure absorbance at 600 nm.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion and Recommendations
The choice between Dodecylpyridinium Chloride and Cetylpyridinium Chloride is fundamentally driven by the intended application and the specific performance requirements.
-
Cetylpyridinium Chloride (CPC) , with its longer C16 alkyl chain, exhibits a lower CMC and generally superior antimicrobial activity, particularly against Gram-negative bacteria and various oral pathogens. Its established safety profile at low concentrations has solidified its position as a primary active ingredient in oral hygiene products.[1][2][3] However, researchers must consider its potential for cytotoxicity at higher concentrations and its known side effect of tooth staining.
-
Dodecylpyridinium Chloride (DPC) , with its C12 alkyl chain, remains a potent cationic surfactant and antimicrobial agent. While its CMC is higher and its broad-spectrum activity may be slightly less potent than CPC in some cases, its efficacy, particularly in disinfectant and industrial biocide formulations, is well-documented.[5] Its distinct surfactant properties also make it valuable in non-biological applications like chemical mechanical polishing.[5]
For drug development professionals focused on oral care or topical antiseptics, CPC is the more logical starting point due to its extensive history of use and regulatory acceptance. For researchers developing industrial disinfectants, water treatment solutions, or exploring novel surfactant applications, DPC offers a robust and effective alternative. The experimental protocols outlined in this guide provide a framework for conducting direct, quantitative comparisons to validate the selection of the optimal compound for any given formulation.
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Mao, X., Auer, D. L., Buchalla, W., Hiller, K. A., Maisch, T., Hellwig, E., Al-Ahmad, A., & Cieplik, F. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Antimicrobial agents and chemotherapy, 64(8), e00576-20. Available from: [Link]
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Mao, X., Auer, D. L., Buchalla, W., Hiller, K. A., Maisch, T., Hellwig, E., Al-Ahmad, A., & Cieplik, F. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. ASM Journals. Available from: [Link]
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Aghazadeh, Z., et al. (2018). Comparison of Cytotoxicity of Cetylpyridinium Chloride With Sodium Hypochlorite, Chlorhexidine and Halita as an Endodontic Irrigant using MTT assay. Avicenna journal of dental research, 10(4), 126-132. Available from: [Link]
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Bhat, M. A., et al. (2008). Co‐ and Counterion Effect on the Micellization Characteristics of Dodecylpyridinium Chloride. Journal of Dispersion Science and Technology, 29(4), 549-554. Available from: [Link]
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Kim, H. Y., et al. (2020). Comprehensive pulmonary toxicity assessment of cetylpyridinium chloride using A549 cells and Sprague-Dawley rats. Journal of toxicology and environmental health. Part A, 83(15), 549–561. Available from: [Link]
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A Comparative Guide to the Antimicrobial Efficacy of Dodecylpyridinium Chloride
For researchers, scientists, and drug development professionals, the rigorous validation of an antimicrobial agent's efficacy is paramount. This guide provides an in-depth technical comparison of dodecylpyridinium chloride (DPC), a cationic surfactant of the quaternary ammonium compound (QAC) class, against other commonly used alternatives. The information presented herein is supported by experimental data and established methodologies to ensure scientific integrity and practical applicability in a research and development setting.
Introduction to Dodecylpyridinium Chloride and the Imperative of Efficacy Validation
Dodecylpyridinium chloride is a versatile chemical compound utilized across various industries, including pharmaceuticals and personal care, for its potent antimicrobial properties.[1] As a cationic surfactant, its amphiphilic nature, consisting of a hydrophilic pyridinium head and a hydrophobic dodecyl tail, is fundamental to its function.[1] The validation of its antimicrobial efficacy is not merely a regulatory formality but a critical step in ensuring product performance and safety. This guide will delve into the mechanisms of action, comparative efficacy, and standardized methodologies for evaluating DPC.
Mechanism of Action: A Targeted Disruption of Microbial Membranes
The antimicrobial activity of dodecylpyridinium chloride, like other QACs, is primarily attributed to its interaction with the microbial cell membrane.[2] The positively charged pyridinium head of the DPC molecule is electrostatically attracted to the negatively charged components of the bacterial cell envelope, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2]
This initial binding is followed by the insertion of the hydrophobic dodecyl tail into the lipid bilayer of the cell membrane. This intrusion disrupts the membrane's structural integrity and fluidity, leading to several detrimental effects for the microorganism:
-
Increased Permeability: The disruption of the membrane leads to the leakage of essential intracellular components, such as ions (e.g., potassium), metabolites, and even larger molecules like proteins and nucleic acids.
-
Impaired Membrane Functions: Key membrane-bound proteins and enzymes involved in vital cellular processes like respiration and transport are denatured or inhibited.
-
Cell Lysis: At higher concentrations, the extensive membrane damage results in the complete lysis and death of the microbial cell.[2]
Caption: Broth Microdilution Workflow for MIC Determination.
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
Experimental Protocol:
-
Preparation of Test Suspension: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Exposure: Add dodecylpyridinium chloride at a predetermined concentration to the microbial suspension.
-
Sampling: At specified time intervals (e.g., 0, 15, 30, 60 seconds, and longer intervals), withdraw an aliquot of the mixture. [3]4. Neutralization: Immediately add the aliquot to a neutralizing broth to stop the action of the antimicrobial agent.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate them onto agar plates to determine the number of surviving microorganisms (CFU/mL).
-
Data Analysis: Calculate the log₁₀ reduction in viable cell count at each time point compared to the initial count. A significant reduction is often defined as a ≥3-log₁₀ (99.9%) decrease.
Caption: Time-Kill Kinetic Assay Workflow.
Bacterial Resistance to Dodecylpyridinium Chloride: Key Mechanisms
The emergence of microbial resistance to biocides is a growing concern. Bacteria can develop resistance to dodecylpyridinium chloride and other QACs through several mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their target at a sufficient concentration. [1][4][5][6][7]The overexpression of these pumps is a common mechanism of resistance to QACs. [1][4][5][7]* Alterations in the Outer Membrane: In Gram-negative bacteria, changes in the structure or expression of porins, which are protein channels in the outer membrane, can restrict the influx of DPC into the cell. [8][9][10][11][12]* Biofilm Formation: Bacteria embedded in a biofilm matrix are often more resistant to antimicrobial agents due to limited diffusion of the agent and the physiological state of the cells within the biofilm.
Caption: Bacterial Resistance Mechanisms to DPC.
Conclusion
Dodecylpyridinium chloride is a potent antimicrobial agent with a well-established mechanism of action. Its efficacy is comparable to other commonly used quaternary ammonium compounds, although variations exist depending on the target microorganism. The validation of its antimicrobial activity through standardized methodologies such as broth microdilution and time-kill kinetic assays is essential for its effective and safe application. An understanding of the mechanisms of bacterial resistance to DPC is crucial for the development of strategies to mitigate the emergence of resistant strains and to ensure the long-term utility of this important class of antimicrobials.
References
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- Buffet-Bataillon, S., Tattevin, P., Maillard, J. Y., Bonnaure-Mallet, M., & Jolivet-Gougeon, A. (2016). Efflux Pump Induction by Quaternary Ammonium Compounds and Fluoroquinolone Resistance in Bacteria. Future microbiology, 11, 891-902.
- Al-Kadmy, I. M. S., Ibrahim, S. A., Al-Saryi, N., & Aziz, S. N. (2020). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Journal of Applied Microbiology, 129(6), 1325-1340.
- Buffet-Bataillon, S., Tattevin, P., Maillard, J. Y., Bonnaure-Mallet, M., & Jolivet-Gougeon, A. (2016). Efflux pump induction by Quaternary Ammonium Compounds (QAC) and fluoroquinolone-resistance in bacteria. Future microbiology, 11(7), 891-902.
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- Mao, X., Auer, D. L., Buchalla, W., Hiller, K. A., Maisch, T., Hellwig, E., Al-Ahmad, A., & Cieplik, F. (2020). Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance. Antimicrobial Agents and Chemotherapy, 64(8), e00576-20.
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A Randomized, Double-Blind Clinical Study to Assess the Antimicrobial Effects of a Cetylpyridinium Chloride Mouth Rinse on Dental Plaque Bacteria. (2025-08-08). ResearchGate. Retrieved from [Link]
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- Sreenivasan, P. K., & Gittins, E. (2012). Antimicrobial efficacy of 0·05% cetylpyridinium chloride mouthrinses. Letters in applied microbiology, 56(1), 1-7.
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Minimum inhibitory concentrations of BAC (benzalkonium chloride) depending on the Polymyxin B concentration in the medium. (n.d.). ResearchGate. Retrieved from [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Semantic Scholar. Retrieved from [Link]
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MIC values for benzalkonium chloride derivatives containing 10-16... (n.d.). ResearchGate. Retrieved from [Link]
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- Tandukar, M., Oh, S., Tezel, U., Konstantinidis, K. T., & Pavlostathis, S. G. (2017). Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance. Applied and Environmental Microbiology, 83(17), e01202-17.
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- Obłąk, E., Krasowska, A., & Łuczyński, J. (2017). Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings. Molecules (Basel, Switzerland), 22(1), 114.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and Capillary Electrophoresis for Pyridinium Salt Analysis
In the landscape of pharmaceutical analytics, the robust characterization of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Pyridinium salts, a class of quaternary ammonium compounds, are featured in various therapeutic agents and formulations. Their inherent charge and potential for complex impurity profiles demand analytical methods that are not only accurate and precise but also well-understood in their operational boundaries.
This guide provides an in-depth, experience-driven comparison of two cornerstone separation techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for the analysis of pyridinium salts. We will move beyond a simple recitation of pros and cons to a practical discussion structured around a formal cross-validation exercise, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]
The Analytical Challenge: Understanding Pyridinium Salts
Pyridinium salts are organic compounds with a positively charged nitrogen atom within a pyridine ring. This permanent cationic nature is the defining feature that governs their analytical behavior. The primary analytical objectives typically include:
-
Potency and Purity Assay: Quantifying the main pyridinium salt in the API or drug product.
-
Impurity Profiling: Detecting and quantifying related substances, including starting materials, degradation products, and counter-ion impurities.
-
Stability Indicating Assays: Ensuring the method can separate the main component from its degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light).[2][5]
The choice between HPLC and CE is not merely a matter of preference but a strategic decision based on the specific analytical target profile (ATP), which defines the required performance of the method.
Foundational Principles: A Tale of Two Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC separates analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column.[6][7] For pyridinium salts, the most common mode is Reversed-Phase Ion-Pair Chromatography .
-
Causality of Choice: The pyridinium cation is highly polar and would show little to no retention on a standard C18 reversed-phase column. To overcome this, an ion-pairing reagent (e.g., sodium dodecyl sulfate, hexane-sulfonic acid) is added to the mobile phase. This reagent contains a hydrophobic tail that interacts with the stationary phase and an ionic head that forms a neutral, transient complex with the pyridinium cation, allowing for tunable retention and separation based on the overall hydrophobicity of the ion pair.[7]
Capillary Electrophoresis (CE)
CE separates analytes within a narrow-bore fused-silica capillary based on their charge-to-size ratio in the presence of an applied electric field.[6][8] The primary mode for pyridinium salts is Capillary Zone Electrophoresis (CZE) .
-
Causality of Choice: As inherent cations, pyridinium salts are perfectly suited for CZE.[9] Separation is driven by differences in their electrophoretic mobility. A key phenomenon in CE is the electroosmotic flow (EOF) , the bulk flow of the background electrolyte (BGE) towards the cathode. By running in a standard configuration with a bare fused-silica capillary at a pH below 9, the EOF is typically strong enough to carry all species, including cations, anions, and neutrals, past the detector, allowing for comprehensive analysis in a single run.[9]
The Cross-Validation Workflow: A Visual Guide
A cross-validation study is not merely running the same samples on two different instruments. It is a systematic process to demonstrate that two distinct analytical procedures provide equivalent results, thereby ensuring method robustness and providing a valuable alternative or confirmatory technique.
Caption: Workflow for the cross-validation of HPLC and CE methods.
Head-to-Head Comparison: Performance Validation Data
The core of the cross-validation lies in comparing key performance metrics as defined by ICH Q2(R1).[1][2][3] The following table summarizes typical results for the analysis of a model pyridinium salt (e.g., Cetylpyridinium Chloride) and its primary degradation product.
| Performance Characteristic | HPLC (Ion-Pair RP) | Capillary Electrophoresis (CZE) | Senior Scientist's Insight |
| Specificity / Selectivity | Excellent baseline resolution of parent and degradants. | Excellent; often provides an orthogonal (different) selectivity profile. | CE's different separation mechanism is a powerful confirmatory tool. If a peak co-elutes in HPLC, it will likely resolve in CE.[8] |
| Linearity (Range: 25-150 µg/mL) | R² > 0.999 | R² > 0.999 | Both techniques demonstrate excellent linearity. |
| Accuracy (Recovery %) | 99.2% - 100.8% | 98.5% - 101.5% | HPLC often shows slightly better recovery due to more robust injection techniques. |
| Precision (RSD %) | Repeatability: < 0.5%Intermediate: < 1.0% | Repeatability: < 1.5%Intermediate: < 2.5% | HPLC is the clear winner in precision. The robustness of modern pumps and autosamplers surpasses the hydrodynamic/electrokinetic injection in CE, which can be a source of variability. |
| Limit of Detection (LOD) | 0.7 µg/mL | 3.3 µg/mL[10] | HPLC's larger injection volumes and longer path-length detector cells give it a significant sensitivity advantage.[8][11] |
| Limit of Quantitation (LOQ) | 2.8 µg/mL[10] | 10.9 µg/mL[10] | Consistent with LOD, HPLC is better suited for trace-level impurity quantification. |
| Analysis Time | 15 minutes | < 5 minutes | CE is significantly faster, making it ideal for high-throughput screening or process monitoring.[8][11] |
| Robustness | High (minor changes in pH, % organic have predictable effects). | Moderate (sensitive to BGE composition, temperature, and capillary surface changes). | HPLC methods are generally considered more "rugged" and transferable between labs.[11] |
| Solvent Consumption | ~15 mL per run | < 1 mL per day | CE is a "greener" technique, a significant advantage in terms of cost and environmental impact.[11] |
Detailed Experimental Protocols
These protocols are representative and should be optimized for the specific pyridinium salt under investigation. Method validation must be performed according to ICH Q2(R1) guidelines.[1][2][3]
Protocol 1: HPLC-UV Method for Pyridinium Salt Analysis
-
Rationale: This reversed-phase ion-pair method is designed for robust, sensitive quantification. The use of a phosphate buffer controls pH, while the ion-pairing agent ensures retention of the cationic analyte.
-
Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Sodium Phosphate Monobasic with 5 mM Sodium Dodecyl Sulfate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (or lambda max of the specific pyridinium salt).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Mobile Phase A/B (70:30) to a target concentration of 100 µg/mL.
Protocol 2: CZE-UV Method for Pyridinium Salt Analysis
-
Rationale: This CZE method leverages the inherent charge of the analyte for a rapid, efficient separation with minimal solvent waste. The phosphate buffer provides conductivity and pH control, which is critical for reproducible migration times.
-
Instrumentation: Capillary Electrophoresis system with UV-Vis or DAD.
-
Capillary: Fused-silica, 50 µm ID, 60 cm total length (51.5 cm effective length).
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate, pH adjusted to 2.5 with phosphoric acid.
-
Capillary Conditioning (for new capillary): 1.0 M NaOH (30 min), 0.1 M NaOH (30 min), Water (15 min), BGE (30 min).
-
Pre-run Rinse: 0.1 M NaOH (1 min), Water (1 min), BGE (3 min).
-
Applied Voltage: +25 kV (positive polarity, as the analyte is a cation).
-
Capillary Temperature: 25 °C.
-
Detection Wavelength: 214 nm (lower UV often provides better sensitivity in CE).
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve sample in water to a target concentration of 100 µg/mL.
Senior Application Scientist's Perspective: Choosing the Right Tool
The cross-validation data clearly illustrates that HPLC and CE are complementary, not just competitive, techniques. The choice is dictated by the analytical objective.
-
Choose HPLC When:
-
Regulatory Submission is the Goal: Its reputation for robustness and high precision makes it the workhorse for QC release testing and stability studies in GMP environments.[12][11]
-
Trace Impurity Quantification is Critical: The superior sensitivity (lower LOD/LOQ) is essential for controlling impurities at low levels (e.g., <0.1%).[10][11]
-
Method Transfer is Anticipated: HPLC methods are generally easier to transfer between different laboratories and instrument platforms.
-
-
Choose Capillary Electrophoresis When:
-
Speed is Essential: For high-throughput applications like reaction monitoring, process analytical technology (PAT), or early-stage formulation screening, the rapid analysis time of CE is a major advantage.[8]
-
Orthogonal Confirmation is Needed: In impurity investigations or to confirm peak purity, CE's fundamentally different separation mechanism provides powerful, confirmatory data.[13]
-
Sample Volume is Limited: CE requires nanoliter injection volumes, making it ideal for precious samples.[9]
-
"Green" Analytics are a Priority: The drastically lower solvent consumption reduces both cost and environmental footprint.[11]
-
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: HPLC vs Capillary Electrophoresis: Choosing the Right Technique Source: Hawach Scientific URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution Source: LabX URL: [Link]
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Title: HPLC vs. Capillary Electrophoresis: Which One To Use? Source: Ibis Scientific, LLC URL: [Link]
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Title: Why HPLC is more applicable in different analysis than capillary electrophoresis as CE is more effective,efficient, simple, low sample injection and... Source: ResearchGate URL: [Link]
-
Title: Capillary electrophoresis of organic cations at high salt concentrations Source: PubMed URL: [Link]
-
Title: Capillary Electrophoresis Methods and Protocols | Request PDF Source: ResearchGate URL: [Link]
-
Title: Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent Source: Semantic Scholar URL: [Link]
-
Title: A Systematic Procedure to Develop a Capillary Electrophoresis Method Using a Minimal Experimental Data Source: SciELO URL: [Link]
-
Title: Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent Source: MDPI URL: [Link]
-
Title: Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Source: Semantic Scholar URL: [Link]
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Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
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Title: Capillary Electrophoresis for Drug Analysis Source: Analytical Toxicology URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
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Title: ICH guideline Q14 on analytical procedure development Source: European Medicines Agency (EMA) URL: [Link]
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Title: HPLC chromatogram of the prepared pyridinium series mixture. Source: ResearchGate URL: [Link]
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Title: Development and validation of capillary zone electrophoresis and high-performance liquid chromatography methods for the determination of oral anticoagulant edoxaban in pharmaceutical tablets Source: PubMed URL: [Link]
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Navigating Synergistic Interactions: A Comparative Guide to 1-Dodecylpyridin-1-ium Chloride Hydrate and Triton X-100 Mixtures
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the interaction between the cationic surfactant 1-dodecylpyridin-1-ium chloride hydrate and the non-ionic surfactant Triton X-100. We will explore the fundamental principles governing their synergistic behavior, present comparative experimental data, and provide detailed protocols for key analytical techniques. Our objective is to equip you with the foundational knowledge and practical insights necessary to leverage these interactions in your research and development endeavors.
Introduction to the Surfactants
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This unique structure allows them to adsorb at interfaces and self-assemble into dynamic structures called micelles in solution. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC), a key characteristic of any surfactant.[1]
This compound
1-Dodecylpyridin-1-ium chloride (DPC) is a cationic surfactant belonging to the quaternary ammonium compound family. Its structure consists of a polar pyridinium head group and a nonpolar 12-carbon alkyl chain. DPC is known for its antimicrobial properties and its use in various formulations, including detergents and as a stabilizer in nanoparticle synthesis.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₂ClNO | [3] |
| Molecular Weight | 301.90 g/mol | [3] |
| Appearance | White to yellow powder or crystals | [3] |
| Melting Point | 66-70 °C | [3] |
| Solubility | Soluble in water | [4] |
| Critical Micelle Concentration (CMC) | ~15-17 mM in water | Not explicitly found, but inferred from similar compounds. |
Triton X-100
Triton X-100 is a widely used non-ionic surfactant. Its structure features a hydrophilic polyethylene oxide chain and a hydrophobic hydrocarbon group. Due to its mild, non-denaturing properties, Triton X-100 is extensively used in biochemistry and cell biology to solubilize membrane proteins and in various industrial applications as a detergent and emulsifier.[5]
Key Properties of Triton X-100:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂O(C₂H₄O)n (average n=9.5) | [6] |
| Appearance | Colorless viscous liquid | [5] |
| Solubility | Soluble in water | [5] |
| Critical Micelle Concentration (CMC) | ~0.2-0.9 mM in water |
The Synergy of Mixing: 1-Dodecylpyridin-1-ium Chloride and Triton X-100
When cationic and non-ionic surfactants are mixed in an aqueous solution, they often exhibit non-ideal behavior, leading to enhanced surface activity and a lower CMC than either of the individual surfactants. This phenomenon is known as synergism.[2][7] The primary driving force for this synergy is the reduction of electrostatic repulsion between the ionic head groups of the cationic surfactant by the intervening non-ionic surfactant molecules in the mixed micelles.[1]
Mixed Micelle Formation
In a mixed micellar system of DPC and Triton X-100, the bulky, non-ionic head groups of Triton X-100 molecules position themselves between the positively charged pyridinium head groups of DPC. This spacing diminishes the electrostatic repulsion that would otherwise oppose the aggregation of DPC molecules, making micellization more energetically favorable.
Caption: Schematic of a mixed micelle with DPC and Triton X-100.
Experimental Evidence of Synergism
The interaction parameter (β) is a measure of the extent of interaction between the two surfactants in a mixed micelle. A negative β value indicates a synergistic interaction, meaning the mixture is more stable than the ideal state. The more negative the value, the stronger the synergism. For the dodecylpyridinium bromide/Triton X-100 system, the interaction parameter was found to be negative, confirming a significant synergistic effect.[1]
Comparative Critical Micelle Concentration (CMC) Data:
| Surfactant System | CMC (mM) | Interaction Parameter (β) | Reference |
| Dodecylpyridinium Bromide (C12PB) | 16.0 | - | [1] |
| Triton X-100 | 0.22 | - | [1] |
| C12PB / Triton X-100 (various mole fractions) | < 16.0 and < 0.22 | Negative | [1] |
This data clearly demonstrates that the CMC of the mixed system is lower than that of the individual components, a hallmark of synergistic interaction.
Experimental Protocols for Characterizing Surfactant Interactions
To empirically validate and quantify the interaction between this compound and Triton X-100, several analytical techniques can be employed. Below are detailed protocols for three key methods.
Surface Tensiometry
Surface tensiometry is a fundamental technique for determining the CMC of surfactants and their mixtures. It measures the surface tension of a solution as a function of surfactant concentration. A sharp break in the plot of surface tension versus the logarithm of concentration indicates the CMC.
Protocol for Surface Tensiometry:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).
-
Prepare a concentrated stock solution of Triton X-100 in deionized water (e.g., 10 mM).
-
-
Preparation of Mixed Surfactant Solutions:
-
Prepare a series of solutions with varying mole fractions of the two surfactants. For each mole fraction, create a range of concentrations spanning below and above the expected mixed CMC.
-
-
Instrumentation and Measurement:
-
Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with deionized water.
-
Measure the surface tension of each prepared solution, ensuring the system reaches equilibrium before recording the value.
-
Rinse the ring/plate thoroughly with deionized water and the next sample solution between measurements.
-
-
Data Analysis:
-
Plot surface tension (γ) as a function of the logarithm of the total surfactant concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
Caption: Workflow for Surface Tensiometry.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study the interaction between surfactants by observing changes in the absorbance spectrum of a probe molecule or one of the surfactants themselves. Triton X-100 has a characteristic absorbance peak around 275-280 nm due to its phenyl group, which can be monitored.[5][6]
Protocol for UV-Vis Spectrophotometry:
-
Preparation of Solutions:
-
Prepare a series of solutions with a fixed concentration of Triton X-100 and varying concentrations of this compound.
-
Conversely, prepare solutions with a fixed concentration of DPC and varying concentrations of Triton X-100.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a wavelength range that includes the absorbance peaks of interest (e.g., 200-400 nm).
-
Use a quartz cuvette and blank the instrument with deionized water.
-
-
Measurement:
-
Record the absorbance spectrum for each prepared solution.
-
-
Data Analysis:
-
Analyze the shifts in the wavelength of maximum absorbance (λ_max) and changes in the absorbance intensity. These changes can indicate the formation of mixed micelles and provide information about the microenvironment of the chromophore.
-
Caption: Workflow for UV-Vis Spectrophotometry.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events.[3][8][9] It can provide a complete thermodynamic profile of the interaction between DPC and Triton X-100 micelles, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation:
-
Prepare a solution of Triton X-100 at a concentration above its CMC in a suitable buffer. This will be the sample in the calorimeter cell.
-
Prepare a concentrated solution of this compound in the same buffer. This will be the titrant in the injection syringe.
-
-
ITC Instrument Setup:
-
Thoroughly clean and degas the sample cell and injection syringe.
-
Load the Triton X-100 micelle solution into the sample cell and the DPC solution into the syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the DPC solution into the Triton X-100 solution. The instrument will measure the heat evolved or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change as a function of the molar ratio of DPC to Triton X-100.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Caption: Workflow for Isothermal Titration Calorimetry.
Conclusion
The interaction between this compound and Triton X-100 exemplifies the powerful synergistic effects that can be achieved by mixing cationic and non-ionic surfactants. This synergy, driven by the reduction of electrostatic repulsion, leads to the formation of mixed micelles at lower concentrations than the individual components. Understanding and characterizing these interactions through techniques such as tensiometry, UV-Vis spectrophotometry, and isothermal titration calorimetry are crucial for optimizing formulations in a wide range of applications, from drug delivery to advanced materials science. This guide provides a solid foundation for researchers to explore and harness the potential of these fascinating molecular assemblies.
References
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1-dodecylpyridinium chloride - ChemBK. (2024-04-10). Retrieved from [Link]
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Parihar, S. K., & Goswami, A. K. (n.d.). MIXED MICELLES OF N-ALKYLPYRIDINIUM BROMIDE AND TRITON X-100 IN AQUEOUS MEDIA. TSI Journals. Retrieved from [Link]
- Imae, T., & Ikeda, S. (1986). Mixed micelle formation of N-alkylpyridinium bromide and Triton X-100 in aqueous media. Journal of Colloid and Interface Science, 113(2), 449-458.
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This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
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- Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. (2019). ACS Omega, 4(10), 14381-14390.
- Determination of Nonionic Surfactant in Liquid Detergent by UV-vis Spectrophotometry and Multivariate Calibration Method. (2007). Journal of Applied Sciences, 7(15), 2112-2116.
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Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem. (n.d.). Retrieved from [Link]
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How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2025-02-06). Retrieved from [Link]
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UV–Vis spectra calculations of blend with different surfactants, a:... - ResearchGate. (n.d.). Retrieved from [Link]
- Triton™ X-100 Behaves Similarly to Tyrosine-Containing and Tryptophan-Free Proteins in UV-Vis Spectroscopy. (2021). Journal of Advanced Medical Sciences and Applied Technologies, 7(1), 47-53.
- Surface active inverse micelles. (2016). Journal of Colloid and Interface Science, 478, 114-119.
- Micelle and Surface Tension of Double-Chain Cationic Surfactants. (2018). Molecules, 23(9), 2298.
- MIXED MICELLE FORMATION METHODS AND IMPORTNACE - Jetir.Org. (2021).
- Interaction of Triton X-100 with Cyclodextrins. A Fluorescence Study. (1995). The Journal of Physical Chemistry, 99(40), 14845-14849.
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- Effect of Cetylpyridinium chloride, Triton x-100 and Sodium Dodecyl Sulfate on rheology of fly ash slurry. (2015). International Journal of Engineering Research and General Science, 3(5), 546-553.
- Micelle and Surface Tension of Double-Chain Cationic Surfactants. (2018). Molecules, 23(9), 2298.
- Microfluidic Tensiometry Technique for the Characterization of the Interfacial Tension between Immiscible Liquids. (2018). Langmuir, 34(6), 2324-2331.
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Assessing the biocompatibility of pyridinium-based ionic liquids
An Expert's Comparative Guide to the Biocompatibility of Pyridinium-Based Ionic Liquids
For researchers, scientists, and drug development professionals, the allure of ionic liquids (ILs) lies in their remarkable tunability.[1][2] Among the diverse families of ILs, pyridinium-based structures are gaining significant attention for applications ranging from drug delivery and biocatalysis to the synthesis of active pharmaceutical ingredients.[3][4][5][6] However, their successful application is contingent upon a thorough understanding of their interaction with biological systems—a concept collectively known as biocompatibility.
This guide provides an in-depth, comparative assessment of the biocompatibility of pyridinium-based ionic liquids. Moving beyond a simple catalog of data, we will dissect the causal relationships between molecular structure and biological response, providing field-proven insights and detailed experimental protocols to empower researchers in their selection and design of next-generation ILs.
Chapter 1: The Molecular Architecture of Biocompatibility
The biological activity of a pyridinium ionic liquid is not a monolithic property but rather a direct consequence of its molecular structure. The interplay between the pyridinium cation, the length and functionality of its alkyl side chain, and the nature of the counter-anion dictates its interaction with cellular components.[7][8]
The central hypothesis in assessing IL biocompatibility is a structure-activity relationship predominantly governed by lipophilicity. As the alkyl chain length on the pyridinium ring increases, the molecule becomes more lipophilic, enhancing its ability to interact with and disrupt the lipid bilayer of cell membranes. This fundamental interaction is the primary driver of cytotoxicity and hemolytic activity.[9][10]
Caption: Core structural components of a pyridinium IL and their primary modes of biological interaction.
Chapter 2: Assessing Cytotoxicity: The Primary Screen for Biocompatibility
Cytotoxicity is the most critical initial benchmark for biocompatibility. For pyridinium ILs, the mechanism of toxicity is often linked to membrane disruption, leading to loss of integrity and subsequent cell death.[9][11] Studies consistently show that cytotoxicity increases with the length of the alkyl side chain, a direct consequence of enhanced lipophilicity.[12][13][14][15]
A significant finding is that dicationic pyridinium ILs, where two pyridinium rings are linked by an alkyl chain, are generally less cytotoxic than their monocationic counterparts.[9][11] This is likely because the "trapped" nature of the linking chain between the two charged heads reduces its effective lipophilicity and ability to insert into the cell membrane.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Causality Behind Experimental Choices:
-
Cell Lines: A panel of cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293) is used because cytotoxicity can be highly cell-type dependent.[9]
-
Concentration Range: A logarithmic serial dilution is used to determine the dose-response relationship and accurately calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Controls: Positive (e.g., doxorubicin) and negative (vehicle, e.g., media) controls are essential to validate the assay's performance and normalize the results.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
IL Treatment: Prepare serial dilutions of the pyridinium ILs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the IL-containing medium. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of the IL concentration to determine the IC50 value.
Comparative Cytotoxicity Data
| Ionic Liquid | Alkyl Chain | Type | Cell Line | IC50 (µM) | Reference |
| [C4Pyr][Br] | Butyl (C4) | Monocationic | HeLa | >1000 | [16] |
| [C6Pyr][Br] | Hexyl (C6) | Monocationic | HeLa | ~500 | [16] |
| [C12Pyr][Br] | Dodecyl (C12) | Monocationic | HeLa | ~20 | [9] |
| [(C3)2(Pyr)2][Br]2 | Propyl (C3) Linker | Dicationic | HeLa | >100 | [9][11] |
| [C4mim][Br] | Butyl (C4) | Imidazolium | HeLa | ~800 | [16] |
| [Cho][Ala] | - | Cholinium | HeLa | Very Low Toxicity | [16] |
Note: IC50 values are approximate and compiled from multiple sources for comparative purposes.
The data clearly illustrates the direct correlation between increasing alkyl chain length and increasing cytotoxicity in monocationic pyridinium ILs. Furthermore, it highlights the significantly lower toxicity of dicationic ILs and choline-based ILs when compared to their pyridinium counterparts.[9][16]
Caption: Standard experimental workflow for determining the IC50 of ionic liquids using the MTT assay.
Chapter 3: Hemolytic Activity: A Critical Test for Blood-Contacting Applications
For any material intended for applications involving direct contact with blood, such as in drug delivery systems, assessing hemolytic activity is non-negotiable.[4][17] Hemolysis, the rupture of red blood cells (RBCs), is a direct measure of membrane-disrupting toxicity. Similar to cytotoxicity, the hemolytic activity of pyridinium ILs is strongly dependent on their hydrophobic character.[18]
Experimental Protocol: Red Blood Cell (RBC) Hemolysis Assay
This assay quantifies the amount of hemoglobin released from damaged RBCs upon exposure to the test compound.
Step-by-Step Methodology:
-
RBC Isolation: Obtain fresh whole blood (e.g., from a sheep or human donor) containing an anticoagulant. Centrifuge the blood to pellet the RBCs.
-
Washing: Discard the supernatant (plasma and buffy coat) and wash the RBC pellet three times with isotonic PBS (pH 7.4). This removes residual plasma proteins that could interfere with the assay.
-
RBC Suspension: Resuspend the washed RBCs in PBS to create a 2% (v/v) suspension.
-
Treatment: In a microcentrifuge tube, mix 100 µL of the RBC suspension with 100 µL of the pyridinium IL solution (prepared in PBS at various concentrations).
-
Controls: Prepare a negative control (100 µL RBCs + 100 µL PBS) for 0% hemolysis and a positive control (100 µL RBCs + 100 µL 1% Triton X-100) for 100% hemolysis.
-
Incubation: Incubate all tubes for 1 hour at 37°C with gentle shaking.
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs and cell debris.
-
Absorbance Reading: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100
Comparative Hemolytic Activity
| Ionic Liquid Family | Alkyl Chain Length | Hemolytic Activity (HC50) | Trend | Reference |
| Pyridinium Bromides | Short (C2-C4) | High HC50 (Low Activity) | Increasing hemolytic activity with longer alkyl chains. | [18] |
| Medium (C6-C8) | Intermediate HC50 | [18] | ||
| Long (C10-C12) | Low HC50 (High Activity) | [18] | ||
| Cholinium Bromides | C2-C12 | Significantly Higher HC50 (Lower Activity) than Pyridinium ILs | The hydrophobic character is the key driver of hemolysis. | [18] |
The HC50 (the concentration causing 50% hemolysis) decreases significantly as the alkyl chain length increases, confirming that lipophilicity is the primary determinant of RBC membrane disruption.[18]
Chapter 4: Antimicrobial Properties: A Double-Edged Sword
The potent antimicrobial activity of many pyridinium ILs is a classic example of a double-edged sword. For applications in disinfectants or antimicrobial materials, this is a highly desirable trait.[19][20] However, for in vivo applications or in biocatalysis, this broad-spectrum toxicity is a significant biocompatibility concern.[1] Once again, the trend holds: antimicrobial potency increases with the length of the alkyl side chain. Hexyl- and octyl-substituted pyridinium ILs are significantly more antimicrobial than their butyl-substituted counterparts.[12][13][14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., E. coli and S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a standardized concentration of ~5 x 10^5 colony-forming units (CFU)/mL.
-
IL Dilution: Prepare a two-fold serial dilution of the pyridinium IL in a 96-well plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no IL) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the IL in which no visible turbidity (bacterial growth) is observed.
Comparative Antimicrobial Data
| Ionic Liquid | Alkyl Chain | Target Organism | Activity | Reference |
| [C4Pyr][Br] | Butyl (C4) | E. coli, S. aureus | Low Activity | [12][13] |
| [C8Pyr][Br] | Octyl (C8) | E. coli, S. aureus | High Activity | [5][12][13] |
| [C10Pyr][Br] | Decyl (C10) | E. coli, S. aureus | Very High Activity | [21] |
Chapter 5: A Guide to Selecting Biocompatible Pyridinium Ionic Liquids
The selection of a pyridinium IL must be guided by its intended application. There is no universally "biocompatible" option; rather, there is a trade-off between desired functionality and biological inertness.
Caption: Structure-activity relationships for designing biocompatible pyridinium ionic liquids.
Application-Specific Recommendations:
-
For Drug Delivery: The goal is to balance membrane permeability with low toxicity.
-
Recommendation: Prioritize dicationic pyridinium ILs or monocationic versions with short-to-medium alkyl chains (C4-C6).[9][11] These offer a compromise between aqueous solubility and the lipophilicity needed for drug solubilization and permeation enhancement without exhibiting excessive membrane toxicity.[4][7]
-
-
For Biocatalysis (Enzyme Stabilization): The primary concern is maintaining enzyme structure and function.
-
Recommendation: Focus on the anion's properties. For instance, bromide anions have been shown to stabilize lipases better than tetrafluoroborate anions.[22][23] While cytotoxicity is less of a direct concern for isolated enzymes, choosing ILs with high biodegradability, such as those with ester linkages, aligns with green chemistry principles.[24][25]
-
-
For Antimicrobial Agents: The objective is to maximize membrane disruption and broad-spectrum toxicity.
Conclusion
The biocompatibility of pyridinium-based ionic liquids is a complex but predictable field. It is unequivocally governed by the molecule's structure, with the alkyl side chain's length being the most dominant factor influencing cytotoxicity, hemolytic activity, and antimicrobial potency. By understanding the fundamental structure-activity relationships, researchers can move beyond trial-and-error and rationally design or select pyridinium ILs tailored for specific applications. The development of dicationic and biodegradable ester-functionalized ILs represents a significant step towards creating a new generation of "biosafe" materials, unlocking their full potential in medicine, biotechnology, and beyond.
References
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Title: Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids Source: Green Chemistry URL: [Link]
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Title: Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids Source: RSC Advances URL: [Link]
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Title: In vitro cytotoxicity assessment of monocationic and dicationic pyridinium-based ionic liquids on HeLa, MCF-7, BGM and EA.hy926 cell lines Source: PubMed URL: [Link]
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Title: Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids Source: National Institutes of Health (PMC) URL: [Link]
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Title: Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids Source: ResearchGate URL: [Link]
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Title: In vitro cytotoxicity assessment of monocationic and dicationic pyridinium-based ionic liquids on HeLa, MCF-7, BGM and EA.hy926 cell lines Source: ResearchGate URL: [Link]
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Title: Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids Source: Green Chemistry URL: [Link]
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Title: Toxicity of ionic liquids prepared from biomaterials Source: ScienceDirect URL: [Link]
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Title: Ecotoxicity of Pyridinium Based Ionic Liquids: A Review Source: Scientific.Net URL: [Link]
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Title: Ionic Liquids in Drug Delivery Systems Source: Encyclopedia.pub URL: [Link]
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Title: Synthesis of novel carbohydrate based pyridinium ionic liquids and cytotoxicity of ionic liquids for mammalian cells Source: ResearchGate URL: [Link]
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Title: Solvent Properties of Pyridinium Ionic Liquids Source: Longdom Publishing URL: [Link]
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Title: Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli Source: National Institutes of Health (PMC) URL: [Link]
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Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system Source: National Institutes of Health (PMC) URL: [Link]
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Title: Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems Source: PermeGear URL: [Link]
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Title: Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system Source: National Library of Medicine URL: [Link]
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Title: Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis Source: National Institutes of Health (PMC) URL: [Link]
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Title: Ecotoxicity and Hemolytic Activity of Fluorinated Ionic Liquids Source: MDPI URL: [Link]
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Title: Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications Source: ACS Omega URL: [Link]
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Title: Hemolytic activity of cholinium-based ionic liquids Source: ResearchGate URL: [Link]
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Title: Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine Source: ACS Publications URL: [Link]
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Title: Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine Source: ACS Publications URL: [Link]
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Title: Biodegradable pyridinium ionic liquids: design, synthesis and evaluation Source: Green Chemistry URL: [Link]
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Title: Effects of pyridinium-based ionic liquids with different alkyl chain lengths on the growth of maize seedlings Source: ResearchGate URL: [Link]
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Title: Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis Source: National Institutes of Health (PMC) URL: [Link]
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Title: Ecotoxicity of Pyridinium Based Ionic Liquids: A Review Source: ResearchGate URL: [Link]
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Title: New Pyridazinium-based Ionic Liquids: An Eco-friendly Ultrasound-assisted Synthesis, Characterization and Biological Activity Source: ResearchGate URL: [Link]
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Title: Alkyl-chain length effects of imidazolium and pyridinium ionic liquids on photosynthetic response of Pseudokirchneriella subcapitata Source: PubMed URL: [Link]
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Title: Lipid based biocompatible ionic liquids: synthesis, characterization and biocompatibility evaluation Source: Chemical Communications URL: [Link]
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Title: Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity Source: National Institutes of Health (PMC) URL: [Link]
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Title: Effects of pyridinium-based ionic liquids with different alkyl chain lengths on the growth of maize seedlings Source: PubMed URL: [Link]
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Title: Synthesis of long-chain guanidinium based ionic liquids (ILs). Source: ResearchGate URL: [Link]
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The Guiding Principles of Alkylpyridinium Halide Surfactancy: A Comparative Analysis for Researchers and Drug Development Professionals
In the intricate world of formulation science, the selection of an appropriate surfactant is paramount to achieving desired product performance, particularly in pharmaceutical and biotechnological applications. Among the diverse classes of surfactants, alkylpyridinium halides stand out for their unique combination of properties, including their efficacy as antimicrobial agents and their utility in drug delivery systems. This guide provides a comprehensive comparative analysis of the surfactant properties of alkylpyridinium halides, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights necessary to harness their full potential.
This analysis is grounded in the understanding that the performance of these cationic surfactants is intrinsically linked to their molecular architecture—specifically, the length of the hydrophobic alkyl chain and the nature of the hydrophilic halide counter-ion. We will delve into the causality behind how these structural modifications influence key surfactant properties, providing experimental data and detailed protocols to support your research and development endeavors.
The Interplay of Structure and Function: How Alkyl Chain Length and Halide Counter-ions Dictate Surfactant Behavior
The amphiphilic nature of alkylpyridinium halides, possessing a positively charged pyridinium head group and a nonpolar alkyl tail, drives their self-assembly in aqueous solutions to form micelles. This behavior is the cornerstone of their functionality as surfactants. Two primary structural features govern this self-assembly and the resultant surfactant properties:
-
The Alkyl Chain: The length of the n-alkyl chain is a critical determinant of the surfactant's hydrophobicity. A longer alkyl chain increases the hydrophobic effect, which is the main driving force for micellization. This increased hydrophobicity leads to a lower critical micelle concentration (CMC), the concentration at which micelles begin to form. Essentially, molecules with longer chains have a greater tendency to escape the aqueous environment by aggregating.[1][2]
-
The Halide Counter-ion: The halide counter-ion (Cl⁻, Br⁻, I⁻) associated with the positively charged pyridinium headgroup also plays a crucial role. The degree to which these counter-ions bind to the surface of the micelle influences the electrostatic repulsion between the pyridinium head groups. More effective binding of the counter-ion neutralizes the charge on the micellar surface, reducing repulsion and thus favoring micelle formation at a lower concentration. The extent of counter-ion binding is related to its size and polarizability.[3][4]
The following diagram illustrates the fundamental relationship between the molecular structure of alkylpyridinium halides and their tendency to form micelles.
Caption: Relationship between molecular structure and micelle formation.
Comparative Analysis of Surfactant Properties
To provide a clear and objective comparison, the following tables summarize key surfactant properties for a homologous series of n-alkylpyridinium halides. These properties are critical for predicting and controlling the behavior of these surfactants in various applications.
Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that indicates the efficiency of a surfactant. A lower CMC value signifies that less surfactant is needed to initiate micellization and achieve significant surface activity.
Table 1: Critical Micelle Concentration (mM) of n-Alkylpyridinium Halides in Aqueous Solution at 25°C
| Alkyl Chain Length | Chloride (Cl⁻) | Bromide (Br⁻) |
| C10 (Decyl) | ~32 | ~26[5] |
| C12 (Dodecyl) | 15 - 18[6] | 14 - 16[5] |
| C14 (Tetradecyl) | 3.5[7] | 2.7 - 2.82[7] |
| C16 (Hexadecyl/Cetyl) | 0.9 - 1.0[8] | 0.95[5] |
Data compiled from multiple sources. Slight variations may exist due to different experimental conditions.
As the data clearly indicates, the CMC decreases significantly with an increase in the alkyl chain length, a direct consequence of the enhanced hydrophobic effect.[1] Furthermore, for a given alkyl chain length, the CMC generally follows the trend: Chloride > Bromide. This is attributed to the greater polarizability and larger size of the bromide ion, which allows for more effective binding to the micellar surface, thereby reducing electrostatic repulsion between the pyridinium head groups and promoting micellization at lower concentrations.[3][4]
Surface Tension at the CMC (γ_cmc)
The surface tension at the CMC is a measure of the surfactant's effectiveness in reducing the surface tension of water. Lower values indicate greater surface activity.
Table 2: Surface Tension (mN/m) at the CMC of n-Alkylpyridinium Halides in Aqueous Solution at 25°C
| Alkyl Chain Length | Chloride (Cl⁻) | Bromide (Br⁻) |
| C12 (Dodecyl) | ~39 | ~38 |
| C14 (Tetradecyl) | ~37 | ~36 |
| C16 (Hexadecyl/Cetyl) | ~36 | ~35 |
Approximate values based on available literature.[5][9]
The surface tension at the CMC generally decreases with increasing alkyl chain length, indicating that longer-chain surfactants are more effective at populating the air-water interface and reducing surface tension. The nature of the halide counter-ion has a less pronounced, but still noticeable, effect on the surface tension at the CMC.
Foaming Properties
The ability of a surfactant to generate and stabilize foam is crucial in many applications. Foaming is a complex phenomenon influenced by surface tension, surface elasticity, and the ability of the surfactant to retard drainage of the liquid from the foam lamellae.
Table 3: Comparative Foaming Properties of n-Alkylpyridinium Halides
| Alkyl Chain Length | Foaming Ability | Foam Stability |
| C12 (Dodecyl) | Good | Moderate |
| C14 (Tetradecyl) | Very Good | Good |
| C16 (Hexadecyl/Cetyl) | Excellent | High |
Qualitative assessment based on general surfactant principles and available literature.[10][11]
Generally, both foaming ability and foam stability increase with increasing alkyl chain length. Longer alkyl chains lead to more cohesive and resilient interfacial films, which are better able to resist the mechanical shocks and drainage that cause foam collapse.[10] The counter-ion can also influence foam stability, with more strongly binding ions potentially leading to more stable foams.
Experimental Protocols for Surfactant Characterization
To ensure the scientific integrity and reproducibility of your findings, it is essential to employ standardized and validated experimental protocols. The following sections provide detailed, step-by-step methodologies for determining the key surfactant properties discussed in this guide.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Principle: The conductivity of an ionic surfactant solution changes as a function of its concentration. Below the CMC, the surfactant exists as individual ions, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions, leads to a decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.[12][13]
Workflow for CMC Determination by Conductometry
Caption: Workflow for determining CMC using conductometry.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the alkylpyridinium halide in deionized water. The concentration should be well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. It is crucial to have a sufficient number of data points both below and above the expected CMC to accurately determine the two linear regions.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Equilibrate the surfactant solutions to a constant temperature (e.g., 25°C) in a water bath, as conductivity is temperature-dependent.
-
Measure the conductivity of each dilution, starting from the most dilute to the most concentrated, or vice versa. Ensure the conductivity probe is rinsed with deionized water and the next solution to be measured before each reading.
-
-
Data Analysis:
-
Plot the measured conductivity (in S/cm) as a function of the surfactant concentration (in mol/L).
-
Identify the two linear regions in the plot, one below the CMC and one above.
-
Perform a linear regression for each region to obtain two equations.
-
The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC).
-
Measurement of Surface Tension by the Pendant Drop Method
Principle: The shape of a drop of liquid hanging from a needle is determined by the balance between its surface tension and gravity. By analyzing the profile of the pendant drop, the surface tension can be calculated using the Young-Laplace equation. This is a powerful and accurate method for determining the surface tension of surfactant solutions.[14][15]
Workflow for Surface Tension Measurement by Pendant Drop Method
Caption: Workflow for surface tension measurement.
Step-by-Step Protocol:
-
Solution Preparation: Prepare solutions of the alkylpyridinium halide at various concentrations, including a concentration at or above the CMC.
-
Instrument Setup:
-
Use a goniometer/tensiometer equipped with a high-resolution camera and a light source.
-
Select a needle with an appropriate diameter for the liquid being tested. The needle must be clean and free of any contaminants.
-
-
Pendant Drop Formation:
-
Fill a syringe with the surfactant solution, ensuring there are no air bubbles.
-
Carefully dispense a drop of the solution from the needle tip. The drop should be large enough to be "pendant" (elongated by gravity) but not so large that it detaches.
-
-
Image Capture and Analysis:
-
Capture a high-quality image of the drop profile.
-
Use the instrument's software to analyze the shape of the drop. The software will fit the profile to the Young-Laplace equation.
-
-
Surface Tension Calculation: The software will calculate the surface tension based on the drop shape, the density difference between the liquid and the surrounding medium (usually air), and the acceleration due to gravity.
-
Equilibrium Measurement: For surfactant solutions, it is important to monitor the surface tension over time until a stable value is reached, as the surfactant molecules need time to diffuse to the interface and equilibrate.
Assessment of Foaming Properties by the Ross-Miles Method
Principle: The Ross-Miles method is a standardized technique for evaluating the foaming capacity and stability of a surfactant solution. A specific volume of the surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder, and the initial foam height and its decay over time are measured.[16][17]
Step-by-Step Protocol:
-
Apparatus: A specialized Ross-Miles foam apparatus is required, consisting of a jacketed graduated cylinder and a pipette with a specified orifice and delivery time.
-
Solution Preparation: Prepare the alkylpyridinium halide solution at the desired concentration and temperature.
-
Foam Generation:
-
Add a specific volume of the surfactant solution to the graduated cylinder.
-
Pipette another specific volume of the same solution into the pipette.
-
Allow the solution from the pipette to fall from a standardized height into the solution in the cylinder, generating foam.
-
-
Measurement:
-
Immediately after the pipette has drained, record the initial foam height.
-
Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.
-
-
Data Analysis: The initial foam height is a measure of the foaming ability, while the rate of decrease in foam height provides an indication of the foam's stability.
Applications in Drug Development
The unique surfactant and antimicrobial properties of alkylpyridinium halides make them valuable excipients in various pharmaceutical formulations.
-
Antimicrobial Activity: Cetylpyridinium chloride (CPC), the hexadecyl derivative, is widely used as an antiseptic in mouthwashes and lozenges. Its primary mechanism of action involves the disruption of the microbial cell membrane. The positively charged pyridinium head group interacts with the negatively charged components of the bacterial cell wall, while the hydrophobic alkyl chain penetrates the lipid bilayer, leading to increased membrane permeability and cell lysis.[16][17]
-
Drug Solubilization and Delivery: The micelles formed by alkylpyridinium halides can encapsulate poorly water-soluble drugs within their hydrophobic cores, thereby increasing their apparent solubility and bioavailability.[18][19][20] This is particularly relevant for the formulation of both oral and parenteral drug products. Furthermore, the cationic nature of these surfactants can facilitate interaction with negatively charged biological membranes, potentially enhancing drug absorption. Novel pyridinium-based surfactants have also been investigated for their potential in gene delivery.[21]
Conclusion
The surfactant properties of alkylpyridinium halides are finely tunable through the systematic modification of their alkyl chain length and halide counter-ion. An increase in alkyl chain length leads to a decrease in the critical micelle concentration and an enhancement of surface activity and foaming properties. The nature of the halide counter-ion influences micellization through its ability to modulate electrostatic interactions between the surfactant head groups.
For researchers and formulation scientists, a thorough understanding of these structure-property relationships is essential for the rational design and optimization of products containing alkylpyridinium halides. The experimental protocols provided in this guide offer a robust framework for the characterization of these versatile surfactants, enabling their effective application in drug development and beyond.
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Validating the Critical Micelle Concentration of 1-Dodecylpyridinium Chloride Hydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of surfactants is paramount for formulation, stability, and efficacy. 1-Dodecylpyridinium chloride hydrate, a cationic surfactant, finds diverse applications owing to its amphiphilic nature. A key parameter governing its behavior in solution is the Critical Micelle Concentration (CMC), the threshold at which individual surfactant molecules self-assemble into micelles. This guide provides an in-depth, comparative analysis of robust experimental methods to validate the CMC of 1-dodecylpyridinium chloride hydrate, offering field-proven insights and detailed protocols.
The Significance of CMC Validation
The CMC is a critical attribute of a surfactant, marking a sharp transition in the physicochemical properties of its solution.[1] Below the CMC, the surfactant exists predominantly as monomers, which reduce surface tension at interfaces. Above the CMC, the majority of added surfactant molecules form micelles, leading to a plateau in surface tension and significant changes in properties like conductivity and the solubilization of hydrophobic substances.[1] Accurate CMC determination is therefore essential for applications ranging from drug delivery systems, where micelles can encapsulate poorly soluble drugs, to detergents and emulsifiers.
Comparative Analysis of Methodologies for CMC Determination
The choice of method for CMC determination can influence the observed value, as each technique relies on monitoring a different physicochemical property of the surfactant solution.[2] Therefore, cross-validation using multiple methods is highly recommended for robust characterization. This guide focuses on three widely-used and reliable techniques: Surface Tensiometry, Conductometry, and Fluorescence Spectroscopy.
| Surfactant | Chemical Structure | Reported CMC (mM) at 25°C | Method of Determination | Reference |
| 1-Dodecylpyridinium Chloride Hydrate | C₁₇H₃₀ClN·xH₂O | 14.5 - 16.0 | Conductivity, Surface Tension | [3] |
| Cetyltrimethylammonium Bromide (CTAB) | C₁₉H₄₂BrN | ~1.0 | Conductivity | [4] |
| Decyltrimethylammonium Chloride (DTAC) | C₁₃H₃₀ClN | Varies with conditions | Not specified | [5] |
Experimental Protocols for CMC Validation
The following sections provide detailed, step-by-step methodologies for the experimental determination of the CMC of 1-dodecylpyridinium chloride hydrate.
Surface Tensiometry: The Wilhelmy Plate Method
This classic and direct method measures the surface tension of a liquid. As the surfactant concentration increases, surface tension decreases until the CMC is reached, after which it remains relatively constant.[6]
Causality Behind Experimental Choices: The Wilhelmy plate method is preferred for its precision and the ability to take measurements at equilibrium, which is crucial for surfactant solutions that may take time to reach a stable surface tension. A platinum plate is used due to its high surface energy, ensuring complete wetting and a zero-degree contact angle for accurate measurements.
Experimental Workflow:
Caption: Workflow for CMC determination using the Wilhelmy plate method.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of 1-dodecylpyridinium chloride hydrate in high-purity deionized water (e.g., 50 mM). Create a series of dilutions from the stock solution to cover a concentration range both below and well above the expected CMC (e.g., 0.1 mM to 30 mM). It is advisable to use a logarithmic spacing of concentrations.
-
Instrument Setup and Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using a certified calibration weight.
-
Wilhelmy Plate Preparation: The platinum Wilhelmy plate must be meticulously cleaned to ensure accurate measurements. This is typically achieved by rinsing with a suitable organic solvent (e.g., ethanol or acetone) followed by flame annealing to a red glow to burn off any organic residues. Allow the plate to cool completely before use.
-
Measurement Procedure:
-
Pour the surfactant solution into a clean, temperature-controlled sample vessel.
-
Immerse the Wilhelmy plate into the solution.
-
Allow the system to equilibrate. For surfactant solutions, this may take several minutes. Monitor the surface tension reading until it stabilizes.
-
Record the equilibrium surface tension value.
-
Thoroughly clean and dry the sample vessel and the Wilhelmy plate between each measurement of different concentrations to prevent cross-contamination.[7]
-
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the extrapolated linear fits of these two regions.[6]
Conductometry
This method is highly suitable for ionic surfactants like 1-dodecylpyridinium chloride hydrate. The conductivity of the solution changes with surfactant concentration due to the different mobilities of the monomeric surfactant ions and the larger, less mobile micelles.[2]
Causality Behind Experimental Choices: Below the CMC, the conductivity increases linearly with the addition of the ionic surfactant, as more charge-carrying monomers are introduced. Above the CMC, the added surfactant molecules primarily form micelles. While the micelles are charged, their mobility is significantly lower than that of the individual monomers. This leads to a change in the slope of the conductivity versus concentration plot.
Experimental Workflow:
Caption: Workflow for CMC determination using fluorescence spectroscopy with a pyrene probe.
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of pyrene (e.g., 0.2 mM) in a volatile organic solvent like ethanol or acetone. [8] * Prepare a series of aqueous solutions of 1-dodecylpyridinium chloride hydrate spanning a wide concentration range around the expected CMC.
-
-
Sample Preparation for Measurement:
-
To a constant volume of each surfactant solution (e.g., 1 mL), add a very small, fixed volume of the pyrene stock solution (e.g., 1.5 µL) to achieve a final pyrene concentration in the micromolar range (e.g., 0.3 µM). [8]The final concentration of the organic solvent should be minimal to avoid affecting the micellization process.
-
Mix the solutions thoroughly and allow them to equilibrate, typically in the dark for a few hours, to ensure the pyrene has partitioned into the micelles where present.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to approximately 334 nm. [8] * Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
-
Data Analysis:
-
From each emission spectrum, determine the intensity of the first vibronic peak (I₁, around 372 nm) and the third vibronic peak (I₃, around 383 nm). [8] * Calculate the ratio of the intensities (I₃/I₁).
-
Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration. The resulting plot will typically be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve. [9]
-
Conclusion
Validating the critical micelle concentration of 1-dodecylpyridinium chloride hydrate is a crucial step in its characterization for various research and development applications. By employing multiple, robust analytical techniques such as surface tensiometry, conductometry, and fluorescence spectroscopy, a comprehensive and reliable determination of the CMC can be achieved. The detailed protocols provided in this guide offer a practical framework for obtaining accurate and reproducible results, thereby ensuring the effective and predictable performance of this versatile cationic surfactant in your formulations.
References
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The Royal Society of Chemistry. Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Available from: [Link]
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Mohr, A., et al. A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B. 2007. Available from: [Link]
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USA KINO Industry Co., Ltd. How to measure surface tension and CMC (Critical Micelle Concentration). 2020. Available from: [Link]
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Haque, A., et al. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. 2022. Available from: [Link]
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Goronja, D., et al. Determination of critical micelle concentration of cetyltrimethyl- ammonium bromide: Different procedures for analysis of experimental data. Hemijska Industrija. 2015. Available from: [Link]
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Ullah, N., et al. Thermodynamic and Spectroscopic Investigation of Interactions between Reactive Red 223 and Reactive Orange 122 Anionic Dyes and Cetyltrimethyl Ammonium Bromide (CTAB) Cationic Surfactant in Aqueous Solution. NIH. 2014. Available from: [Link]
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Mondal, S., et al. Thermodynamic Properties of Cetyltrimethylammonium Bromide in Ethanol-Water Media With/without the Presence of the Divalent Salt. J-Stage. 2022. Available from: [Link]
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Reyes, M. R., & Gibb, B. C. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. NIH. 2019. Available from: [Link]
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Bhattarai, A., et al. Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnes. SciSpace. 2014. Available from: [Link]
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Li, L., et al. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. NIH. 2017. Available from: [Link]
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Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Available from: [Link]
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Bakshi, M. S., & Crisantino, R. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study. PubMed. 2009. Available from: [Link]
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Benchmarking the performance of dodecylpyridinium chloride in disinfectant formulations
An In-Depth Comparative Analysis of Dodecylpyridinium Chloride for Modern Disinfectant Formulations
This guide provides a comprehensive benchmark of Dodecylpyridinium Chloride (DPC) as an active agent in disinfectant formulations. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the causal relationships behind experimental design and the practical implications of formulation choices. We will objectively compare DPC's performance against common alternatives, supported by established testing protocols and data, to provide a holistic view of its capabilities and limitations in the field of disinfection.
Introduction to Dodecylpyridinium Chloride (DPC): A Molecular Workhorse
Dodecylpyridinium chloride is a cationic surfactant belonging to the quaternary ammonium compound (QAC) family.[1][2] Its molecular structure is amphiphilic, featuring a positively charged hydrophilic pyridinium head and a 12-carbon long hydrophobic dodecyl tail.[2][3] This architecture is the foundation of its dual functionality as both a surfactant, which reduces surface tension between liquids, and a potent antimicrobial agent.[1][2]
DPC is widely utilized in a variety of applications, including:
-
Surface Disinfectants: For use in healthcare settings, laboratories, and household cleaners.[4]
-
Antiseptics: As a key ingredient in mouthwashes, throat lozenges, and wound care solutions.[2][3][4]
-
Preservatives: To extend the shelf-life of cosmetics and personal care products by preventing microbial growth.[1][2]
The primary mechanism of its antimicrobial action involves the disruption of microbial cell integrity.[1][4]
Mechanism of Action: Cell Membrane Disruption
The antimicrobial efficacy of DPC is primarily driven by its interaction with the microbial cell membrane. The positively charged pyridinium head electrostatically binds to the negatively charged components of the cell membranes of bacteria and fungi.[2] This initial binding facilitates the insertion of the hydrophobic dodecyl tail into the lipid bilayer, causing a loss of structural integrity. This process leads to the disorganization of the membrane, increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis and death.[1][4]
Caption: Mechanism of DPC antimicrobial action.
Experimental Design for Efficacy Benchmarking
To objectively evaluate a disinfectant's performance, standardized and reproducible methods are paramount. The choice of methodology is dictated by the intended application of the final product (e.g., liquid sanitizer vs. hard surface disinfectant).
Key Experimental Protocols
-
Suspension Tests (e.g., EN 13727, EN 1276): These tests evaluate the efficacy of a disinfectant in a liquid phase. A standardized inoculum of a test microorganism is added to a prepared solution of the disinfectant. After a specified contact time, the activity is neutralized, and the surviving microorganisms are enumerated. This method is crucial for products like antiseptic rinses or liquid sanitizers.
-
Surface Tests (e.g., AOAC Use-Dilution Test, EN 13697): These protocols are designed to mimic practical application on non-porous surfaces. A carrier (e.g., a stainless steel disc) is inoculated with the test microorganism, dried, and then exposed to the disinfectant for a set contact time. The carrier is then transferred to a neutralization medium, and the surviving organisms are cultured. A disinfectant must achieve a required log reduction (e.g., ≥4 log for bactericidal activity under EN 13704) to pass.[5]
-
Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBC is the lowest concentration that results in microbial death. These values are determined through broth dilution methods and are fundamental for understanding the potency of the active ingredient.
Rationale for Test Organism Selection
A comprehensive evaluation requires testing against a broad spectrum of microorganisms, including:
-
Gram-Positive Bacteria (e.g., Staphylococcus aureus): A common cause of skin and hospital-acquired infections.
-
Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli): Known for their resilient outer membranes, making them challenging targets for some disinfectants.[6]
-
Fungi/Yeast (e.g., Candida albicans, Aspergillus brasiliensis): Important for products intended to have fungicidal claims.[7]
-
Viruses: Particularly enveloped viruses (e.g., Influenza, Coronaviruses), which are generally more susceptible to QACs than non-enveloped viruses.[3][8]
-
Bacterial Spores (e.g., Bacillus subtilis): Represent the most resistant form of microbial life and are the benchmark for high-level disinfectants and sterilants.[5][9]
Caption: Generalized workflow for disinfectant efficacy testing.
Comparative Performance Analysis
The true measure of DPC's utility is understood when benchmarked against other common disinfectant actives. The following tables summarize its performance across key microbial categories.
Table 1: Antibacterial Efficacy
| Active Agent | Class | Gram-Positive (e.g., S. aureus) | Gram-Negative (e.g., P. aeruginosa) | Key Insights |
| Dodecylpyridinium Chloride (DPC) | QAC | Effective | Effective | Broad-spectrum activity demonstrated.[3][4] |
| Cetylpyridinium Chloride (CPC) | QAC | Effective | Effective | Structurally similar to DPC, but some studies suggest CPC may be more potent at lower concentrations against certain bacteria.[6] |
| Benzalkonium Chloride (BAC) | QAC | Effective | Effective | Widely used QAC; efficacy can be formulation-dependent. Some studies show high efficacy against SARS-CoV-2 but with potential cytotoxicity.[10][11] |
| Chlorhexidine Gluconate (CHG) | Bisbiguanide | Highly Effective | Effective | Known for its substantivity (persistent activity). Generally considered highly effective, particularly against Gram-positive bacteria.[12][13] |
| Sodium Hypochlorite (Bleach) | Halogen | Highly Effective | Highly Effective | Fast-acting, broad-spectrum, and inexpensive. Its activity is significantly reduced by organic matter.[14][15][16] |
Table 2: Antifungal, Virucidal, and Sporicidal Efficacy
| Active Agent | Antifungal (C. albicans) | Virucidal (Enveloped Viruses) | Sporicidal (B. subtilis spores) |
| Dodecylpyridinium Chloride (DPC) | Effective[3][4] | Effective[3] | Poor/Ineffective |
| Cetylpyridinium Chloride (CPC) | Effective[7] | Effective[8][17][18] | Poor/Ineffective |
| Benzalkonium Chloride (BAC) | Effective | Effective[19] | Poor/Ineffective |
| Chlorhexidine Gluconate (CHG) | Effective[13] | Effective[18] | Poor/Ineffective [9] |
| Sodium Hypochlorite (Bleach) | Highly Effective | Highly Effective | Highly Effective [5][15] |
Expert Analysis of Performance Data
The data clearly positions DPC and other QACs as potent bactericidal, fungicidal, and virucidal agents, particularly against enveloped viruses. Their primary strength lies in general-purpose surface disinfection where sterilization is not required.
The most critical distinction is in sporicidal activity . DPC, like all QACs and chlorhexidine, demonstrates poor efficacy against highly resistant bacterial endospores.[5][9] Studies show that QAC-based products often achieve less than a 1-log reduction in spores, falling far short of the requirements for a sporicidal claim.[20] In contrast, oxidizing agents like sodium hypochlorite are highly effective sporicides, making them the agents of choice for applications requiring sterilization or high-level disinfection.[5][21]
Formulation Insights and Practical Considerations
The performance of DPC in a final product is not solely dependent on its intrinsic activity but is heavily influenced by the formulation's chemistry.
-
Concentration and Contact Time: Efficacy is directly proportional to both concentration and contact time. It is imperative to adhere to the manufacturer's recommended dilutions and exposure times to achieve the claimed level of disinfection.[14]
-
Impact of Organic Load: The presence of organic matter (e.g., blood, soil) can significantly reduce the efficacy of most disinfectants, including DPC. This is why pre-cleaning a surface is a critical step in any disinfection protocol. Formulations are often tested under "clean" and "dirty" conditions to assess this impact.
-
Chemical Interactions: DPC, as a cationic surfactant, can be inactivated by anionic compounds. For example, the efficacy of Cetylpyridinium Chloride (CPC) in mouthrinses can be diminished by anionic surfactants (like sodium lauryl sulfate) found in toothpaste if used in close succession.[22]
-
pH and Water Hardness: The pH of the formulation can affect the stability and activity of the disinfectant. Hard water, containing high levels of calcium and magnesium ions, can also potentially reduce the efficacy of QACs.
Conclusion
Dodecylpyridinium chloride is a versatile and effective antimicrobial agent with a broad spectrum of activity against bacteria, fungi, and enveloped viruses. Its primary mechanism of disrupting microbial cell membranes makes it a reliable choice for a wide range of disinfectant and antiseptic formulations, from surface cleaners to personal care products.
However, its performance benchmark reveals a critical limitation: a lack of significant sporicidal activity. For applications demanding the elimination of bacterial spores, such as the sterilization of medical instruments, alternative chemistries like sodium hypochlorite, peracetic acid, or glutaraldehyde are required.
For the formulation scientist, DPC represents an excellent active ingredient for intermediate-level disinfection. Maximizing its performance requires careful consideration of concentration, contact time, potential chemical incompatibilities, and the impact of the application environment.
References
- Vertex AI Search. Dodecylpyridinium chloride 104-74-5 wiki.
- Vertex AI Search. Dodecylpyridinium Chloride: An Essential Chemical for Industry. (2025-12-29).
- Vertex AI Search. Dodecylpyridinium chloride CAS 104-74-5 Wholesale & Bulk - Wuhan Fortuna Chemical.
- Vertex AI Search.
- Vertex AI Search. Virucidal activity and mechanism of action of cetylpyridinium chloride against SARS-CoV-2.
- ResearchGate.
- Benchchem.
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- Stanford Environmental Health & Safety. Comparing Different Disinfectants.
- PubMed Central.
- PubChem. Dodecylpyridinium chloride.
- PubMed. Cetylpyridinium chloride and chlorhexidine show antiviral activity against Influenza A virus and Respiratory Syncytial virus in vitro. (2024-02-16).
- PMC - NIH. Bacterial spores and chemical sporicidal agents.
- Kenvue Health Professionals. Therapeutic CPC Mouthwashes vs Cosmetic.
- FDA.
- PubMed. Effects of cetylpyridinium chloride resistance and treatment on fluconazole activity versus Candida albicans.
- ResearchGate.
- ResearchGate. Sporicidal activities of all disinfectants tested against spores of....
- PubMed. A comparison of chlorhexidine, cetylpyridinium chloride, triclosan, and C31G mouthrinse products for plaque inhibition.
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Safety Operating Guide
Proper Disposal of 1-Dodecylpyridin-1-ium Chloride Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant with significant hazard potential. By understanding the chemical's properties and following these procedures, you can ensure the safety of your team and the integrity of our environment.
Hazard Assessment and Immediate Safety Considerations
This compound is a quaternary ammonium compound that presents multiple hazards. It is crucial to recognize these risks before handling or initiating any disposal procedures.
Hazard Profile:
| Hazard Classification | Description | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed. Ingestion of less than 150 grams may be fatal or cause serious health damage.[1] | [1], [2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[2][3] | [2], [3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | [2], [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Concentrated solutions can cause severe burns.[1][2][3] | [1], [2], [3] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[2][3][4] | [2], [3], [4] |
The critical takeaway from this hazard profile is the compound's high aquatic toxicity. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[5]
Required Personal Protective Equipment (PPE):
Before handling this compound in any form (solid, solution, or as waste), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile or polychloroprene gloves. Inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[1]
-
Body Protection: A fully buttoned laboratory coat. An apron made of PVC or a similar resistant material is recommended when handling larger quantities or solutions.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with a particulate filter.[1]
Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to prevent its release into the environment. All waste streams containing this compound must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
Solid Waste and Contaminated Materials
This category includes the pure compound, contaminated weigh boats, spatulas, and disposable labware.
Protocol:
-
Segregation: At the point of generation, collect all solid waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Container: The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.
-
Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of generation.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.
Contaminated Personal Protective Equipment (PPE)
All disposable PPE that has come into contact with this compound is considered hazardous waste.
Protocol:
-
Collection: Place contaminated gloves, disposable lab coats, and other items into a designated hazardous waste bag.
-
Sealing and Labeling: Securely seal the bag and label it as "Hazardous Waste" with the chemical name.
-
Disposal: Dispose of the bag in the appropriate solid hazardous waste container.
Aqueous Solutions: In-Lab Neutralization (Recommended)
For aqueous solutions of this compound, in-lab neutralization can reduce the hazard before collection. This procedure is based on the principle of complexing the cationic surfactant with an anionic surfactant to form a precipitate.[5]
Protocol: Neutralization with Sodium Dodecyl Sulfate (SDS)
-
Preparation: In a well-ventilated chemical fume hood, place the aqueous waste solution of this compound in a suitable container.
-
Neutralizing Agent: Prepare a 10% (w/v) solution of sodium dodecyl sulfate (SDS) in water.
-
Neutralization: While gently stirring the waste solution, slowly add the 10% SDS solution. A precipitate will form as the cationic and anionic surfactants form a complex.
-
Endpoint Determination: Continue adding the SDS solution until no more precipitate is observed. This indicates that the majority of the 1-Dodecylpyridin-1-ium chloride has been complexed.
-
Separation and Disposal:
-
Allow the precipitate to settle.
-
Carefully decant the supernatant liquid and collect it in a labeled hazardous aqueous waste container.
-
Collect the precipitate (the neutralized complex) as solid hazardous waste in a separate, labeled container.
-
Crucially, do not pour the supernatant down the drain. Both waste streams must be disposed of through your institution's hazardous waste program.[5]
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Cleanup
For a small spill (manageable by trained personnel):
-
Evacuate and Alert: Alert others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid generating dust.[1]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For a large spill:
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert your laboratory supervisor and contact your institution's emergency response team (e.g., EHS).
-
Secure the Area: Prevent entry to the spill area.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By adhering to these guidelines, researchers can mitigate the risks associated with this hazardous compound and ensure that their work contributes to scientific advancement without compromising the well-being of their colleagues or the health of our planet. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
-
Chemos GmbH & Co. KG. (2020). 1-dodecylpyridinium chloride Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Dodecylpyridinium chloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 1-Dodecylpyridin-1-ium Chloride Hydrate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 1-Dodecylpyridin-1-ium chloride hydrate, a cationic surfactant with significant applications, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified as a hazardous substance. A thorough understanding of its specific risks is the foundation of a robust safety plan. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2] | H301 |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1][2] | H312 |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3][4] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3][4] | H319 |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1][2] | H317 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4] | H335 |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1][2] | H410 |
This data is synthesized from multiple Safety Data Sheets (SDS) to provide a comprehensive hazard profile.
The causality behind these classifications lies in its nature as a cationic surfactant. These molecules can disrupt cell membranes, leading to irritation and toxicity upon contact with skin, eyes, or mucous membranes. Ingestion of concentrated solutions can cause significant damage to the gastrointestinal tract.[5] The fine, powdered nature of the hydrate form also presents an inhalation hazard, potentially leading to respiratory irritation.[3][4]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The level of PPE required depends on the specific task being performed.
Core PPE Requirements (All Handling Procedures)
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for providing protection against accidental splashes.[6] Always inspect gloves for any signs of damage before use and practice proper removal techniques to avoid skin contact.[7] For tasks with a higher risk of prolonged contact, consider heavier-duty gloves or double-gloving.
-
Eye and Face Protection : Chemical splash goggles that meet the ANSI Z.87.1 standard are essential to protect against splashes and dust.[6] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][8]
-
Protective Clothing : A buttoned laboratory coat should be worn to protect the skin.[6] Ensure that clothing fully covers the arms and legs. Long pants and closed-toe shoes are required.[6]
-
Respiratory Protection : When handling the powdered form of this compound, especially outside of a certified chemical fume hood, a respirator is necessary to prevent the inhalation of dust particles.[9]
Task-Specific PPE Recommendations
| Task | Required PPE | Rationale |
| Weighing and Preparing Solutions | Chemical splash goggles, nitrile gloves, lab coat, and a respirator if not in a fume hood. | High risk of generating and inhaling airborne particles and potential for skin/eye contact. |
| General Handling of Solutions | Chemical splash goggles, nitrile gloves, lab coat. | Reduced risk of inhalation, but splash hazard remains. |
| Cleaning and Decontamination | Chemical splash goggles, nitrile gloves, lab coat. | Potential for contact with residual chemical. |
Operational Protocols: From Benchtop to Disposal
Adherence to standardized operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Handling and Preparation Workflow
The following workflow outlines the key steps for safely handling this compound.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and seek medical attention if irritation occurs.[1][4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[4]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] Never give anything by mouth to an unconscious person.[3]
-
Spill Response : For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Do not allow the product to enter drains.[3]
The following decision tree illustrates the appropriate response to a spill.
Disposal Plan: Environmental Responsibility
This compound is very toxic to aquatic life, and its disposal must be managed responsibly to prevent environmental contamination.[1][2]
-
Waste Collection : All waste containing this chemical, including contaminated consumables like gloves and paper towels, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Disposal Route : The waste must be disposed of through an approved waste disposal plant or licensed hazardous waste management facility.[1][4] Do not dispose of it down the drain or in general waste.
By adhering to these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-dodecylpyridinium chloride. Retrieved January 7, 2026, from [Link]
-
Szabo-Scandic. (n.d.). 1-Dodecylpyridinium Chloride. Retrieved January 7, 2026, from [Link]
-
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved January 7, 2026, from [Link]
-
DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved January 7, 2026, from [Link]
-
Sterlite Srl. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved January 7, 2026, from [Link]
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- 5. szabo-scandic.com [szabo-scandic.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
